2-(p-Tolyl)pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZQKYSNAQLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196266 | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-06-5 | |
| Record name | 2-(4-Methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4467-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(p-Tolyl)pyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-(p-Tolyl)pyridine. This compound, a substituted biaryl heterocyclic, serves as a crucial building block in medicinal chemistry, materials science, and as a ligand in catalysis. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and visualizations of its structure and reaction pathways to support advanced research and development applications.
Chemical Structure and Identification
This compound, also known as 2-(4-methylphenyl)pyridine, consists of a pyridine (B92270) ring substituted with a p-tolyl group at the 2-position. This arrangement makes it an important scaffold for the development of bidentate ligands and pharmacologically active molecules.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-methylphenyl)pyridine | [1] |
| CAS Number | 4467-06-5 | [2][3] |
| Molecular Formula | C₁₂H₁₁N | [2][3] |
| Molecular Weight | 169.22 g/mol | [2] |
| InChI | 1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | [1][2][3] |
| InChIKey | KJNZQKYSNAQLEO-UHFFFAOYSA-N | [1][2][3] |
| SMILES | Cc1ccc(cc1)-c2ccccn2 | [1][2] |
Physicochemical Properties
This compound is typically a liquid at room temperature with a high boiling point. Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 170-180 °C (at 20 mmHg) | [2] |
| Density | 0.99 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.617 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a prominent molecular ion peak.
Table 3: Major Mass Spectrometry Peaks (EI-MS)
| m/z | Relative Intensity | Assignment | Source(s) |
| 169 | 99.99 | [M]⁺ (Molecular Ion) | [1] |
| 168 | 72.70 | [M-H]⁺ | [1] |
| 170 | 13.50 | [M+1]⁺ (Isotopic Peak) | [1] |
| 39 | 16.20 | Fragment | [1] |
| 83.5 | 13.50 | Fragment | [1] |
NMR Spectroscopy
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures and standard chemical shift tables.[2][4][5][6]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Protons | ¹³C NMR (Predicted) | δ (ppm) |
| Pyridine-H6 | ~8.6 | d | 1H | Pyridine-C2 | ~158 |
| Pyridine-H3, H4, H5 | 7.1 - 7.8 | m | 3H | Pyridine-C6 | ~149 |
| Tolyl-H (ortho to Py) | ~7.8 | d | 2H | Tolyl-C (ipso to Py) | ~138 |
| Tolyl-H (meta to Py) | ~7.2 | d | 2H | Tolyl-C (para to Me) | ~137 |
| Methyl-H | ~2.4 | s | 3H | Pyridine-C4 | ~136 |
| Aromatic C-H | 120 - 129 | ||||
| Methyl-C | ~21 |
Note: These are estimated values. Actual experimental values may vary.
Synthesis and Experimental Protocols
The formation of the C-C bond between the pyridine and tolyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.[7][8] The Suzuki-Miyaura coupling is often preferred due to the lower toxicity and easier removal of boron-based reagents compared to organotin compounds.[8][9]
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of this compound from 2-bromopyridine (B144113) and p-tolylboronic acid.[9][10]
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Materials:
-
2-Bromopyridine (1.0 equiv)
-
p-Tolylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk tube)
Procedure:
-
To an oven-dried, resealable Schlenk tube, add Pd(dppf)Cl₂ (0.03 equiv), the base (3.0 equiv), and p-tolylboronic acid (1.5 equiv).
-
Cap the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous 1,4-dioxane via syringe (e.g., 3 mL per mmol of 2-bromopyridine).
-
Add 2-bromopyridine (1.0 equiv) via syringe.
-
Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter it through a short plug of silica gel to remove the palladium catalyst and inorganic salts.
-
Wash the silica plug with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Reaction Mechanism: The Stille Catalytic Cycle
While the above protocol details a Suzuki coupling, the Stille coupling is also a prominent method for this transformation. Its catalytic cycle is a foundational concept in cross-coupling chemistry.[7][11][12]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7]
-
Transmetalation : The organostannane reagent (e.g., p-tolyltributylstannane) exchanges its organic group with the halide on the palladium center.[7]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautions : Avoid breathing vapors. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.
-
Storage : Store in a well-ventilated place. Keep container tightly closed.
This guide is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety data sheet.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2-(p-Tolyl)pyridine (CAS: 4467-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Tolyl)pyridine, with the CAS registry number 4467-06-5, is an aromatic heterocyclic organic compound. Structurally, it consists of a pyridine (B92270) ring substituted with a tolyl (4-methylphenyl) group at the 2-position.[1][2][3] This molecule serves as a significant building block in organic synthesis and a versatile ligand in organometallic chemistry. Its derivatives are of interest in medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals and its utility in constructing complex molecular architectures.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Physicochemical and Spectroscopic Data
The fundamental physical and spectroscopic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
Physicochemical Properties
The compound is typically a clear colorless to pale yellow liquid at room temperature.[7]
| Property | Value | Reference |
| CAS Number | 4467-06-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁N | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point | 170-180 °C at 20 mmHg | |
| Density | 0.99 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.617 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| IUPAC Name | 2-(4-methylphenyl)pyridine | [1][7] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
| Spectroscopic Technique | Key Data / Observations |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z = 169. Other major fragments: m/z = 168, 167.[1][8] |
| ¹H NMR Spectroscopy | Spectra available, consistent with the structure of a 2-substituted pyridine and a p-substituted toluene (B28343) ring.[1] |
| Infrared (IR) Spectroscopy | ATR-IR, FTIR, and Vapor Phase IR spectra are available, showing characteristic aromatic C-H and C=C/C=N stretching frequencies.[1] |
| Raman Spectroscopy | FT-Raman spectra have been recorded.[1] |
Synthesis and Experimental Protocols
The formation of the C-C bond between the pyridine and tolyl rings is the key step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose.[9][10][11]
General Synthetic Route: Suzuki-Miyaura Cross-Coupling
This reaction involves the palladium-catalyzed coupling of an organoboron compound (p-tolylboronic acid) with a halide (2-bromopyridine).
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling, adapted from general procedures for 2-arylpyridine synthesis.[9][12]
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and a base such as sodium phosphate (B84403) (Na₃PO₄, 3.0 mmol).[9]
-
Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).[9]
-
Solvent Addition : Add a suitable solvent, such as 1,4-dioxane (B91453) (5 mL).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Applications in Research and Development
This compound's structure makes it a valuable component in several areas of chemical science.
Ligand in Catalysis
The pyridine nitrogen atom in this compound can coordinate to transition metals, making it a useful ligand in catalysis.[13] Pyridine-based ligands are instrumental in tuning the electronic and steric properties of metal centers, thereby influencing the catalytic activity and selectivity.[13][14] For instance, 2-arylpyridines are employed in rhodium-catalyzed C-H activation reactions and as ligands for palladium(II)-catalyzed processes.[14][15]
Intermediate in Medicinal Chemistry
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Compounds containing the 2-arylpyridine motif are investigated for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[4][5] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.
Reactivity and Stability
-
Reactivity : The compound can undergo electrophilic aromatic substitution on both the pyridine and tolyl rings, though the pyridine ring is generally less reactive towards electrophiles than benzene. The nitrogen atom is basic and can be protonated or alkylated. In organometallic chemistry, coordination to a metal center can facilitate C-H activation of the tolyl methyl group or the aromatic rings.[15] 2-Sulfonylpyridine derivatives have been shown to be reactive towards biological thiols via nucleophilic aromatic substitution (SₙAr).[16]
-
Stability : this compound is a stable compound under standard laboratory conditions.[17] However, like many pyridine derivatives, it should be protected from strong oxidizing agents. Solutions may be sensitive to light over extended periods, and stability can be pH-dependent in aqueous media.[17]
Safety and Handling
It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.
GHS Hazard Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18] P280: Wear protective gloves/eye protection/face protection.[18] P302+P352: IF ON SKIN: Wash with plenty of water.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear compatible chemical-resistant gloves.
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) if inhalation risk exists.
Conclusion
This compound (CAS 4467-06-5) is a versatile chemical compound with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achieved through modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction. The compound's primary value lies in its application as a ligand in transition metal catalysis and as a pivotal intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research. Adherence to appropriate safety protocols is necessary when handling this compound due to its potential as a skin, eye, and respiratory irritant.
References
- 1. This compound | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-p-Tolylpyridine [webbook.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfachemic.com [alfachemic.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. 2,6-BIS(P-TOLYL)PYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]
An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)pyridine from 4-Methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a modern and efficient one-pot synthesis of 2-(p-tolyl)pyridine, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available 4-methylacetophenone. This document details the underlying chemistry, provides a robust experimental protocol, and presents quantitative data for researchers and professionals in drug development and organic synthesis.
Introduction
2-Arylpyridines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of considerable interest, with numerous methods developed over the years. Traditional multi-step approaches are often plagued by limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and moderate yields. This guide focuses on a contemporary and highly efficient one-pot, copper-catalyzed aerobic synthesis that directly converts acetophenones and 1,3-diaminopropane (B46017) into 2-arylpyridines. This method, reported by Xi et al., offers a significant improvement in terms of operational simplicity, atom economy, and substrate scope.[1][2][3]
Synthetic Strategy and Mechanism
The core of this synthetic approach is a copper-catalyzed aerobic oxidative cyclization. The reaction proceeds by reacting an acetophenone (B1666503) derivative, in this case, 4-methylacetophenone, with 1,3-diaminopropane in the presence of a copper(II) triflate catalyst and an acid co-catalyst under an oxygen atmosphere.
A plausible reaction mechanism begins with the condensation of 4-methylacetophenone with 1,3-diaminopropane to form an imine intermediate. This intermediate is then proposed to undergo a copper/oxygen-mediated oxidation to a diimine species. Subsequent hydrolysis, further condensation, elimination, and final oxidation lead to the aromatic this compound product.[2]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-methylacetophenone, adapted from the work of Xi et al.[1][2]
3.1. Materials and Equipment
-
4-Methylacetophenone
-
1,3-Diaminopropane
-
Copper(II) triflate (Cu(OTf)₂)
-
p-Toluenesulfonic acid (TsOH)
-
Ethanol (B145695) (EtOH)
-
Oxygen (balloon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography equipment (silica gel, solvents)
3.2. Reaction Setup and Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylacetophenone (1.0 mmol), 1,3-diaminopropane (1.5 mmol), copper(II) triflate (0.1 mmol), and p-toluenesulfonic acid (0.6 mmol).
-
Add ethanol (5 mL) to the flask.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 72 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and related analogues as reported by Xi et al.[1][2]
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| 4-Methylacetophenone (mmol) | 1.0 |
| 1,3-Diaminopropane (mmol) | 1.5 |
| Copper(II) triflate (mol%) | 10 |
| p-Toluenesulfonic acid (mol%) | 60 |
| Solvent | Ethanol |
| Temperature (°C) | 80 |
| Reaction Time (h) | 72 |
| Isolated Yield (%) | 75 |
Table 2: Substrate Scope of the Copper-Catalyzed Synthesis of 2-Arylpyridines
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | 2-Phenylpyridine | 60 |
| 2 | 4'-Methylacetophenone | This compound | 75 |
| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)pyridine | 78 |
| 4 | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)pyridine | 65 |
| 5 | 4'-Bromoacetophenone | 2-(4-Bromophenyl)pyridine | 62 |
| 6 | 3'-Methylacetophenone | 2-(m-Tolyl)pyridine | 55 |
| 7 | 2'-Methylacetophenone | 2-(o-Tolyl)pyridine | 48 |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound.
5.2. Plausible Catalytic Cycle
Caption: Plausible mechanism for the copper-catalyzed synthesis of 2-arylpyridines.
Conclusion
The copper-catalyzed one-pot synthesis of this compound from 4-methylacetophenone and 1,3-diaminopropane represents a significant advancement in the field of heterocyclic synthesis. Its operational simplicity, use of readily available starting materials, and good to excellent yields make it an attractive method for both academic research and industrial applications. This guide provides the necessary details for the successful implementation of this modern synthetic protocol.
References
An In-depth Technical Guide to 2-(4-methylphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-methylphenyl)pyridine, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its significant role as a precursor in the development of therapeutic agents.
Chemical Identity and Properties
2-(4-methylphenyl)pyridine, also known as 2-(p-Tolyl)pyridine, is an aromatic heterocyclic compound. Its structure consists of a pyridine (B92270) ring substituted with a p-tolyl group at the 2-position. This arrangement imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-methylphenyl)pyridine .[1][2]
Table 1: Physicochemical Properties of 2-(4-methylphenyl)pyridine
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylphenyl)pyridine | [1][2] |
| Synonyms | This compound | |
| CAS Number | 4467-06-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁N | [1][2] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Clear yellow to gold liquid | [3] |
| Boiling Point | 170-180 °C at 20 mm Hg | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.617 | [3] |
Synthesis of 2-(4-methylphenyl)pyridine
The synthesis of 2-(4-methylphenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer high yields and good functional group tolerance.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing 2-(4-methylphenyl)pyridine, this typically involves the reaction of a pyridine-based electrophile with a tolyl-based boronic acid derivative, or vice versa, in the presence of a palladium catalyst and a base.
A general representation of the Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines is the reaction of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with an aryl boronic acid.[4]
Experimental Protocol: General Suzuki-Miyaura Coupling for 2-Arylpyridines [4]
-
Reactants: To a reaction vessel is added pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), the desired aryl boronic acid (0.45 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium phosphate (B84403) (Na₃PO₄) (0.9 mmol).
-
Solvent: The reactants are dissolved in a suitable solvent, such as dioxane (1.0 mL).
-
Reaction Conditions: The reaction mixture is heated in a sealed vial at a temperature ranging from 65 to 100 °C. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.
// Nodes Start [label="Starting Materials:\nPyridine-2-sulfonyl fluoride\n+ 4-Methylphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="Reaction Vessel:\n- Pd(dppf)Cl₂ (catalyst)\n- Na₃PO₄ (base)\n- Dioxane (solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating\n(65-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-(4-methylphenyl)pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> ReactionVessel [label="Add"]; ReactionVessel -> Heating; Heating -> Workup [label="After reaction completion"]; Workup -> Purification; Purification -> Product; }
Caption: General workflow for the synthesis of 2-(4-methylphenyl)pyridine via Suzuki-Miyaura coupling.
Stille Cross-Coupling Reaction
The Stille reaction provides an alternative route for the synthesis of 2-(4-methylphenyl)pyridine, involving the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.[5] While effective, the toxicity of organotin reagents is a significant drawback of this method.[5]
The general mechanism for the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Spectroscopic Data
The structural characterization of 2-(4-methylphenyl)pyridine is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-(4-methylphenyl)pyridine
| Technique | Data | Reference |
| ¹H NMR | Spectra available for review. | [6] |
| ¹³C NMR | Spectra available for review. | [6] |
| IR Spectroscopy | Spectra available for review. | [6] |
| Mass Spectrometry | Spectra available for review. | [6] |
Note: Detailed peak assignments require access to the spectral data from the provided references.
Role in Drug Discovery and Development
2-(4-methylphenyl)pyridine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[3][7] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Derivatives of 2-phenylpyridine (B120327) have shown a broad spectrum of biological activities, including insecticidal, antimicrobial, antiviral, and anticancer properties.[9][10]
Kinase Inhibitors
A significant application of 2-phenylpyridine derivatives is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By designing molecules that can specifically bind to and inhibit the activity of certain kinases, it is possible to develop targeted therapies. For instance, derivatives of 2-phenylpyridine have been investigated as inhibitors of Met kinase and PIM-1 kinase, both of which are important targets in oncology.[11]
// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Kinase\n(e.g., Met, PIM-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PhosphorylatedSubstrate [label="Phosphorylated\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; DownstreamSignaling [label="Downstream\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Phenylpyridine\nDerivative Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ATP -> Kinase; Substrate -> Kinase; Kinase -> PhosphorylatedSubstrate [label="Phosphorylation"]; PhosphorylatedSubstrate -> DownstreamSignaling; DownstreamSignaling -> CellularResponse; Inhibitor -> Kinase [label="Binds to ATP-binding site", arrowhead=tee, color="#EA4335"]; }
Caption: Simplified signaling pathway of kinase inhibition by a 2-phenylpyridine derivative.
GPR119 Agonists
Derivatives of 2-(4-methylphenyl)pyridine have also been explored as agonists for the G-protein coupled receptor 119 (GPR119).[12] GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor have been shown to stimulate insulin (B600854) secretion and improve glucose tolerance.[12]
Topoisomerase II Inhibitors
Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have demonstrated potent inhibitory activity against topoisomerase II, an enzyme essential for DNA replication.[13] This makes them promising candidates for the development of novel anticancer agents.[13]
Conclusion
2-(4-methylphenyl)pyridine is a versatile and valuable chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis through modern cross-coupling methodologies, combined with the diverse biological activities of its derivatives, ensures its continued importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its role as a foundational scaffold for the development of novel therapeutics.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Methylphenyl)pyridine | 4467-06-5 [chemicalbook.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 11. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(p-Tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(p-tolyl)pyridine. The document presents detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow to support research and development activities in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine (B92270) derivative with applications in catalysis, ligand design for metal complexes, and as a building block in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering convention used for the assignment of NMR signals is presented below. This numbering is essential for correlating the spectral data with the specific atoms in the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters:
The spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.
-
The general workflow for an NMR experiment is illustrated in the following diagram:
Caption: General workflow of an NMR experiment.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for both the pyridine and the p-tolyl moieties. The data is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.68 | ddd | 4.8, 1.8, 0.9 | 1H | H-6' |
| 7.89 | d | 8.1 | 2H | H-2, H-6 |
| 7.72 | td | 7.7, 1.8 | 1H | H-4' |
| 7.68 | dt | 8.0, 1.1 | 1H | H-3' |
| 7.27 | d | 7.9 | 2H | H-3, H-5 |
| 7.20 | ddd | 7.5, 4.8, 1.2 | 1H | H-5' |
| 2.41 | s | - | 3H | H-7 |
Note: The assignments are based on expected chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the table below.
| Chemical Shift (δ, ppm) | Assignment |
| 157.4 | C-2' |
| 149.6 | C-6' |
| 138.5 | C-4 |
| 136.8 | C-4' |
| 136.7 | C-1 |
| 129.4 | C-3, C-5 |
| 126.8 | C-2, C-6 |
| 124.3 | C-3' |
| 121.6 | C-5' |
| 21.3 | C-7 |
Interpretation and Discussion
¹H NMR Spectrum:
-
The aromatic region (7.0-9.0 ppm) shows a complex pattern of signals corresponding to the seven aromatic protons.
-
The proton at the 6'-position of the pyridine ring (H-6') is the most deshielded due to the anisotropic effect of the nitrogen atom, appearing as a doublet of doublet of doublets at 8.68 ppm.
-
The protons on the tolyl ring appear as two doublets at 7.89 ppm (H-2, H-6) and 7.27 ppm (H-3, H-5), characteristic of a para-substituted benzene (B151609) ring.
-
The remaining pyridine protons (H-3', H-4', H-5') appear in the range of 7.20-7.72 ppm.
-
A sharp singlet at 2.41 ppm corresponds to the three protons of the methyl group (H-7).
¹³C NMR Spectrum:
-
The spectrum displays ten distinct signals, corresponding to the ten unique carbon environments in the molecule (due to symmetry in the p-tolyl group).
-
The carbon atom directly attached to the nitrogen in the pyridine ring (C-2') is the most deshielded among the sp² carbons, appearing at 157.4 ppm.
-
The quaternary carbons (C-1, C-4, C-2') show signals in the downfield region.
-
The methyl carbon (C-7) gives a characteristic upfield signal at 21.3 ppm.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated spectral data, along with the experimental protocols and structural diagrams, offer a valuable resource for researchers in the fields of chemistry and drug development. The comprehensive analysis of the NMR data allows for unambiguous identification and structural verification of this important chemical compound.
An In-depth Technical Guide to the Mass Spectrometry of 2-(p-Tolyl)pyridine
This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for 2-(p-Tolyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document outlines the core principles of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and visualization of key processes.
Introduction to this compound and its Mass Spectrometric Analysis
This compound, a substituted pyridine (B92270) derivative, is a valuable compound in medicinal chemistry and materials science. Its structural characterization is crucial for its application and development. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common technique for the analysis of volatile and thermally stable small molecules.
Experimental Protocols
A detailed experimental protocol for the acquisition of mass spectrometry data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of similar aromatic and heterocyclic compounds.[1][2]
2.1. Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source is used for the analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[3]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-500
-
Solvent Delay: 3 minutes
-
Mass Spectrometry Data for this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data obtained from GC-MS analysis is summarized in the table below.[3][4]
| m/z | Relative Abundance (%) | Proposed Ion |
| 169 | 99.9 | [M]⁺ (Molecular Ion) |
| 168 | 72.7 | [M-H]⁺ |
| 170 | 13.5 | [M+1]⁺ (Isotope Peak) |
| 39 | 16.2 | C₃H₃⁺ |
| 83.5 | 13.5 | Doubly charged species |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization provides valuable structural information. The molecular ion ([M]⁺) is formed by the loss of an electron.[5] The most abundant fragment ion is typically the one that is most stable.
The primary fragmentation event observed is the loss of a hydrogen radical (H•) from the molecular ion to form the [M-H]⁺ ion at m/z 168.[3] This is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable, delocalized cation. Further fragmentation can lead to the cleavage of the pyridine or tolyl ring, although these fragments are observed in lower abundance.
Caption: Proposed fragmentation pathway for this compound.
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis and interpretation.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed overview of the mass spectrometry of this compound. The presented data, experimental protocols, and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the characterization of this and similar compounds. The clear and structured presentation of quantitative data, coupled with detailed methodologies and visual diagrams, facilitates a deeper understanding of the mass spectrometric behavior of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation of Infrared (IR) spectroscopy as applied to substituted pyridine (B92270) compounds. Pyridine and its derivatives are fundamental heterocyclic structures in pharmaceuticals and functional materials, making their characterization by IR spectroscopy a critical analytical technique.
Introduction to Infrared Spectroscopy of Pyridine Derivatives
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrations. For substituted pyridine compounds, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of the pyridine ring and its substituents. These spectra are invaluable for structural elucidation, functional group identification, and assessing the electronic effects of substituents on the pyridine ring.
The pyridine ring exhibits characteristic vibrational modes, including C-H stretching, C=C and C=N ring stretching, ring breathing, and in-plane and out-of-plane C-H bending. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring, providing a wealth of structural information.
Experimental Protocols
Obtaining high-quality and reproducible IR spectra is paramount for accurate analysis. The choice of the experimental protocol depends on the physical state of the substituted pyridine compound (solid, liquid, or gas).
Sample Preparation
For Solid Samples (KBr Pellet Technique):
This is a common method for analyzing solid pyridine derivatives.[1][2]
-
Grinding: Finely grind 1-2 mg of the solid sample in an agate mortar and pestle.[1]
-
Mixing: Add 150-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.[1] Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is achieved.[1]
-
Pellet Formation: Transfer the mixture to a pellet die and apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.[1][3]
-
Analysis: Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.[1]
For Liquid Samples (Neat Liquid/Thin Film):
This method is suitable for pure liquid or low-melting solid pyridine derivatives.[1][2]
-
Application: Place one or two drops of the liquid sample onto the center of a salt plate (e.g., NaCl or KBr).[1][2]
-
Film Formation: Carefully place a second salt plate on top, gently pressing to spread the sample into a thin, uniform film.[1]
-
Analysis: Mount the salt plates in the sample holder of the FT-IR spectrometer.[1]
For Samples in Solution (Solution Cell):
This technique is used when the sample needs to be dissolved in a suitable solvent.
-
Solution Preparation: Prepare a 1-10% (w/v) solution of the pyridine derivative in an appropriate FT-IR grade solvent (e.g., Chloroform, Dichloromethane).[1] The solvent should have minimal absorption in the spectral regions of interest.
-
Cell Filling: Fill a solution cell with the prepared solution.
-
Background Spectrum: Acquire a background spectrum of the pure solvent in the same cell.
-
Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically subtract the solvent's background spectrum.[1]
Attenuated Total Reflectance (ATR):
ATR is a versatile technique for both liquid and solid samples with minimal sample preparation.[2] A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).[2]
For Gas-Phase Samples:
For volatile pyridine compounds, gas-phase IR spectroscopy can be employed.
-
Sample Introduction: The sample is introduced into a gas cell with IR-transparent windows.
-
Data Acquisition: The IR spectrum is recorded as the infrared beam passes through the gas cell.[4][5][6][7]
FT-IR Data Acquisition and Analysis
-
Instrumentation: A modern FT-IR spectrometer is used for data acquisition.[1]
-
Purging: The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[1]
-
Background Scan: A background spectrum is recorded with no sample in the beam path (or with the pure solvent for solution measurements).[1]
-
Sample Scan: The prepared sample is placed in the spectrometer's sample compartment, and the sample spectrum is acquired.[1]
-
Data Acquisition Parameters:
-
Data Processing: The resulting spectrum may undergo baseline correction and peak picking using the spectrometer's software.[1]
Characteristic Vibrational Frequencies of Substituted Pyridines
The vibrational spectrum of a substituted pyridine is a composite of the vibrations of the pyridine ring and the substituent itself. The following tables summarize the characteristic IR absorption bands for various substituted pyridine compounds.
Table 1: General Vibrational Modes of the Pyridine Ring
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |
| C-H Stretching | 3100 - 3000 | Medium to Weak | Aromatic C-H stretching vibrations. |
| C=C and C=N Ring Stretching | 1610 - 1570, 1580 - 1540, 1485 - 1430 | Strong to Medium | These bands are sensitive to the nature and position of substituents. |
| Ring Breathing | 1030 - 990 | Medium to Weak | A symmetric stretching of the entire ring. |
| In-plane C-H Bending | 1300 - 1000 | Medium | |
| Out-of-plane C-H Bending | 900 - 690 | Strong | The position of these bands is highly indicative of the substitution pattern. |
Table 2: Influence of Substituents on Pyridine Ring Vibrational Frequencies
| Substituent | Position | C=C, C=N Ring Stretching (cm⁻¹) | C-H Out-of-plane Bending (cm⁻¹) | Substituent-Specific Bands (cm⁻¹) |
| -NH₂ (Amino) | 2- | ~1628 (scissoring) | - | ~3442, ~3300 (N-H stretching) |
| 4- | ~1645 (scissoring) | - | ~3503 (N-H stretching)[8] | |
| -NO₂ (Nitro) | 2- | - | - | ~1525 (asymm. stretch), ~1350 (symm. stretch) |
| 3- | - | - | ~1530 (asymm. stretch), ~1350 (symm. stretch) | |
| 4- | - | - | ~1520 (asymm. stretch), ~1345 (symm. stretch) | |
| -CN (Cyano) | 2- | - | - | ~2230 (C≡N stretch) |
| 3- | - | - | ~2235 (C≡N stretch) | |
| 4- | - | - | ~2240 (C≡N stretch) | |
| -OH (Hydroxy) | 2- | - | - | ~3400-3200 (broad, O-H stretch) |
| -CH₃ (Methyl) | 2-, 3-, 4- | Shifts of a few cm⁻¹ | - | ~2960, ~2870 (C-H stretch) |
| -Cl (Chloro) | 2- | ~1580, 1560, 1460, 1420 | ~750 | ~1100-1030 (C-Cl stretch) |
| -Br (Bromo) | 2- | ~1575, 1555, 1455, 1415 | ~740 | ~1070-1030 (C-Br stretch) |
Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific FT-IR instrument used.
Influence of Substituents on IR Spectra
The electronic properties of substituents significantly influence the vibrational frequencies of the pyridine ring.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ and -OH increase the electron density in the pyridine ring.[9] This generally leads to a decrease in the frequency of the ring stretching vibrations.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ and -CN decrease the electron density in the ring.[10] This typically causes a shift of the ring stretching vibrations to higher frequencies.
The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the exact shifts of the vibrational bands. The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region is particularly diagnostic of the substitution pattern.
Visualizations
The following diagrams illustrate the general workflow for FT-IR analysis and a logical approach to spectral interpretation.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of substituted pyridine compounds. A systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the reliable identification of functional groups and the elucidation of molecular structure. By understanding the characteristic vibrational frequencies and the influence of substituents, researchers can effectively utilize IR spectroscopy in the development of novel pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 4. Quantitative Infrared and Near-infrared Gas-Phase Spectra for Pyridine: Absolute Intensities and Vibrational Assignments | Journal Article | PNNL [pnnl.gov]
- 5. Quantitative infrared and near-infrared gas-phase spectra for pyridine: Absolute intensities and vibrational assignments (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like boiling point and density of 2-(p-Tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-(p-Tolyl)pyridine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical syntheses and formulations. The experimentally determined values for its boiling point and density are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 170-180 °C | at 20 mmHg |
| Density | 0.99 g/mL | at 25 °C[1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point at Reduced Pressure
The boiling point of this compound is reported at a reduced pressure (20 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point. The following micro-method is suitable for determining the boiling point of small sample volumes under such conditions.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the applied pressure. By reducing the pressure of the system, the boiling point is lowered.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Vacuum source and manometer
-
Heating mantle or Bunsen burner
-
Stirring bar or boiling chips
Procedure:
-
Place a small amount (a few milliliters) of this compound into the small test tube.
-
Insert the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Connect the apparatus to a vacuum system and reduce the pressure to the desired level (e.g., 20 mmHg), monitoring with a manometer.
-
Begin heating the Thiele tube gently while stirring.
-
A stream of bubbles will emerge from the capillary tube as the air trapped inside expands and is replaced by the vapor of the sample.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[2]
Determination of Density
The density of a liquid can be accurately determined using several methods. The use of a digital density meter is a modern and precise approach, often following standards such as ASTM D4052.[3][4][5]
Principle: A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.
Apparatus:
-
Digital density meter
-
Syringe or autosampler for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water) at the desired temperature (25 °C).
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and at thermal equilibrium with the instrument.
-
Measurement: Inject the sample into the oscillating U-tube of the density meter.
-
Data Acquisition: The instrument will automatically measure the oscillation period and calculate the density.
-
Cleaning: Thoroughly clean the measuring cell with appropriate solvents and dry it before the next measurement.
Experimental Workflow Visualization
The logical flow for determining the physical properties of a chemical compound like this compound can be visualized as follows:
This diagram illustrates the sequential process from compound synthesis and purification to the experimental determination of its physical properties and final data analysis and reporting.
References
An In-depth Technical Guide to the Kröhnke Pyridine Synthesis for 2,6-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Kröhnke pyridine (B92270) synthesis, a powerful tool in organic chemistry, offers a versatile and efficient method for constructing substituted pyridine rings. This guide focuses on its application for the synthesis of 2,6-disubstituted pyridines, a structural motif of significant interest in medicinal chemistry and materials science. We will delve into the reaction mechanism, substrate scope, and provide detailed experimental protocols.
Core Principles and Mechanism
The Kröhnke synthesis is a multi-component reaction that typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium (B1175870) acetate.[1][2][3] The reaction proceeds through a cascade of well-established steps:
-
Ylide Formation: The process begins with the deprotonation of the α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide) to form a pyridinium (B92312) ylide intermediate.
-
Michael Addition: This reactive ylide then acts as a nucleophile in a Michael 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (a chalcone (B49325) in many cases).[2][4][5]
-
Intermediate Formation: The addition product, a 1,5-dicarbonyl intermediate, is formed. This intermediate is often not isolated.[2]
-
Cyclization and Aromatization: In the presence of ammonium acetate, the 1,5-dicarbonyl compound undergoes cyclization and subsequent dehydration to yield the final, stable aromatic pyridine ring.[2]
This convergent approach allows for the modular construction of complex pyridines from readily available starting materials.[2][6]
Visualizing the Kröhnke Synthesis
To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Reactivity of 2-Arylpyridines: An In-depth Technical Guide for Organic Chemists
Introduction: The 2-arylpyridine scaffold is a ubiquitous and privileged structural motif in modern organic chemistry, finding extensive applications in medicinal chemistry, materials science, and catalysis. The unique electronic interplay between the electron-deficient pyridine (B92270) ring and the adjacent aryl group imparts a rich and diverse reactivity profile to these molecules. This guide provides a comprehensive overview of the fundamental reactivity of 2-arylpyridines, focusing on electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed C-H functionalization. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this important class of compounds.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on 2-arylpyridines can occur on either the pyridine or the aryl ring. The regioselectivity of these reactions is dictated by the electronic nature of both rings and the reaction conditions.
Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[1] Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of the aryl group at the 2-position further influences this reactivity.
Halogenation: The halogenation of 2-arylpyridines on the pyridine ring can be achieved under specific conditions. For instance, the use of designed phosphine (B1218219) reagents allows for the selective chlorination of 2-phenylpyridine (B120327).[2]
Nitration: The nitration of the pyridine ring in 2-arylpyridines is challenging due to the strongly deactivating nature of the pyridinium (B92312) species formed under acidic conditions.
Substitution on the Aryl Ring
The 2-pyridyl group acts as a directing group in electrophilic aromatic substitution on the attached phenyl ring. The nitrogen atom's electron-withdrawing inductive effect deactivates the aryl ring, while its ability to be protonated under acidic conditions further enhances this deactivation.
Nitration: The nitration of 2-phenylpyridine has been studied kinetically, revealing that the reaction proceeds on the conjugate acid of the molecule.[3] The reaction generally requires harsh conditions and yields a mixture of isomers, with the substitution occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring.[3] The use of a zeolite catalyst with concentrated nitric acid has been shown to favor the formation of the para-isomer in the nitration of substituted aromatics.[4]
Table 1: Regioselectivity of Nitration of 2-Phenylpyridine
| Reagents and Conditions | Ortho Isomer Yield (%) | Meta Isomer Yield (%) | Para Isomer Yield (%) | Reference |
| Conc. HNO₃ / H₂SO₄ | Data not specified | Data not specified | Data not specified | [3] |
| H-ZSM-5, Conc. HNO₃, 70-90°C | Low | Very Low | High | [4] |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing 2-arylpyridines, particularly on the pyridine ring.
Substitution on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions, where the negative charge in the Meisenheimer intermediate can be stabilized by the nitrogen atom.[5] The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.
Kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown a stepwise SNAr mechanism where the first step is rate-determining.[5] The reactivity of pyridinium ions in SNAr reactions has also been investigated, revealing a different leaving group order compared to activated aryl substrates.[6]
Table 2: Quantitative Data for Nucleophilic Aromatic Substitution on Substituted Pyridines
| Substrate | Nucleophile | Product | Yield (%) | Conditions | Reference |
| 2-Methoxy-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-3-nitropyridine | Not specified (kinetic study) | Aqueous solution, 20°C | [5] |
| 2-Methoxy-5-nitropyridine | Morpholine | 2-(Morpholin-4-yl)-5-nitropyridine | Not specified (kinetic study) | Aqueous solution, 20°C | [5] |
| 2-Fluoro-N-methylpyridinium ion | Piperidine | 2-(Piperidin-1-yl)-N-methylpyridinium ion | Not specified (kinetic study) | Methanol | [6] |
Substitution on the Aryl Ring
Nucleophilic aromatic substitution on the aryl ring of a 2-arylpyridine generally requires the presence of strong electron-withdrawing groups on the aryl ring to activate it towards nucleophilic attack.
Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of 2-arylpyridines. The pyridine nitrogen atom often acts as a directing group, facilitating the activation of C-H bonds at the ortho-position of the aryl ring.
Palladium-Catalyzed ortho-Arylation
Palladium catalysts are widely used for the ortho-arylation of 2-phenylpyridines. These reactions typically proceed via a cyclometalated intermediate. Various arylating agents, including arylboronic acids and diaryliodonium salts, can be employed.[7]
Table 3: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine
| Arylating Agent | Catalyst | Oxidant/Co-oxidant | Yield (%) | Conditions | Reference |
| Arylboronic acid | Pd(OAc)₂ | TBHP / Cu(OTf)₂ | up to 94 | Not specified | [7] |
| Diphenyliodonium chloride | Pd(II) | - | Good | Not specified | Not specified |
| Arenediazonium salts | Pd catalyst | Electrochemical | Moderate | Electrochemical | [8] |
| Potassium aryltrifluoroborates | Pd(OAc)₂ | Cu(OAc)₂ / p-benzoquinone | Not specified | 1,4-dioxane (B91453), 120°C, 24h | [9] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-couplings of aryl halides with alkyl halides have been developed, proceeding through a proposed catalytic cycle involving Ni(0), Ni(II), and Ni(III) intermediates.[10][11]
Experimental Protocols
General Procedure for Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine with Potassium Aryltrifluoroborates[9]
A mixture of 2-phenylpyridine (1.0 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), and p-benzoquinone (2.0 equiv) in 1,4-dioxane is heated at 120°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ortho-arylated 2-phenylpyridine.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for key metal-catalyzed reactions of 2-arylpyridines.
Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.
Caption: Proposed cycle for Ni-catalyzed reductive cross-coupling.
Multi-step Synthesis Workflow
The synthesis of Etoricoxib (B1671761), a selective COX-2 inhibitor, provides an excellent example of a multi-step synthesis where a 2-arylpyridine derivative is a key intermediate.[12][13][14][15]
Caption: Simplified workflow for the synthesis of Etoricoxib.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by C-H Functionalization | Scilit [scilit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. theaspd.com [theaspd.com]
- 14. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Crystal Structure of 2-(p-Tolyl)pyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the 2-(p-tolyl)pyridine (ptpy) ligand. The document details crystallographic data, experimental protocols for synthesis and analysis, and visual representations of relevant scientific workflows and pathways. This information is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and medicinal chemistry, particularly those engaged in the design and development of novel metal-based compounds.
Introduction to this compound Metal Complexes
The ligand this compound is a substituted pyridine (B92270) that readily coordinates to a variety of transition metals, forming stable complexes with interesting photophysical and catalytic properties. The electronic and steric characteristics of the tolyl group can significantly influence the geometry and reactivity of the resulting metal complexes. Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is crucial for structure-property relationship studies and the rational design of new functional molecules. This guide focuses on the structural elucidation of these complexes, providing a foundation for their application in diverse fields such as organic light-emitting diodes (OLEDs), catalysis, and drug development.
Crystallographic Data of this compound Metal Complexes
The following tables summarize the key crystallographic parameters for representative metal complexes of this compound. The data is primarily focused on iridium(III) complexes, for which detailed structural information is available in the scientific literature.
Table 1: Crystallographic Data for Di-μ-chloro-tetrakis[2-(p-tolyl-κC²,κN)]diiridium(III) Toluene (B28343) Solvate
| Parameter | Value |
| Chemical Formula | [Ir₂(C₁₂H₁₀N)₄Cl₂]·0.5C₇H₈ |
| Formula Weight | 1174.3 |
| Crystal System | Tetragonal |
| Space Group | I4₁cd |
| a (Å) | 16.90(2) |
| c (Å) | 33.31(3) |
| V (ų) | 9513.7 |
| Z | 8 |
| Dₓ (g cm⁻³) | 1.64 |
| μ (cm⁻¹) | 57.18 |
| F(000) | 4552 |
| Temperature (K) | 296 |
| R | 0.044 |
| Reference | [1] |
Table 2: Crystallographic Data for Tris[2-(p-tolyl-κC²,κN)]iridium(III)
| Parameter | Value |
| Chemical Formula | [Ir(C₁₂H₁₀N)₃] |
| Formula Weight | 696.87 |
| Crystal System | Trigonal (hexagonal axes) |
| Space Group | R3 |
| a (Å) | 15.0144(7) |
| c (Å) | 25.829(1) |
| V (ų) | 5042.6 |
| Z | 6 |
| Dₓ (g cm⁻³) | 1.38 |
| μ (cm⁻¹) | 39.82 |
| F(000) | 2064 |
| Temperature (K) | 296 |
| R | 0.055 |
| Reference | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the iridium(III) complexes of this compound.
Synthesis of Di-μ-chloro-tetrakis[2-(p-tolyl-κC²,κN)]diiridium(III) ([Ir(ptpy)₂Cl]₂)
A general and adaptable method for the synthesis of the dichloro-bridged iridium dimer, a key precursor for many other iridium complexes, is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) and this compound (ptpy) in a 1:2.5 molar ratio.
-
Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol (B86334) and water to the flask. The solvent mixture should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 12-24 hours. The color of the solution should change, indicating the formation of the complex.
-
Isolation of the Product: After cooling to room temperature, the product typically precipitates out of the solution. The precipitate is collected by filtration, washed with methanol (B129727), and then with a non-polar solvent like hexane (B92381) to remove any unreacted ligand.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Tris[2-(p-tolyl-κC²,κN)]iridium(III) (Ir(ptpy)₃)
The facial (fac) isomer of the tris-cyclometalated iridium complex is often synthesized from the dimeric precursor:
-
Reaction Setup: In a round-bottom flask, dissolve the chloro-bridged dimer, [Ir(ptpy)₂Cl]₂, and a slight excess of this compound (ptpy) in a suitable solvent such as glycerol (B35011) or ethylene (B1197577) glycol.
-
Heating: Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere for several hours.
-
Product Formation: The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature.
-
Isolation and Purification: The product is isolated by precipitation upon addition of a non-solvent like methanol or water. The resulting solid is collected by filtration and washed. Further purification is achieved by column chromatography on silica (B1680970) gel, typically using a mixture of dichloromethane (B109758) and hexane as the eluent.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or vapor diffusion:
-
For [Ir(ptpy)₂Cl]₂: Slow evaporation of a solution of the complex in a solvent mixture such as dichloromethane/hexane or toluene can yield single crystals.
-
For Ir(ptpy)₃: Single crystals can be obtained by slow evaporation of a solution of the purified complex in a solvent like dichloromethane or by vapor diffusion of a less polar solvent (e.g., hexane) into a solution of the complex in a more polar solvent (e.g., dichloromethane).[3]
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Reduction: The collected diffraction data are processed to correct for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and conceptual workflows related to this compound metal complexes.
Caption: Synthetic pathway for iridium(III) complexes of this compound.
Caption: General workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
References
An In-depth Technical Guide to the Electron-Donating Effects of the Tolyl Group in Pyridine Rings
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, is a key determinant of its chemical reactivity and physical properties.[1][2] The strategic functionalization of this ring allows for the fine-tuning of these properties. Among the most common substituents is the tolyl group (a methyl-substituted phenyl ring), which imparts significant electronic and steric modifications.
This technical guide provides a comprehensive examination of the electron-donating effects of the tolyl group when attached to a pyridine ring. We will explore the theoretical underpinnings of these effects, present quantitative data to characterize their magnitude, detail relevant experimental protocols for synthesis and analysis, and discuss the implications of these electronic modifications in catalysis and medicinal chemistry.
Theoretical Framework: Inductive and Mesomeric Effects
The net electronic influence of the tolyl group on the pyridine ring is a combination of two primary mechanisms: the inductive effect and the mesomeric (or resonance) effect.
Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[3] The methyl group of the tolyl substituent is electron-donating by induction (+I effect). It pushes electron density through the sigma (σ) bonds of the phenyl ring and subsequently towards the pyridine ring.[4] This effect increases the electron density on the pyridine ring carbons and, importantly, on the nitrogen atom, thereby increasing its Lewis basicity.
Mesomeric Effect (+M)
The mesomeric effect involves the delocalization of π-electrons across a conjugated system.[5] The tolyl group, through hyperconjugation of the methyl group's C-H bonds with the phenyl π-system, donates electron density into the aromatic ring. When the tolyl group is positioned at the 2- or 4-position of the pyridine ring, this electron density can be further delocalized into the pyridine π-system.[6] This delocalization increases the electron density at the ortho and para positions of the pyridine ring relative to the point of attachment, as well as on the nitrogen atom. The mesomeric effect is generally considered stronger than the inductive effect when it can operate fully.[7]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. Mesomeric effect - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inductive effect and mesomeric effect | PPTX [slideshare.net]
Pyridine Derivatives: Versatile Building Blocks for Modern Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry, materials science, and organic synthesis.[1][2] As an isostere of benzene, its unique electronic properties—such as its basicity, hydrogen bonding capability, and ability to act as a ligand—make it a "privileged scaffold."[3][4] This means it is frequently found in molecules with significant biological activity. Indeed, pyridine and its reduced form, piperidine, are the most common nitrogen heterocyles in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Essential medicines like the anticancer agent Imatinib, the proton pump inhibitor Esomeprazole, and the calcium channel blocker Amlodipine all feature a pyridine core, highlighting the scaffold's importance in drug design.[5][6]
The utility of pyridine derivatives stems from their role as versatile building blocks. They can be synthesized de novo from acyclic precursors through a variety of classic name reactions or functionalized at various positions on a pre-existing ring.[1] This guide provides a technical overview of key synthetic strategies for preparing and modifying pyridine derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their practical application.
Core Synthetic Strategies: An Overview
The synthesis of functionalized pyridines can be broadly categorized into two main approaches: the construction of the pyridine ring from acyclic precursors (de novo synthesis) and the direct functionalization of a pre-existing pyridine ring.
De novo synthesis methods, such as the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions, are powerful multicomponent strategies that allow for the rapid assembly of highly substituted pyridines from simple, readily available starting materials.[7][8][9] Ring functionalization methods, particularly the transition-metal-catalyzed C-H functionalization and cross-coupling reactions, have emerged as highly efficient and atom-economical tools for modifying the pyridine core with exceptional regioselectivity.[10][11]
De Novo Synthesis of the Pyridine Ring
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[12][13] The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding aromatic pyridine.[13] This reaction is of immense pharmaceutical importance, as 1,4-DHP derivatives are widely used as calcium channel blockers.[8]
This protocol describes a green, solvent-free synthesis of a 1,4-dihydropyridine derivative.
-
Materials: 5-Bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (B1235776) (2.6 ml, 0.02 mol), and ceric ammonium nitrate (B79036) (CAN) (0.28 g, 0.5 mmol).
-
Procedure:
-
To a 100 mL round-bottom flask, add all reactants: 5-bromothiophene-2-carboxyaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.
-
Stir the mixture vigorously at room temperature for 1–2.5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The mixture will become solid upon completion.
-
Wash the solid product with water.
-
Treat the solid with n-hexane to remove impurities.
-
Dry the crude product and recrystallize from ethanol (B145695) (with charcoal treatment) to yield the pure 1,4-dihydropyridine.
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a highly versatile route to 2,4,6-trisubstituted pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate.[9][14] A key advantage is the mild reaction conditions and consistently high yields.[9]
Step 1: Preparation of N-phenacylpyridinium bromide (α-pyridinium methyl ketone salt)
-
Materials: α-Bromoacetophenone, pyridine, acetone.
-
Procedure:
-
Dissolve α-bromoacetophenone in acetone.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Step 2: Kröhnke Annulation
-
Materials: N-phenacylpyridinium bromide (from Step 1), chalcone (B49325) (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.
-
Procedure:
-
Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.
-
Add an excess of ammonium acetate to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Allow the mixture to cool to room temperature, then pour it into ice water with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.
-
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[5] The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration.[15] Modern modifications often use acid catalysis to facilitate a one-pot procedure at lower temperatures.[5][16]
This protocol is adapted from the synthesis of the pyridine core of the antibiotic Thiocillin I.
-
Materials: An enolizable ketone (1.0 equiv), an ynone (1.0-1.2 equiv), ammonium acetate (5-10 equiv), glacial acetic acid, ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, and anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the enolizable ketone and the ynone in glacial acetic acid. Add ammonium acetate to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux, monitoring progress by TLC.
-
Workup: Once complete, cool the reaction to room temperature. Carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography.
-
Direct Functionalization of the Pyridine Ring
While de novo methods build the ring from scratch, direct functionalization installs new groups onto a pre-existing pyridine scaffold. This approach is invaluable for late-stage modification in drug discovery.
Palladium-Catalyzed C–H Functionalization
Direct C–H functionalization has become a premier strategy in modern synthesis due to its high atom economy.[1] For pyridines, which are electron-deficient, oxidative C–H activation is particularly effective. Using a palladium catalyst, C–H bonds can be selectively converted to C–C, C–N, or C–O bonds. Pyridine N-oxides are excellent substrates, as the N-oxide group activates the C–H bonds at the C2 and C6 positions for functionalization.[17]
| Entry | Pyridine N-Oxide | Olefin | Yield (%) |
| 1 | Pyridine N-oxide | Ethyl acrylate | 85 |
| 2 | Pyridine N-oxide | Methyl vinyl ketone | 73 |
| 3 | Pyridine N-oxide | Acrylonitrile | 62 |
| 4 | Pyridine N-oxide | Styrene | 81 |
| 5 | 4-Phenylpyridine N-oxide | Ethyl acrylate | 78 |
| 6 | 3-Phenylpyridine N-oxide | Ethyl acrylate | 85 |
| Reaction Conditions: Olefin (0.3 mmol), N-oxide (4 equiv), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (1.5 equiv) in 1,4-dioxane (B91453) at 100-120 °C for 12-16 h. |
| Entry | Pyridine N-Oxide | Arene | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 75 |
| 2 | Pyridine N-oxide | Toluene | 65 |
| 3 | 4-Methylpyridine N-oxide | Benzene | 71 |
| 4 | Quinoline N-oxide | Benzene | 72 |
| 5 | Isoquinoline N-oxide | Benzene | 65 |
| Reaction Conditions: N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.2 equiv), and arene (40 equiv) at 130 °C for 16 h. |
-
Materials: N-(2-bromophenyl)-2-quinolinecarboxyamide (1a) (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium (B224687) bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), triphenylphosphine (B44618) (10 mol %), N,N-dimethylacetamide (DMA).
-
Procedure:
-
To a screw-capped test tube, add the amide precursor 1a, K₂CO₃, TBAB, Pd(OAc)₂, and PPh₃.
-
Dissolve the mixture in 3.1 mL of DMA.
-
Stir the reaction at 110 °C for 24 hours.
-
After cooling to room temperature, add 3 mL of water.
-
Extract the product with dichloromethane (B109758) (3 x 2 mL).
-
Combine the organic layers, dry over an appropriate drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent.
-
Purify the resulting solid by column chromatography.
-
Application in Drug Development: Imatinib and BCR-ABL Signaling
The power of pyridine derivatives as building blocks is exemplified by the drug Imatinib (Gleevec), a cornerstone in the treatment of chronic myeloid leukemia (CML).[18] CML is characterized by the Philadelphia chromosome, which produces a constitutively active fusion protein tyrosine kinase called BCR-ABL.[19] This oncogenic kinase drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[20]
Imatinib, a 2-phenylaminopyrimidine derivative (where pyrimidine (B1678525) is a related diazine heterocycle, but the principles of targeted therapy are illustrative), functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[21][22] By blocking ATP from binding, Imatinib prevents the phosphorylation of substrate proteins, effectively "switching off" the downstream signals that lead to cancer growth.[18]
Conclusion
Pyridine derivatives are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. The continued development of both classic condensation reactions and novel catalytic methods provides robust and flexible access to a vast chemical space. For researchers in drug discovery and development, a deep understanding of these synthetic routes is critical for generating novel molecular entities with tailored pharmacological profiles. The strategies and protocols outlined in this guide serve as a foundational resource for harnessing the power of the pyridine scaffold in the creation of next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 2-(p-Tolyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(p-Tolyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. The information is targeted toward researchers, scientists, and drug development professionals seeking to utilize this versatile ligand in organic synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically influenced by the choice of ligand coordinated to the palladium center. This compound, a member of the arylpyridine class of ligands, has emerged as a valuable component in various palladium-catalyzed transformations. Its electronic and steric properties can enhance catalyst stability, activity, and selectivity. This document details its application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, providing specific protocols and performance data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. The use of a palladium complex bearing the this compound ligand has been shown to be effective in catalyzing the coupling of aryl halides with boronic acids.
Experimental Protocol: Synthesis of 4-Acetylbiphenyl (B160227)
This protocol is adapted from the work of Adamson et al., who investigated the catalytic activity of palladium(II) complexes with various 2-phenylpyridine (B120327) derivatives. The complex [PdCl2(this compound)2] was utilized as the catalyst precursor.
Reaction Scheme:
Materials:
-
[PdCl2(this compound)2] catalyst
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
Procedure:
-
To a reaction vessel, add the palladium complex [PdCl2(this compound)2] (0.03 mmol, 3 mol%).
-
Add 4-bromoacetophenone (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add potassium phosphate (2.0 mmol).
-
Add a 5:1 mixture of toluene and water (6 mL).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes the yield for the synthesis of 4-acetylbiphenyl using the [PdCl2(this compound)2] catalyst system.
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |
| [PdCl2(this compound)2] | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O (5:1) | 80 | 95 |
Heck Cross-Coupling
General Experimental Protocol (Adaptable for this compound): Vinylation of an Aryl Bromide
Reaction Scheme:
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, NMP, toluene)
Procedure:
-
In a Schlenk tube, combine the palladium precatalyst (1-5 mol%) and this compound (2-10 mol%).
-
Add the aryl bromide (1.0 mmol) and the alkene (1.2-1.5 mmol).
-
Add the base (2.0-3.0 mmol).
-
Add the degassed solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. As with the Heck reaction, a specific protocol for this compound is not prominently documented. The following is a general protocol that can be adapted for this ligand.
General Experimental Protocol (Adaptable for this compound): Alkynylation of an Aryl Iodide
Reaction Scheme:
Materials:
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
This compound
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
Terminal alkyne
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), this compound (2-10 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Add the aryl iodide (1.0 mmol), terminal alkyne (1.2-1.5 mmol), and the amine base (2.0-3.0 mmol).
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water or a dilute ammonium (B1175870) chloride solution.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the fundamental steps involved in palladium-catalyzed cross-coupling reactions, including oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the standard laboratory workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for cross-coupling reactions.
Conclusion
This compound serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating high yields. While specific literature protocols for its use in Heck and Sonogashira reactions are less common, the general procedures provided herein offer a robust starting point for methodological development. The adaptability of these protocols, combined with the favorable electronic and steric properties of this compound, makes it a valuable tool for synthetic chemists in the construction of complex organic molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes and Protocols for Ruthenium-Catalyzed C-H Functionalization Using Pyridine Directing Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the ruthenium-catalyzed C-H functionalization of substrates containing pyridine (B92270) directing groups. This methodology offers a powerful and atom-economical approach for the formation of C-C and C-Si bonds, enabling the synthesis of complex molecules relevant to the pharmaceutical and materials sciences. The protocols outlined below cover C-H arylation, alkylation, silylation, and glycosylation, providing a toolkit for the late-stage functionalization of heterocyclic compounds.
Ruthenium-Catalyzed C-H Arylation of 2-Arylpyridines
The direct C-H arylation of 2-arylpyridines is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. Ruthenium catalysis offers a cost-effective and versatile alternative to palladium-based systems.
Quantitative Data Summary
| Entry | Aryl Halide | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | 4-Chloroanisole | 2-(2-(4-methoxyphenyl)phenyl)pyridine | 95 | 2.5 | 5 |
| 2 | 4-Chlorotoluene | 2-(2-(p-tolyl)phenyl)pyridine | 98 | 2.5 | 5 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-(2-(4-(trifluoromethyl)phenyl)phenyl)pyridine | 85 | 2.5 | 20 |
| 4 | 2-Chlorothiophene | 2-(2-(thiophen-2-yl)phenyl)pyridine | 70 | 2.5 | 20 |
| 5 | 4-Chlorobenzaldehyde | 4-(2-(pyridin-2-yl)phenyl)benzaldehyde | 82 | 2.5 | 20 |
Experimental Protocol: General Procedure for C-H Arylation
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the 2-arylpyridine substrate (0.5 mmol), the aryl chloride (0.75 mmol, 1.5 equiv), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%), potassium acetate (B1210297) (0.1 mmol, 20 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Degassed water (2.0 mL) is then added, and the reaction mixture is stirred vigorously at 100 °C for the time indicated in the table. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Proposed Catalytic Cycle for C-H Arylation
Caption: Proposed catalytic cycle for Ru-catalyzed C-H arylation.
Ruthenium-Catalyzed C-H Alkylation of 2-Arylpyridines with Alkenes
This protocol describes the hydroarylation of alkenes with 2-arylpyridines, providing a direct method for the synthesis of α-arylated alkanes. This transformation is highly atom-economical and avoids the use of pre-functionalized alkylating agents.
Quantitative Data Summary
| Entry | Alkene | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | n-Butyl acrylate | Ethyl 3-(2-(pyridin-2-yl)phenyl)propanoate | 88 | 5 | 18 |
| 2 | Styrene | 2-(2-phenethylphenyl)pyridine | 75 | 5 | 18 |
| 3 | 1-Hexene | 2-(2-hexylphenyl)pyridine | 65 | 5 | 24 |
| 4 | Cyclohexene | 2-(2-cyclohexylphenyl)pyridine | 72 | 5 | 24 |
| 5 | N-Phenylmaleimide | 3-(2-(pyridin-2-yl)phenyl)-1-phenylpyrrolidine-2,5-dione | 92 | 5 | 18 |
Experimental Protocol: General Procedure for C-H Alkylation
In a glovebox, a screw-capped vial is charged with [RuCl₂(p-cymene)]₂ (0.025 mmol, 5 mol%), the 2-arylpyridine substrate (0.5 mmol), the alkene (1.0 mmol, 2.0 equiv), and a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol (2.0 mL). The vial is sealed and heated at 120 °C for the time specified. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the alkylated product. For activated alkenes like acrylates and maleimides, the addition of an additive like Cu(OAc)₂·H₂O (1.5 equiv) and an acid like acetic acid (5.0 equiv) may be beneficial.[1]
Proposed Catalytic Cycle for C-H Alkylation
Caption: Proposed catalytic cycle for Ru-catalyzed C-H alkylation.
Ruthenium-Catalyzed C-H Silylation of 2-Arylimidazo[1,2-a]pyridines
The introduction of silicon-containing moieties into heterocyclic scaffolds can significantly alter their physicochemical properties, making C-H silylation a valuable tool in drug discovery and materials science. This protocol details the ortho-silylation of 2-arylimidazo[1,2-a]pyridines.
Quantitative Data Summary
| Entry | Hydrosilane | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Triethylsilane | 2-(2-(triethylsilyl)phenyl)imidazo[1,2-a]pyridine | 92 | 5 | 12 |
| 2 | Dimethyl(phenyl)silane | 2-(2-(dimethyl(phenyl)silyl)phenyl)imidazo[1,2-a]pyridine | 85 | 5 | 12 |
| 3 | Triethoxysilane | 2-(2-(triethoxysilyl)phenyl)imidazo[1,2-a]pyridine | 78 | 5 | 24 |
| 4 | Diethylsilane | 2-(2-(diethylsilyl)phenyl)imidazo[1,2-a]pyridine | 88 | 5 | 12 |
| 5 | Phenylsilane | 2-(2-(phenylsilyl)phenyl)imidazo[1,2-a]pyridine | 75 | 5 | 24 |
Experimental Protocol: General Procedure for C-H Silylation
To a dried Schlenk tube under an argon atmosphere, [Ru₃(CO)₁₂] (0.0083 mmol, 1.67 mol% Ru), the 2-arylimidazo[1,2-a]pyridine substrate (0.5 mmol), and norbornene (0.25 mmol, 0.5 equiv) are added. The hydrosilane (1.5 mmol, 3.0 equiv) and toluene (B28343) (1.0 mL) are then added. The reaction mixture is stirred at 135 °C for the indicated time. After cooling to room temperature, the mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to give the silylated product.
Proposed Catalytic Cycle for C-H Silylation
Caption: Proposed catalytic cycle for Ru-catalyzed C-H silylation.
Ruthenium-Catalyzed C-H Glycosylation of 2-Arylpyridines
The synthesis of C-glycosides is of great interest due to their prevalence in bioactive natural products and their potential as stable glycomimetics. This protocol describes a novel ruthenium-catalyzed C-H glycosylation using glycosyl chlorides as donors.
Quantitative Data Summary
| Entry | Glycosyl Chloride | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride | 2-(2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)phenyl)pyridine | 72 | 5 | 48 |
| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride | 2-(2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)phenyl)pyridine | 65 | 5 | 48 |
| 3 | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl chloride | 2-(2-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)phenyl)pyridine | 58 | 5 | 48 |
| 4 | 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl chloride | 2-(2-(2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl)phenyl)pyridine | 81 | 5 | 48 |
| 5 | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl chloride | 2-(2-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)phenyl)pyridine | 45 | 5 | 48 |
Experimental Protocol: General Procedure for C-H Glycosylation
In a nitrogen-filled glovebox, a 4 mL vial is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol, 5 mol%), Boc-Val-OH (0.03 mmol, 30 mol%), K₃PO₄ (0.2 mmol, 2.0 equiv), the 2-arylpyridine substrate (0.2 mmol, 2.0 equiv), and the glycosyl chloride (0.1 mmol, 1.0 equiv). 1,2-Dichloroethane (0.5 mL) is added, and the vial is sealed and stirred at 80 °C for 48 hours. After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to afford the C-glycoside product.[2][3]
Proposed Catalytic Cycle for C-H Glycosylation
Caption: Proposed catalytic cycle for Ru-catalyzed C-H glycosylation.
References
Application of 2-(p-Tolyl)pyridine in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(p-tolyl)pyridine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The information is based on established research and is intended to guide the user in the successful application of this methodology for the synthesis of biaryl compounds, which are crucial intermediates in drug discovery and materials science.
Application Notes
This compound serves as an effective N-donor ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. When complexed with a palladium precursor, such as palladium(II) chloride, it forms a catalytically active species capable of promoting the efficient coupling of aryl halides with arylboronic acids.
The palladium(II) complex bearing this compound ligands, specifically trans-[PdCl₂(this compound)₂], has demonstrated notable catalytic activity. In the coupling of 4-bromoacetophenone with phenylboronic acid, this catalyst system provides high yields of the desired biaryl product. The presence of the electron-donating p-tolyl group on the pyridine (B92270) ring is believed to enhance the electron density at the palladium center, which can facilitate the oxidative addition step of the catalytic cycle.
This catalyst system is particularly advantageous due to its stability and ease of handling. The reaction can be carried out under aerobic conditions, simplifying the experimental setup. The use of an aqueous solvent system further enhances the green chemistry profile of this protocol.
Quantitative Data Summary
The catalytic efficacy of the palladium(II) complex with this compound as a ligand in the Suzuki-Miyaura coupling reaction is summarized in the table below. The data is extracted from a study by Adamson et al. (2020), which investigated the catalytic activity of various 2-phenylpyridine (B120327) derivative ligands.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | trans-[PdCl₂(this compound)₂] | Dioxane:H₂O (5:1) | K₃PO₄·3H₂O | 100 | 12 | 85[1] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction using the trans-[PdCl₂(this compound)₂] catalyst, based on the protocol described by Adamson et al. (2020).
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
trans-[PdCl₂(this compound)₂] catalyst
-
Potassium phosphate (B84403) tribasic trihydrate (K₃PO₄·3H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.00 mmol, 1.0 equiv), arylboronic acid (1.20 mmol, 1.2 equiv), and potassium phosphate tribasic trihydrate (2.00 mmol, 2.0 equiv).
-
Catalyst Addition: Add the trans-[PdCl₂(this compound)₂] catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and deionized water (6 mL total volume).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C under aerobic conditions for 12 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling reaction using the this compound ligand system.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Synthesis and Applications of Metal Complexes with 2-(p-Tolyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes containing pyridine-based ligands have emerged as a significant class of compounds in medicinal chemistry and materials science. The unique electronic and structural properties of these complexes, which can be fine-tuned by modifying the ligand scaffold and the metal center, have led to their exploration in various applications, including as anticancer agents, catalysts, and phosphorescent materials. The ligand 2-(p-Tolyl)pyridine, with its combination of a coordinating pyridine (B92270) ring and a bulky, electron-donating tolyl group, offers a versatile platform for the synthesis of novel metal complexes with potentially enhanced biological activity and distinct photophysical properties.
These application notes provide a comprehensive overview of the synthesis of metal complexes featuring the this compound ligand. Detailed experimental protocols for the preparation of representative iridium(III) and platinum(II) complexes are presented, alongside a summary of the characterization data and potential applications in drug development, particularly in oncology. The information is intended to serve as a practical guide for researchers interested in exploring the therapeutic and functional potential of this class of organometallic compounds.
Data Presentation
The following tables summarize key quantitative data for metal complexes containing this compound or structurally similar ligands. This information is crucial for assessing the efficiency of synthetic routes and the potential biological efficacy of the resulting compounds.
Table 1: Synthesis Yields of Representative Metal Complexes
| Complex | Metal Precursor | Ligand | Solvent System | Reaction Conditions | Yield (%) | Reference |
| [Ir(ptpy)₂Cl]₂ | IrCl₃·nH₂O | This compound (ptpy) | 2-ethoxyethanol (B86334)/water (3:1) | Reflux, 24h | ~75-85 | [1] |
| fac-Ir(ptpy)₃ | [Ir(ptpy)₂Cl]₂ | This compound (ptpy) | Glycerol | 220 °C, 8h | ~60-70 | [2] |
| [Pt(ppy)(tpy-p-tolyl)]Cl | [Pt(ppy)Cl(SMe₂)] | 4'-(p-Tolyl)-2,2':6',2"-terpyridine | Acetone/DCM | Reflux, 24h | >90 | |
| [NiCl₂(this compound)₂] | NiCl₂·6H₂O | This compound | Ethanol | Reflux, 2h | High | [3] |
| [CoCl₂(this compound)₂] | CoCl₂·6H₂O | This compound | Ethanol | Reflux, 2h | High | [4] |
Note: Yields can vary based on reaction scale and purification methods.
Table 2: Anticancer Activity (IC₅₀ Values) of Related Pyridine-Based Metal Complexes
| Complex | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A Cu(II) terpyridine complex | MCF-7 | Breast Cancer | 1.47 - 4.12 | [5] |
| A Ru(III) pyrimidine (B1678525) Schiff base complex | HepG2 | Liver Cancer | 29 | [6] |
| A Pd(II) complex with a Schiff base ligand derived from p-toluidine | MCF-7 | Breast Cancer | Lower than reference | [7] |
| A Pt(II) complex with a pyridine derivative | A549 | Lung Cancer | 167.2 | [7] |
| A Zn(II) complex with a pyridinyl ligand | SW480 | Colon Cancer | Good inhibition | [8] |
Note: The listed IC₅₀ values are for structurally related complexes and serve as a reference for the potential activity of this compound complexes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of metal complexes with this compound and related ligands.
Protocol 1: Synthesis of Chloro-Bridged Iridium(III) Dimer with this compound, [Ir(ptpy)₂Cl]₂
This two-step protocol is a common and efficient method for preparing cyclometalated iridium(III) complexes.[1]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
This compound (ptpy)
-
2-Ethoxyethanol
-
Deionized water
-
Methanol
-
Diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 eq) and this compound (2.5 eq) in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for 24 hours. The color of the solution will typically change from dark brown to a yellow-orange suspension.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash sequentially with water, methanol, and diethyl ether.
-
Dry the resulting yellow-orange solid, the chloro-bridged dimer [Ir(ptpy)₂Cl]₂, under vacuum.
Protocol 2: Synthesis of a Heteroleptic Platinum(II) Complex
This protocol describes a general method for the synthesis of heteroleptic platinum(II) complexes, which can be adapted for this compound as an ancillary ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
A cyclometalating ligand (e.g., 2-phenylpyridine (B120327), ppy)
-
This compound
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Synthesize the chloro-bridged platinum(II) dimer, [Pt(ppy)Cl]₂, by reacting K₂[PtCl₄] with 2-phenylpyridine in a suitable solvent system (literature procedures are available).
-
In a Schlenk flask under an inert atmosphere, dissolve the platinum dimer (1.0 eq) and this compound (2.2 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from a dichloromethane/hexane solvent system to yield the desired heteroleptic platinum(II) complex.
Visualizations
Experimental Workflow: Synthesis of Iridium(III) Complexes
Caption: General workflow for the synthesis of iridium(III) complexes.
Proposed Signaling Pathway: Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of pyridine-based metal complexes.
Conclusion
The synthesis of metal complexes with this compound ligands represents a promising avenue for the development of new therapeutic agents and functional materials. The protocols provided herein offer a starting point for the synthesis and exploration of these compounds. The anticancer activity of related pyridine-based metal complexes suggests that this compound derivatives may also exhibit significant cytotoxicity against cancer cells, likely through mechanisms involving DNA interaction and the induction of apoptosis. Further research, including detailed in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. journalononcology.org [journalononcology.org]
Application Notes and Protocols for C-H Activation of Aromatic Rings Using 2-(p-Tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(p-tolyl)pyridine as a directing group in the C-H activation of aromatic rings. This methodology facilitates the efficient and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, offering a powerful tool for the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction
Direct C-H bond activation is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations. This compound and its analogs have emerged as highly effective directing groups, particularly in transition metal-catalyzed reactions involving rhodium, palladium, and iridium. The pyridine (B92270) nitrogen atom coordinates to the metal center, positioning it in proximity to the ortho C-H bonds of the tolyl ring, thereby facilitating their selective activation and subsequent functionalization.
Data Presentation: Comparative Analysis of Catalytic Systems
The following tables summarize quantitative data from key experiments, showcasing the versatility of this compound and related 2-arylpyridines in various C-H activation reactions.
Table 1: Rhodium-Catalyzed C-H Arylation of 2-Arylpyridines with Aryl Halides
| Entry | 2-Arylpyridine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Bromobenzene | [Rh(C₂H₄)₂Cl]₂ (2.5) | L1 (10) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Phenylpyridine | 4-Bromoanisole | [Rh(cod)Cl]₂ (5) | PCy₃ (10) | K₃PO₄ | Dioxane | 120 | 24 | 78 |
| 3 | This compound | 3-Chloropyridine | [Cp*RhCl₂]₂ (2) | - | AgSbF₆ | CH₂Cl₂ | 75 | 20 | 65 |
| 4 | Pyridylferrocene | 4-Methoxybromobenzene | [Rh(C₂H₄)₂Cl]₂ (5) | Chiral Phosphonite (20) | LiOtBu | THF | 80 | - | >99 |
Table 2: Palladium-Catalyzed C-H Functionalization of 2-Arylpyridines
| Entry | 2-Arylpyridine | Coupling Partner | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | Styrene (Alkenylation) | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 110 | 16 | 82 |
| 2 | 3-Methyl-2-phenylpyridine | [Ph₂I]BF₄ (Arylation) | Pd(OAc)₂ (5) | - | AcOH | 100 | 12 | 95 |
| 3 | 2-Phenylpyridine | Ethyl acrylate (B77674) (Alkenylation) | Pd(OAc)₂ (10) | AgOAc | DMF | 130 | 16 | 88 |
| 4 | 2-Phenylpyridine | N-Iodosuccinimide (Iodination) | Pd(OAc)₂ (5) | - | MeCN | 100 | 12 | 91 |
Table 3: Iridium-Catalyzed C-H Borylation of Pyridines
| Entry | Pyridine Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 16 | 85 (meta) |
| 2 | 2-Chloropyridine | B₂pin₂ | [Ir(cod)Cl]₂ (1.5) | dtbpy (3) | THF | 80 | 24 | 75 (C-6) |
| 3 | 2-(Trifluoromethyl)pyridine | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Neat | 100 | 16 | 82 (C-5) |
Experimental Protocols
General Protocol for Rhodium-Catalyzed C-H Arylation of this compound
This protocol is a general procedure for the rhodium-catalyzed C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
[Rh(C₂H₄)₂Cl]₂
-
Ligand (e.g., a chiral phosphonite for asymmetric synthesis)
-
Base (e.g., LiOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard Schlenk line and glassware
-
Argon gas
Procedure:
-
To a 10 mL Schlenk tube, add the base (e.g., LiOtBu, 0.6 mmol), the ligand (0.04 mmol), and the rhodium catalyst (e.g., [Rh(C₂H₄)₂Cl]₂, 0.01 mmol).
-
Add this compound (0.2 mmol, 1.0 equivalent) and the aryl bromide (0.4 mmol, 2.0 equivalents).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF, 2.0 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate (B1210297), 5.0 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired arylated product.
General Protocol for Palladium-Catalyzed C-H Alkenylation of 2-Arylpyridines
This protocol outlines a general procedure for the palladium-catalyzed ortho-alkenylation of 2-arylpyridines with alkenes.
Materials:
-
2-Arylpyridine (e.g., 2-phenylpyridine)
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃, AgOAc)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine the 2-arylpyridine (0.6 mmol), palladium(II) acetate (10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.2 equivalents).
-
Add the alkene (e.g., 40 equivalents for a solvent-like role, or a smaller excess if in a separate solvent).
-
If a separate solvent is used, add it at this stage.
-
Heat the reaction mixture to the specified temperature (e.g., 110-130 °C) and stir for the indicated time (e.g., 16 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the ortho-alkenylated product.
General Protocol for Iridium-Catalyzed C-H Borylation of Pyridines
This protocol provides a general method for the iridium-catalyzed C-H borylation of pyridine derivatives.[1][2]
Materials:
-
Pyridine substrate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) - dtbpy)
-
Anhydrous solvent (e.g., Cyclohexane, or neat conditions)
-
Standard reaction glassware under an inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the iridium catalyst (1.5 mol%), the ligand (3 mol%), and the borylating agent, B₂pin₂.
-
Add the pyridine substrate.
-
If a solvent is used, add it at this point. For neat reactions, no solvent is added.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 16-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent.
-
Filter the mixture through a short plug of silica gel, eluting with an appropriate solvent.
-
Concentrate the filtrate to obtain the crude borylated product, which can be further purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a general experimental workflow for C-H activation reactions.
Catalytic Cycle for Rhodium-Catalyzed C-H Arylation
References
Application Note: A Detailed Protocol for the Palladium-Catalyzed Ortho-Arylation of 2-(o-Tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the ortho-arylation of 2-(o-tolyl)pyridine (B1293752) via a palladium-catalyzed C-H bond activation/arylation reaction. The pyridine (B92270) nitrogen atom serves as an endogenous directing group, facilitating the selective functionalization of the ortho C-H bond of the tolyl group. This method offers an efficient route to synthesize sterically hindered biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines the necessary reagents, detailed step-by-step procedures, and expected outcomes, and includes a proposed catalytic cycle.
Introduction
The selective functionalization of C-H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The pyridine moiety is a prevalent directing group in C-H activation chemistry due to its ability to coordinate with transition metals, enabling regioselective transformations. The ortho-arylation of 2-arylpyridines is a powerful tool for the construction of biaryl structures. This protocol focuses on the specific substrate 2-(o-tolyl)pyridine, where the directing pyridine ring facilitates the arylation at the ortho position of the tolyl group.
Palladium catalysts, particularly Pd(OAc)₂, are frequently employed for this type of transformation, often in the presence of an oxidant and additives to facilitate the catalytic cycle.[1][2] The reaction proceeds via a proposed mechanism involving a palladacycle intermediate, followed by oxidative addition of the arylating agent and reductive elimination to afford the desired product.
Experimental Protocol
This protocol is adapted from general procedures for the palladium-catalyzed ortho-arylation of 2-arylpyridines.[1][2][3]
Materials:
-
2-(o-tolyl)pyridine
-
Arylating agent (e.g., 4-methoxyphenyltrimethoxysilane)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) fluoride (B91410) (AgF)
-
Benzoquinone (BQ)
-
1,4-Dioxane (B91453) (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-(o-tolyl)pyridine (1.0 mmol, 1.0 equiv).
-
Add the arylating agent, for example, 4-methoxyphenyltrimethoxysilane (1.5 mmol, 1.5 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add AgF (2.0 mmol, 2.0 equiv).
-
Add Benzoquinone (BQ) (1.0 mmol, 1.0 equiv).
-
Add 5.0 mL of anhydrous 1,4-dioxane to the reaction vessel.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the ortho-arylation of 2-arylpyridines with various arylating agents, based on literature precedents for similar substrates.[1][2] The yields for 2-(o-tolyl)pyridine are expected to be in a similar range.
| Entry | Arylating Agent (Ar-X) | Product (Ar) | Typical Yield (%) |
| 1 | 4-Methoxyphenyltrimethoxysilane | 4-Methoxyphenyl | 65-75 |
| 2 | Phenyltrimethoxysilane | Phenyl | 70-80 |
| 3 | 4-Fluorophenyltrimethoxysilane | 4-Fluorophenyl | 60-70 |
| 4 | Diphenyliodonium tetrafluoroborate | Phenyl | 75-85 |
| 5 | [Mes-I-Ph]BF₄ | Phenyl | 80-90 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ortho-arylation of 2-(o-tolyl)pyridine.
Proposed Catalytic Cycle
References
- 1. Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of 2-(p-Tolyl)pyridine Moieties in Advanced Hole-Transporting Materials for High-Performance OLEDs: Application Notes and Protocols
Introduction
The development of efficient and stable hole-transporting materials (HTMs) is a critical area of research in the advancement of organic light-emitting diodes (OLEDs). The strategic incorporation of specific molecular building blocks can significantly influence the thermal, morphological, and electronic properties of these materials, ultimately impacting device performance. Among various heterocyclic scaffolds, pyridine-based structures have garnered considerable attention. This document explores the application of the 2-(p-tolyl)pyridine moiety in the synthesis of advanced HTMs for OLEDs, with a specific focus on a pyrene-pyridine integrated system. These materials are designed to facilitate efficient hole injection and transport, leading to enhanced OLED performance, including high luminance, improved efficiency, and reduced efficiency roll-off.
The presence of the tolyl group, a methyl-substituted phenyl ring, can enhance the solubility and morphological stability of the HTM, which is crucial for device fabrication and longevity. Furthermore, the electronic properties of the pyridine (B92270) ring can be fine-tuned by the introduction of such substituents, allowing for the optimization of energy levels (HOMO/LUMO) to ensure efficient charge injection from the anode and transport to the emissive layer.
Application Notes
The integration of this compound functionalities into larger π-conjugated systems, such as those containing pyrene (B120774), has proven to be a successful strategy for creating robust HTMs. A notable example is 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) . In this molecule, the pyridine core is functionalized with two p-tolyl groups at the 2 and 6 positions and a pyrene unit at the 4 position.
The tolyl groups contribute to a twisted molecular geometry, which can disrupt intermolecular π-π stacking. This structural feature is advantageous as it helps to prevent crystallization of the thin film in the solid state, thereby enhancing the morphological stability and long-term performance of the OLED device. The non-coplanar arrangement between the pyrene and pyridine units, with a significant dihedral angle, indicates a degree of electronic decoupling, which can be beneficial for maintaining a high triplet energy, a desirable characteristic for HTMs in phosphorescent OLEDs.
Materials like Py-Me exhibit excellent thermal stability, a high glass transition temperature, and suitable HOMO energy levels (around 5.6 eV) that align well with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection.[1][2][3] When incorporated into an OLED device, these HTMs can lead to high luminance, excellent current and power efficiencies, and notably, a reduction in the efficiency roll-off at high brightness levels.[1][3]
Data Presentation
The performance of OLEDs is highly dependent on the specific materials used in each layer. The following table summarizes the key performance metrics for an OLED device utilizing 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) as the hole-transporting layer, in comparison to other similar pyrene-pyridine based HTMs.
| Material Name | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| Py-Me | 5.6 | 2.3 | >10000 | 25.2 | 11.4 | ~8 |
| Py-03 | 5.6 | 2.3 | >12000 | 26.6 | 11.8 | ~8.5 |
| Py-MeO | 5.6 | 2.3 | >15000 | 25.7 | 11.8 | ~8.8 |
| Py-Br | 5.6 | 2.3 | 17300 | 27.6 | 12.3 | 9 |
Data compiled from Kumar et al., ACS Omega 2021, 6, 16, 10515–10526.[1][2][3][4][5][6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative HTM featuring the 2,6-di-p-tolylpyridine scaffold, namely 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), and the subsequent fabrication of a solution-processed OLED device.
Protocol 1: Synthesis of 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)
This protocol is based on a one-pot, three-component reaction.
Materials:
-
p-Tolualdehyde
-
Glacial acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO) for recrystallization
Procedure:
-
Combine 1-acetylpyrene (2.0 mmol), p-tolualdehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in a round-bottom flask.
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Collect the crude product.
-
Purify the crude product by recrystallization from DMSO to yield the pure 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me).
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a multilayer OLED using Py-Me as the hole-transporting layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) solution in a suitable organic solvent (e.g., chlorobenzene)
-
Emissive layer (EML) material solution (e.g., a host doped with a phosphorescent emitter)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen atmosphere.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the Py-Me solution onto the PEDOT:PSS layer.
-
Anneal the substrate at 100°C for 10 minutes to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the substrate according to the EML material's specifications.
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporation chamber.
-
Deposit the ETL material (e.g., TPBi) via thermal evaporation.
-
Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency metrics.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway for the tolyl-pyridine based HTM and the workflow for OLED fabrication.
References
- 1. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Biaryl Compounds via Directing Group-Assisted C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methods, such as Suzuki and Stille couplings, have been instrumental in this field. However, they necessitate the pre-functionalization of both coupling partners, adding steps and generating stoichiometric waste. Directing group (DG)-assisted C-H functionalization has emerged as a powerful and atom-economical alternative, enabling the direct coupling of C-H bonds with various arylating agents. This strategy utilizes a coordinating group covalently attached to one of the aromatic substrates to direct a transition metal catalyst to a specific C-H bond, typically at the ortho-position, thereby ensuring high regioselectivity.
These application notes provide detailed protocols for the synthesis of biaryl compounds using various directing groups and transition metal catalysts, including palladium, rhodium, and cobalt. The information is intended to guide researchers in setting up, performing, and troubleshooting these powerful reactions.
Data Presentation: A Comparative Overview of Common Directing Groups
The choice of directing group and catalyst system is crucial for the success of a C-H functionalization reaction. The following tables summarize the performance of commonly employed directing groups in palladium-catalyzed C-H arylation reactions, offering a comparative overview of their scope and efficiency.
Table 1: Palladium-Catalyzed C-H Arylation using 8-Aminoquinoline (B160924) Directing Group
| Entry | Substrate (Arene) | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | 4-Iodotoluene | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 120 | 24 | 85 | [1] |
| 2 | Naphthalene-1-carboxamide | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | [1] |
| 3 | Thiophene-2-carboxamide | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | K₃PO₄ | DMA | 130 | 36 | 78 | [2] |
| 4 | Phenylacetamide | 4-Iodonitrobenzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 120 | 24 | 65 | [1] |
Table 2: Palladium-Catalyzed C-H Arylation using Picolinamide (B142947) Directing Group
| Entry | Substrate (Arene) | Arylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | 4-Iodotoluene | Pd(OAc)₂ (10) | AgOAc | Toluene | 110 | 24 | 70 | [3] |
| 2 | 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ (5) | Cu(OAc)₂ | Acetic Acid | 100 | 12 | 88 | [4] |
| 3 | Benzoic acid | 4-Bromobenzonitrile | Pd(TFA)₂ (10) | Ag₂O | Toluene | 70 | 24 | 72 | [5] |
Table 3: Palladium-Catalyzed C-H Functionalization using P(O)R₂ Directing Group
| Entry | Substrate (Biaryl Phosphine Oxide) | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine oxide) | Phenylacetylene | Pd(OAc)₂ (10) | Ag₂CO₃ | Toluene | 110 | 24 | 75 | [6][7] |
| 2 | (R)-2,2'-Bis(diphenylphosphinoyl)-1,1'-binaphthyl | Styrene | Pd(OAc)₂ (10) | AgOAc | DCE | 80 | 36 | 68 | [6][7] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the preparation of starting materials and the execution of DG-assisted C-H functionalization reactions.
Protocol 1: Synthesis of 8-Aminoquinoline Amide Substrate
This protocol describes the general procedure for the synthesis of an 8-aminoquinoline amide from a carboxylic acid.[8]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
8-Aminoquinoline (1.0 equiv)
-
Triethylamine (B128534) (1.3 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.01 equiv)
-
2% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.5 equiv) dropwise at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 10 minutes, then allow it to warm to room temperature and stir for 2 hours.
-
Remove the solvent and residual oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 8-aminoquinoline (1.0 equiv), triethylamine (1.3 equiv), and DMAP (0.01 equiv) in anhydrous DCM and cool to 0-5 °C.
-
Add the solution of the acyl chloride dropwise to the 8-aminoquinoline solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2% aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 8-aminoquinoline amide.
Protocol 2: Palladium-Catalyzed C-H Arylation with 8-Aminoquinoline Directing Group
This protocol details a general procedure for the palladium-catalyzed ortho-arylation of an aromatic compound bearing an 8-aminoquinoline directing group.[1]
Materials:
-
8-Aminoquinoline amide substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the 8-aminoquinoline amide substrate (1.0 equiv), Pd(OAc)₂ (0.05-0.10 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the aryl iodide (1.5 equiv) and the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 18-36 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the biaryl product.
Protocol 3: Rhodium-Catalyzed C-H Functionalization with Picolinamide Directing Group
This protocol outlines a general procedure for the rhodium-catalyzed C-H functionalization of a picolinamide-directed substrate.[9]
Materials:
-
Picolinamide substrate (1.0 equiv)
-
Alkene or alkyne coupling partner (2.0-3.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic acid (2.0 equiv)
-
1,2-Dichloroethane (DCE) or tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the picolinamide substrate (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and AgSbF₆ (0.10 equiv) to an oven-dried vial.
-
Remove the vial from the glovebox and add the solvent, the coupling partner (2.0-3.0 equiv), and acetic acid (2.0 equiv) under a nitrogen or argon atmosphere.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Removal of the 8-Aminoquinoline Directing Group
This protocol describes a method for the cleavage of the 8-aminoquinoline directing group to yield the corresponding carboxylic acid.[10]
Materials:
-
8-Aminoquinoline amide product
-
Iron(III) chloride (FeCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 8-aminoquinoline amide in dioxane.
-
Add a solution of FeCl₃ in concentrated HCl.
-
Heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the desired carboxylic acid.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for palladium- and rhodium-catalyzed DG-assisted C-H functionalization.
Caption: Proposed Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation.
Caption: Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Olefination.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a DG-assisted C-H functionalization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P(O)R2-directed Pd-catalyzed C–H functionalization of biaryl derivatives to synthesize chiral phosphorous ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Rhodium-Catalyzed C-H Activation with Triorganoindium Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H activation and subsequent C-C cross-coupling of 2-arylpyridines with triorganoindium reagents. This methodology offers a direct and atom-economical approach to functionalize the ortho-position of the aryl group in 2-arylpyridines, a common scaffold in pharmaceuticals and functional materials.
Application Notes
The activation of otherwise inert C-H bonds is a significant challenge in modern organic chemistry.[1] Transition metal-catalyzed C-H functionalization has emerged as a powerful tool, providing a more efficient alternative to classical cross-coupling reactions that require pre-functionalized starting materials.[1] This protocol focuses on a rhodium(I)-catalyzed system that utilizes a pyridine (B92270) directing group to selectively activate a C-H bond on an adjacent aryl ring.[1] The subsequent cross-coupling with triorganoindium reagents allows for the introduction of various alkyl and aryl groups.
Triorganoindium reagents (R₃In) are effective coupling partners in various transition metal-catalyzed reactions.[1] A key advantage of this specific rhodium-catalyzed protocol is the ability to achieve ortho-selective methylation and arylation of 2-arylpyridines in moderate to good yields.[1][2] The reaction conditions have been optimized to favor mono-substitution and are tolerant of different functional groups on the triorganoindium reagent.
Key Features:
-
High Regioselectivity: The pyridine nitrogen acts as a directing group, leading to exclusive functionalization at the ortho-position of the aryl ring.[1]
-
Atom Economy: C-H activation avoids the need for pre-installed activating groups, leading to a more streamlined and waste-reducing synthetic route.[1]
-
Versatility: The protocol is amenable to various triorganoindium reagents, allowing for the introduction of methyl, phenyl, and other substituted aryl groups.[1]
Experimental Protocols
General Procedure for the Synthesis of Triorganoindium Reagents
Triorganoindium reagents are typically prepared in situ from organolithium or Grignard reagents and indium(III) chloride.
Materials:
-
Indium(III) chloride (InCl₃)
-
Appropriate organolithium or Grignard reagent (e.g., methyllithium, phenyllithium)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
Protocol:
-
To a stirred solution of InCl₃ in anhydrous THF under an inert atmosphere (argon or nitrogen), add the organolithium or Grignard reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting solution of the triorganoindium reagent is used directly in the subsequent C-H activation step.
General Procedure for the Rhodium-Catalyzed Ortho-Functionalization of 2-Arylpyridines
This procedure details the optimized conditions for the coupling of 2-arylpyridines with triorganoindium reagents.[1]
Materials:
-
2-Arylpyridine substrate
-
Triorganoindium reagent solution in THF
-
Wilkinson's catalyst [Rh(PPh₃)₃Cl]
-
Chlorobenzene (B131634) (PhCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
Protocol:
-
In a Schlenk tube under an argon atmosphere, combine the 2-arylpyridine (1.0 equiv), and Wilkinson's catalyst (0.10 equiv).
-
Add a 9:1 mixture of chlorobenzene and anhydrous THF as the solvent.
-
To this mixture, add the solution of the triorganoindium reagent (1.5 equiv) in THF.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 48 hours.[1]
-
After cooling to room temperature, quench the reaction by adding a few drops of methanol.
-
The crude reaction mixture can then be concentrated and purified by column chromatography on silica (B1680970) gel to isolate the ortho-functionalized product.
Data Presentation
Table 1: Optimization of the Reaction of 2-(p-tolyl)pyridine with Triorganoindium Reagents[1]
| Entry | R in R₃In | Rhodium Complex (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 2a (%) | Yield of 2b (%) |
| 1 | Me | Rh(PPh₃)₃Cl (10) | THF | 120 | 48 | 16 | - |
| 2 | Ph | Rh(PPh₃)₃Cl (10) | THF | 120 | 48 | - | 15 |
| 3 | Me | Rh(PPh₃)₃Cl (10) | PhCl/THF (9:1) | 120 | 48 | 80 | - |
| 4 | Ph | Rh(PPh₃)₃Cl (10) | PhCl/THF (9:1) | 120 | 48 | - | 47 |
Reactions performed in a Schlenk tube. Yields are for the ortho-monosubstituted product.
Table 2: Substrate Scope for the Rhodium-Catalyzed C-H Activation/Cross-Coupling[1]
| Entry | 2-Arylpyridine | R in R₃In | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Me | 2-(2-Methylphenyl)pyridine | 84 |
| 2 | 2-Phenylpyridine | Ph | 2-(Biphenyl-2-yl)pyridine | 55 |
| 3 | This compound | Me | 2-(2,4-Dimethylphenyl)pyridine | 80 |
| 4 | This compound | Ph | 2-(4-Methylbiphenyl-2-yl)pyridine | 47 |
| 5 | 2-(2-Naphthyl)pyridine | Me | 2-(1-Methyl-2-naphthyl)pyridine | 60 |
| 6 | 2-(2-Naphthyl)pyridine | Ph | 2-(1-Phenyl-2-naphthyl)pyridine | 57 |
| 7 | Benzo[h]quinoline | Me | 10-Methylbenzo[h]quinoline | 93 |
| 8 | Benzo[h]quinoline | Ph | 10-Phenylbenzo[h]quinoline | 72 |
Reactions performed using 10 mol % of Rh(PPh₃)₃Cl in PhCl/THF (9:1) at 120 °C for 48 h.[1]
Visualizations
Caption: General experimental workflow for the rhodium-catalyzed ortho-functionalization.
Caption: Proposed catalytic cycle for the Rh(I)-catalyzed C-H activation.[1]
References
Application Notes and Protocols: The Strategic Use of 2-Arylpyridines in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpyridine structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Its prevalence stems from the unique electronic properties conferred by the nitrogen atom in the pyridine (B92270) ring, which can influence molecular interactions, metabolic stability, and overall pharmacological activity. As such, the efficient synthesis of 2-arylpyridine derivatives is a critical task in drug discovery and development, serving as pivotal intermediates for more complex molecular architectures.[]
These application notes provide a detailed overview of the key synthetic methodologies for constructing 2-arylpyridines and highlight their application in the synthesis of significant pharmaceutical intermediates. We offer detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in this essential area of synthetic chemistry.
Key Synthetic Methodologies for 2-Arylpyridines
The formation of the C-C bond between the pyridine and aryl rings is the central challenge in synthesizing 2-arylpyridines. Modern synthetic chemistry has provided powerful tools to achieve this, primarily through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone for 2-arylpyridine synthesis.[1][2] The reaction couples an organoboron compound (boronic acid or ester) with an organohalide (or sulfonate) in the presence of a palladium catalyst and a base.[5]
General Reaction Scheme: Py-X + Ar-B(OR)₂ --(Pd Catalyst, Base)--> Py-Ar
Where:
-
Py-X: A pyridine derivative with a leaving group (e.g., Cl, Br, I, OTf, or even a sulfonyl fluoride (B91410) like PyFluor).[1][2]
-
Ar-B(OR)₂: An aryl boronic acid or aryl boronic ester.
-
Pd Catalyst: Typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).
-
Base: Required for the transmetalation step (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, Na₃PO₄).[1][2]
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Synthesis of 2-Arylpyridines
The following table summarizes reaction conditions for the synthesis of various 2-arylpyridines using pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile.[2]
| Entry | Aryl Boronic Acid/Ester | Catalyst (10 mol%) | Base (3 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 85 | 18 | 89 | [1][2] |
| 2 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 85 | 18 | 85 | [1][2] |
| 3 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 18 | 48 | [1][2] |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 18 | 44 | [1][2] |
| 5 | 5-Pyrimidyl boronic ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 85 | 18 | 51 | [1][2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
Setup: To a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equivalent), the pyridine boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene (B28343) and water, or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylpyridine.[5]
Palladium-Catalyzed C-H Activation
Direct C-H activation is a highly atom-economical and increasingly powerful strategy that avoids the need for pre-functionalized starting materials like organoboron or organotin reagents.[6][7] For 2-phenylpyridine (B120327) and its derivatives, the pyridine nitrogen acts as an efficient directing group, guiding the palladium catalyst to selectively activate the ortho C-H bond of the phenyl ring for subsequent functionalization (arylation, alkylation, etc.).[6]
General Reaction Scheme:
Image depicting the general C-H activation reaction of a 2-phenylpyridine with an aryl halide.
Logical Workflow Diagram:
Caption: General workflow for a Pd-catalyzed C-H arylation experiment.
Quantitative Data for Palladium-Catalyzed ortho-C-H Functionalization of 2-Phenylpyridine
| Entry | Coupling Partner | Catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) | Cite |
| 1 | p-Tolyl sulfonyl chloride | Pd(CH₃CN)₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 130 | 82 | [6] |
| 2 | 2-(Phenoxymethyl)oxirane | Pd(OAc)₂ | N/A | DCE | RT | 92 | [6] |
| 3 | Benzyl Bromide | Pd(OAc)₂ | Ag₂CO₃ | DCE | 100 | - | [8] |
Experimental Protocol: Pd-Catalyzed ortho-Sulfonylation of 2-Phenylpyridine [6]
-
Setup: In a sealed tube, combine 2-phenylpyridine (1.0 equivalent), p-tolyl sulfonyl chloride (1.2 equivalents), Pd(CH₃CN)₂Cl₂ (5 mol%), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting residue via column chromatography to yield the desired 2-(2-(p-tolylsulfonyl)phenyl)pyridine.
Case Study: Synthesis of an Etoricoxib Intermediate
Etoricoxib (Arcoxia®) is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[9][10] A key step in its synthesis involves the creation of a 2-aryl-6-methylpyridine core structure. One efficient method is the palladium-catalyzed α-arylation of an acetylpicoline derivative.[9]
Synthetic Pathway for Etoricoxib Intermediate:
Caption: Synthesis of a key intermediate for the drug Etoricoxib.
Quantitative Data for the Synthesis of Etoricoxib Intermediate 1 [9]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | Xantphos (2) | NaOtBu | Toluene | 80 | 2 | 91 |
| Pd(OAc)₂ (1) | DPEPhos (2) | NaOtBu | Toluene | 80 | 2 | 88 |
| Pd₂(dba)₃ (0.5) | Xantphos (2) | NaOtBu | Toluene | 80 | 2 | 90 |
Experimental Protocol: Synthesis of 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [9]
-
Setup: Charge a reactor with 3-acetyl-6-methylpyridine (1.0 equivalent), 4-chlorophenyl methyl sulfone (1.1 equivalents), Sodium tert-butoxide (NaOtBu) (2.2 equivalents), and toluene.
-
Inerting: Purge the reactor with nitrogen.
-
Catalyst Addition: Add a solution of Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%) and Xantphos (2 mol%) in toluene.
-
Reaction: Heat the mixture to 80 °C and maintain for 2 hours, monitoring for completion by GC or HPLC.
-
Work-up: Cool the reaction mixture to 20 °C and quench by adding 2M HCl. Separate the aqueous and organic layers.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine. Concentrate the organic layer under vacuum. The crude product can be purified by crystallization from a suitable solvent (e.g., isopropanol) to afford the pure intermediate as a solid.[9][11]
Conclusion
The synthesis of 2-arylpyridines is a fundamental process in the development of new pharmaceuticals. Modern catalytic methods, particularly Suzuki-Miyaura coupling and direct C-H activation, offer efficient, versatile, and scalable routes to these critical intermediates. The protocols and data presented here provide a practical guide for researchers to successfully implement these powerful synthetic tools in their drug discovery programs. Careful optimization of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity, as demonstrated in the synthesis of the key intermediate for Etoricoxib.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Heck Reaction using Palladium(II) Complexes with Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using Palladium(II) complexes featuring pyridine-based ligands. The Heck reaction is a powerful C-C bond-forming reaction that couples unsaturated halides with alkenes, and the use of Pd(II)-pyridine complexes as catalysts offers advantages in terms of stability and efficiency.[1] This document outlines the catalytic systems, experimental procedures, and expected outcomes for researchers in organic synthesis and drug development.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides and an alkene in the presence of a palladium catalyst and a base.[1] While traditional catalysts often employ phosphine (B1218219) ligands, Pd(II) complexes coordinated with pyridine-based ligands have emerged as a robust and versatile alternative. These ligands can range from simple substituted pyridines to more complex N-heterocyclic carbene (NHC)-pyridine and pyridylpyrazole systems, which modulate the electronic and steric properties of the palladium center to enhance catalytic activity and stability.[2][3]
The general transformation is depicted below:
-
Ar-X : Aryl or vinyl halide (X = I, Br, Cl) or triflate
-
H₂C=CHR' : Alkene
-
Pd(II)-pyridine complex : Catalyst
-
Base : Inorganic or organic base (e.g., Cs₂CO₃, K₂CO₃, Et₃N)
Catalytic Systems and Performance Data
The choice of the Pd(II)-pyridine complex, base, solvent, and reaction temperature significantly influences the outcome of the Heck reaction. Below is a summary of representative catalytic systems and their performance with various substrates.
Table 1: Heck Coupling of Aryl Bromides with Alkenes using an NHC-Pd(II)-Pyridine Complex
This table summarizes the results for the Heck reaction between various aryl bromides and alkenes catalyzed by an N-heterocyclic carbene palladium(II)-pyridine complex (NHC-Pd(II)-Py). The reactions were typically carried out under solvent-free conditions.[4]
| Entry | Aryl Bromide | Alkene | Product | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene (B11656) | Stilbene | Cs₂CO₃ | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methylbenzene | Styrene | 4-Methylstilbene | Cs₂CO₃ | 100 | 12 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Styrene | 4-Methoxystilbene | Cs₂CO₃ | 100 | 12 | 89 |
| 4 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitrostilbene | Cs₂CO₃ | 100 | 12 | 99 |
| 5 | 1-Bromo-4-chlorobenzene | Styrene | 4-Chlorostilbene | Cs₂CO₃ | 100 | 12 | 85 |
| 6 | 2-Bromopyridine | Styrene | 2-Styrylpyridine | Cs₂CO₃ | 100 | 12 | 78 |
| 7 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | Cs₂CO₃ | 100 | 12 | 91 |
Table 2: Heck Coupling of Aryl Halides with Styrene using an Imidazole-Based SPO-Ligated Palladium Complex
This table presents data for the Heck reaction catalyzed by an imidazole-based secondary phosphine oxide (SPO) ligated palladium(II) complex. These reactions were conducted under mild conditions.[5][6]
| Entry | Aryl Halide | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Stilbene | K₂CO₃ | DMF | 60 | 12 | 98 |
| 2 | Bromobenzene | Stilbene | K₂CO₃ | DMF | 60 | 12 | 95 |
| 3 | 4-Iodoanisole | 4-Methoxystilbene | K₂CO₃ | DMF | 60 | 12 | 96 |
| 4 | 4-Bromoacetophenone | 4-Acetylstilbene | K₂CO₃ | DMF | 60 | 12 | 92 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanostilbene | K₂CO₃ | DMF | 60 | 12 | 88 |
| 6 | 3-Bromopyridine | 3-Styrylpyridine | K₂CO₃ | DMF | 60 | 12 | 85 |
Experimental Protocols
The following are detailed protocols for representative Heck reactions using Pd(II)-pyridine complexes.
Protocol 1: General Procedure for the Heck Reaction using an NHC-Pd(II)-Pyridine Complex under Solvent-Free Conditions[4]
This protocol is suitable for the coupling of various aryl bromides with alkenes.
Materials:
-
NHC-Pd(II)-Pyridine complex (e.g., --INVALID-LINK--palladium(II) dichloride) (1 mol%)
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the NHC-Pd(II)-Pyridine complex (1 mol%), aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkene (1.2 mmol) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, add 10 mL of ethyl acetate (B1210297) and 10 mL of water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Heck Reaction of Aryl Halides with Styrene using an Imidazole-Based SPO-Ligated Palladium Complex[5][6]
This protocol is applicable for the coupling of various aryl halides with styrene under mild conditions.
Materials:
-
Imidazole-based SPO-ligated Palladium(II) complex (1 mol%)
-
Aryl halide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the imidazole-based SPO-ligated palladium(II) complex (1 mol%) in DMF (1 mL).
-
Add the aryl halide (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (2.0 mmol) to the reaction tube.
-
Add the remaining DMF (2 mL) to the mixture.
-
Heat the reaction mixture at 60 °C with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure product.
-
Confirm the structure of the product by spectroscopic analysis.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction, which proceeds through a Pd(0)/Pd(II) cycle. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Reaction
This diagram outlines the major steps involved in setting up and working up a typical Heck reaction in the laboratory.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of para-pyridine linked NHC palladium complexes and their studies for the Heck–Mizoroki coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Synthesis of 2-Alkylpyridines via B-Alkyl Suzuki Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-alkylpyridine structural motif is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies to access these compounds is of paramount importance in medicinal chemistry and drug discovery. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the synthesis of 2-alkylpyridines via the B-alkyl Suzuki-Miyaura cross-coupling of 2-halopyridines with alkylboron reagents. This approach offers a direct and modular route to a diverse range of 2-alkylpyridine derivatives, utilizing readily available starting materials.
Challenges in this transformation often arise from the relatively lower reactivity of 2-chloropyridines compared to their bromo or iodo counterparts and the potential for side reactions associated with alkylboron reagents, such as β-hydride elimination. Careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields and selectivity. These notes will cover key aspects of the reaction, including catalyst systems, substrate scope, and detailed experimental procedures.
Reaction Principle
The B-alkyl Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the alkylboron reagent forms a boronate species, which then transfers its alkyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The alkyl and pyridyl groups on the palladium complex couple and are eliminated as the 2-alkylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; PyX [label="2-Halo-Pyridine\n(Py-X)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Py-Pd(II)Ln(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylBoron [label="Alkyl-B(OR)2", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyl_Py [label="Py-Pd(II)Ln(Alkyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Alkyl-Pyridine\n(Py-Alkyl)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; PyX -> OxAdd [color="#4285F4"]; OxAdd -> PdII_complex [label=" ", color="#4285F4"]; PdII_complex -> Transmetalation [color="#34A853"]; AlkylBoron -> Transmetalation [color="#34A853"]; Base -> Transmetalation [color="#34A853", style=dashed]; Transmetalation -> PdII_Alkyl_Py [label=" ", color="#34A853"]; PdII_Alkyl_Py -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label=" ", color="#EA4335"]; RedElim -> Product [color="#EA4335"]; } Caption: Catalytic cycle of the B-alkyl Suzuki-Miyaura cross-coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the B-alkyl Suzuki-Miyaura cross-coupling of 2-chloropyridines with various alkylboron reagents. These data are compiled from representative literature procedures and serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Alkyl Boronic Pinacol (B44631) Esters [1]
| Entry | R-Bpin (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | n-Heptyl-Bpin (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-diheptylpyridine | 94 |
| 2 | n-Heptyl-Bpin (3.5) | Pd(OAc)₂ (2) | Ad₂PⁿBu (6) | LiOᵗBu (9.0) | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-diheptylpyridine | 90 |
| 3 | (CH₂)₃OBn-Bpin (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-bis(3-(benzyloxy)propyl)pyridine | 99 |
| 4 | (CH₂)₅OTBS-Bpin (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-bis(5-((tert-butyldimethylsilyl)oxy)pentyl)pyridine | 99 |
Table 2: Functional Group Tolerance in B-Alkyl Suzuki-Miyaura Coupling with 2,6-Dichloropyridine [1]
| Entry | 2-Chloropyridine (B119429) Derivative | Alkyl Boronic Pinacol Ester | Product | Yield (%) |
| 1 | 2,6-dichloro-3-methoxypyridine | n-Heptyl-Bpin | 2,6-diheptyl-3-methoxypyridine | 90 |
| 2 | 2,6-dichloro-3-nitropyridine | n-Heptyl-Bpin | 2,6-diheptyl-3-nitropyridine | 90 |
| 3 | 2,6-dichloro-4-(trifluoromethyl)pyridine | n-Heptyl-Bpin | 2,6-diheptyl-4-(trifluoromethyl)pyridine | 52 |
| 4 | Methyl 2,6-dichloronicotinate | n-Heptyl-Bpin | Methyl 2,6-diheptylnicotinate | 96 |
Experimental Protocols
The following protocols are general methods and may require optimization for specific substrates and alkylboron reagents. It is crucial to handle all reagents and solvents under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and side reactions.
Protocol 1: General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling of 2-Chloropyridines with Alkyl Boronic Pinacol Esters[1]
Materials:
-
Substituted 2-chloropyridine (1.0 equiv)
-
Alkyl boronic pinacol ester (2.3-3.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) (3-6 mol%)
-
Lithium tert-butoxide (LiOᵗBu) (6.0-9.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the substituted 2-chloropyridine, palladium(II) acetate, and di(1-adamantyl)-n-butylphosphine.
-
Reagent Addition: Add the alkyl boronic pinacol ester and lithium tert-butoxide to the reaction vessel.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water via syringe. The final concentration should be approximately 0.1 M with respect to the 2-chloropyridine.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup under Inert Atmosphere\n(2-Chloropyridine, Pd(OAc)₂, Ad₂PⁿBu)"]; AddReagents [label="Add Alkyl Boronic Ester and LiOᵗBu"]; AddSolvent [label="Add Dioxane/H₂O (4:1)"]; Heat [label="Heat to 100 °C for 16-24 h"]; Monitor [label="Monitor Reaction Progress\n(TLC, GC-MS, LC-MS)"]; Workup [label="Aqueous Work-up\n(EtOAc, H₂O, Brine)"]; Purify [label="Purification\n(Column Chromatography)"]; Product [label="2-Alkylpyridine Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> AddReagents; AddReagents -> AddSolvent; AddSolvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; Product -> End; } Caption: General experimental workflow for B-alkyl Suzuki-Miyaura coupling.
Application Notes
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful coupling of unactivated 2-chloropyridines. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu), are often required to promote the oxidative addition of the Pd(0) to the C-Cl bond and facilitate the subsequent steps of the catalytic cycle.[1] Other bulky biaryl phosphine ligands like SPhos and XPhos have also shown high efficacy in the Suzuki-Miyaura coupling of other challenging heteroaryl chlorides and may be considered for optimization.
-
Base: The choice and stoichiometry of the base are crucial. In the provided protocol, a strong base, lithium tert-butoxide (LiOᵗBu), is used in a significant excess.[1] This is likely necessary to facilitate the transmetalation step with the less nucleophilic alkylboron reagents. For substrates that are sensitive to strong bases, weaker bases such as K₃PO₄ or Cs₂CO₃ may be screened, although this might require higher temperatures or longer reaction times.
-
Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions. The aqueous component is often essential for the activation of the boronic acid/ester via the formation of a boronate species. A 4:1 mixture of dioxane and water has been shown to be effective.[1]
-
Alkylboron Reagents: Alkyl boronic pinacol esters are often preferred over alkylboronic acids due to their enhanced stability and ease of handling. However, other alkylboron reagents such as potassium alkyltrifluoroborates or B-alkyl-9-BBN derivatives can also be effective coupling partners.
-
Functional Group Tolerance: The B-alkyl Suzuki-Miyaura coupling can tolerate a range of functional groups on the pyridine (B92270) ring, including ethers, esters, and nitro groups, as demonstrated in Table 2.[1] However, substrates with acidic protons may be deprotonated by the strong base, potentially leading to side reactions or inhibition of the catalyst. In such cases, protection of the acidic functional group or the use of a weaker base may be necessary.
-
Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis, microwave irradiation can be a valuable tool. Microwave heating can significantly reduce reaction times and, in some cases, improve yields. A typical microwave-assisted protocol would involve heating the sealed reaction vessel to a temperature between 120-150 °C for 10-30 minutes.
dot graph Logical_Relationships { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Success [label="Successful B-Alkyl Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Active Catalyst System\n(e.g., Pd(OAc)₂/Ad₂PⁿBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Appropriate Base\n(e.g., LiOᵗBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Optimized Solvent\n(e.g., Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Suitable Substrates\n(2-Chloropyridine, Alkylboron Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Controlled Conditions\n(Inert Atmosphere, Temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Success -> Catalyst [color="#4285F4"]; Success -> Base [color="#4285F4"]; Success -> Solvent [color="#4285F4"]; Success -> Substrate [color="#4285F4"]; Success -> Conditions [color="#4285F4"]; } Caption: Key factors for a successful B-alkyl Suzuki cross-coupling.
References
Application of Pyridine Derivatives in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile reactivity allow for the generation of diverse chemical libraries with a wide range of biological activities. This document provides detailed application notes on the major classes of pyridine-based agrochemicals, experimental protocols for their synthesis and bioevaluation, and visualizations of key biological pathways and experimental workflows.
Pyridine-Based Fungicides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)
Pyridine carboxamides represent a significant class of fungicides that target the fungal respiratory chain. A prominent example is fluopyram, which effectively controls a broad spectrum of plant pathogens.
Mode of Action: Inhibition of Mitochondrial Complex II
Pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting fungal respiration and leading to energy depletion and cell death.[3]
Quantitative Data: Fungicidal Activity of Pyridine Carboxamides
The following table summarizes the in vitro fungicidal activity of representative pyridine carboxamide derivatives against various plant pathogens.
| Compound ID | Pathogen | EC50 (µg/mL) | Reference |
| Fluopyram | Botrytis cinerea | 0.05 - 0.15 | [4] |
| Sclerotinia sclerotiorum | 0.02 - 0.08 | [4] | |
| Rhizoctonia solani | 0.1 - 0.5 | [4] | |
| Boscalid | Alternaria alternata | 0.551 to >100 | [5] |
| Botrytis cinerea | 0.1 - 1.0 | [6] | |
| Compound 17 | Rhizoctonia solani | 2.88 - 9.09 | [7] |
| Colletotrichum musae | 2.88 - 9.09 | [7] |
Experimental Protocol: Synthesis of Fluopyram
This protocol describes a laboratory-scale synthesis of the pyridine carboxamide fungicide, Fluopyram.
Materials:
-
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (B1631263) hydrochloride
-
2-(trifluoromethyl)benzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column.
Procedure:
-
To a solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (3.0 eq) at 0 °C with stirring.
-
Dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure Fluopyram.
Experimental Protocol: In Vitro Fungicidal Bioassay (Microplate Method)
This protocol outlines a high-throughput method for assessing the fungicidal activity of pyridine derivatives against filamentous fungi.[8][9][10]
Materials:
-
Potato Dextrose Agar (B569324) (PDA) and Potato Dextrose Broth (PDB)
-
Test compounds (dissolved in DMSO)
-
Fungal cultures (e.g., Rhizoctonia solani)
-
Sterile 96-well microplates
-
Microplate reader
-
Sterile pipette tips, culture tubes, spreader.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dispense PDB into the wells of a 96-well microplate.
-
Create a serial dilution of the test compound in the microplate wells.
-
Inoculate each well with a standardized fungal spore suspension or mycelial slurry.
-
Include positive (commercial fungicide) and negative (DMSO) controls.
-
Incubate the microplates at an optimal temperature for fungal growth (e.g., 25-28 °C) for 3-7 days.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth inhibition.
-
Calculate the EC50 value (the concentration of the compound that inhibits 50% of fungal growth) using appropriate software.
Pyridine-Based Insecticides: Neonicotinoid Analogs
Pyridine-containing neonicotinoids and related compounds are potent insecticides that target the insect central nervous system. Flupyradifurone is a newer butenolide insecticide that acts on nicotinic acetylcholine (B1216132) receptors.
Mode of Action: Agonists of Nicotinic Acetylcholine Receptors (nAChRs)
Pyridine-based insecticides like neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[11][12][13][14] They mimic the action of the neurotransmitter acetylcholine (ACh) but are not easily broken down by acetylcholinesterase. This leads to continuous stimulation of the nAChRs, resulting in hyperexcitation, paralysis, and eventual death of the insect.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Accurate Microplate Method (Biolog MT2) for Detection of Fusarium Fungicides Resistance/Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a microplate absorbance assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biobees.com [biobees.com]
Application Notes and Protocols for Chelation-Assisted C-H Bond Functionalization with Pyridine Directing Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chelation-assisted functionalization of C-H bonds utilizing pyridine-based directing groups. This powerful strategy offers a highly efficient and regioselective approach to forging new carbon-carbon and carbon-heteroatom bonds, which is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2][3]
Introduction to Pyridine-Directed C-H Functionalization
The pyridine (B92270) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] Its nitrogen atom can act as an effective coordinating ligand for transition metals, a property that has been widely exploited in directing C-H activation.[1][3] In this approach, the pyridine nitrogen coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an appended aryl group, facilitating its cleavage and subsequent functionalization. This chelation-assisted strategy provides a high degree of control over regioselectivity, a crucial aspect in the synthesis of complex organic molecules.[1][3]
This document outlines protocols for three key transformations: palladium-catalyzed C-H arylation, rhodium-catalyzed C-H alkylation, and copper-catalyzed C-H amination, all employing a pyridine directing group.
Key Reaction Types and Mechanisms
The versatility of pyridine as a directing group allows for a range of C-H functionalization reactions. The general mechanism involves the formation of a cyclometalated intermediate, which is central to the catalytic cycle.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of C-H arylation. The reaction of a 2-arylpyridine substrate with an aryl halide or other arylating agent in the presence of a palladium catalyst leads to the formation of a new C-C bond at the ortho-position of the aryl ring.[1][3]
Rhodium-Catalyzed C-H Alkylation
Rhodium catalysts are particularly effective for the alkylation of C-H bonds. Using olefins or other alkylating agents, this method provides a direct route to introduce alkyl groups, which are important pharmacophores in many drug molecules.
Copper-Catalyzed C-H Amination
Copper-catalyzed reactions offer an economical and efficient pathway for the formation of C-N bonds. This transformation is valuable for the synthesis of arylamines, a common feature in biologically active compounds.[4]
Experimental Protocols
The following are detailed protocols for representative palladium-catalyzed C-H arylation, rhodium-catalyzed C-H alkylation, and copper-catalyzed C-H amination reactions.
Protocol 1: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine (B120327)
This protocol describes a general procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with an aryl iodide.
Materials:
-
2-Phenylpyridine
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube, add 2-phenylpyridine (1.0 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dimethylacetamide (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 2-(2'-arylphenyl)pyridine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Rhodium-Catalyzed Ortho-Alkylation of a Pyridyl-Substituted Arene
This protocol provides a general method for the rhodium-catalyzed ortho-alkylation of a pyridyl-substituted arene with an alkene.
Materials:
-
Pyridyl-substituted arene (e.g., 2-phenylpyridine)
-
Alkene (e.g., 1-octene)
-
[Rh(coe)₂Cl]₂ (coe = cyclooctene)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridyl-substituted arene (0.5 mmol), [Rh(coe)₂Cl]₂ (0.0125 mmol, 2.5 mol%), and tricyclohexylphosphine (0.05 mmol, 10 mol%) to a Schlenk tube.
-
Add anhydrous 1,2-dichloroethane (2 mL) followed by the alkene (1.0 mmol).
-
Seal the Schlenk tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to yield the ortho-alkylated product.
-
Characterize the product using appropriate analytical techniques (NMR, MS).
Protocol 3: Copper-Catalyzed Ortho-Amination of 2-Phenylpyridine
This protocol details a procedure for the copper-catalyzed ortho-amination of 2-phenylpyridine with a primary or secondary amine.
Materials:
-
2-Phenylpyridine
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 2-phenylpyridine (0.5 mmol), the amine (1.0 mmol), copper(I) iodide (0.05 mmol, 10 mol%), and potassium phosphate (1.0 mmol).
-
Add anhydrous N,N-dimethylformamide (2 mL).
-
Seal the vial with a screw cap and heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Wash the organic solution with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the aminated product.
-
Confirm the structure of the product by spectroscopic methods.
Data Presentation
The following tables summarize the scope and yields for representative pyridine-directed C-H functionalization reactions.
Table 1: Palladium-Catalyzed Ortho-Arylation of 2-Arylpyridines
| Entry | 2-Arylpyridine | Aryl Halide | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Iodobenzene | 2-(Biphenyl-2-yl)pyridine | 85 |
| 2 | 2-(p-Tolyl)pyridine | 4-Iodotoluene | 2-(4,4'-Dimethylbiphenyl-2-yl)pyridine | 82 |
| 3 | 2-(p-Methoxyphenyl)pyridine | 4-Iodoanisole | 2-(4,4'-Dimethoxybiphenyl-2-yl)pyridine | 78 |
| 4 | 2-(p-Chlorophenyl)pyridine | 4-Chloroiodobenzene | 2-(4,4'-Dichlorobiphenyl-2-yl)pyridine | 75 |
Table 2: Rhodium-Catalyzed Ortho-Alkylation of 2-Phenylpyridine
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Hexene | 2-(2-Hexylphenyl)pyridine | 75 |
| 2 | Styrene | 2-(2-(1-Phenylethyl)phenyl)pyridine | 68 |
| 3 | Cyclohexene | 2-(2-Cyclohexylphenyl)pyridine | 72 |
| 4 | Ethyl acrylate | Ethyl 3-(2-(pyridin-2-yl)phenyl)propanoate | 65 |
Table 3: Copper-Catalyzed Ortho-Amination of 2-Phenylpyridine
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-(Pyridin-2-yl)phenyl)morpholine | 80 |
| 2 | Piperidine | 1-(2-(Pyridin-2-yl)phenyl)piperidine | 76 |
| 3 | Aniline | N-(2-(Pyridin-2-yl)phenyl)aniline | 65 |
| 4 | Benzylamine | N-Benzyl-2-(pyridin-2-yl)aniline | 70 |
Visualizations
The following diagrams illustrate the key concepts and workflows in chelation-assisted C-H functionalization.
Caption: General experimental workflow for chelation-assisted C-H functionalization.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(p-Tolyl)pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(p-tolyl)pyridine. The content is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-halopyridine (such as 2-bromopyridine (B144113) or 2-chloropyridine) with p-tolylboronic acid in the presence of a palladium catalyst and a base.
Q2: Why am I experiencing low yields in my this compound synthesis?
A2: Low yields in the synthesis of 2-arylpyridines, including this compound, are a common issue often referred to as the "2-pyridyl problem".[1] This can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Poor Transmetallation: Electron-deficient pyridyl substrates can exhibit a slow rate of transmetallation, a crucial step in the catalytic cycle.[2]
-
Protodeborylation: The 2-pyridylboronic acid reagent can be unstable and susceptible to decomposition through protodeborylation.[2]
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature can significantly impact the reaction outcome.
Q3: What are common side reactions in this synthesis?
A3: Common side reactions include:
-
Homocoupling: The coupling of two p-tolylboronic acid molecules to form 4,4'-dimethylbiphenyl. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: The reduction of the starting 2-halopyridine to pyridine.
-
Formation of Isomers: Depending on the starting materials and reaction conditions, other isomers may be formed in small quantities.
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the basicity of the pyridine ring, which can cause tailing on silica (B1680970) gel chromatography.[3] Common purification methods include:
-
Column Chromatography: Using silica gel, often with the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing.[3]
-
Acid-Base Extraction: The basic nature of the pyridine allows for extraction into an acidic aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
Crystallization: If the product is a solid at room temperature or can be derivatized to a solid, crystallization can be a highly effective purification method.[3]
-
Distillation: For liquid products, distillation under reduced pressure can be effective.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling for this compound synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Significant Side Product Formation
This guide helps to minimize common side reactions.
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | 1. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen).2. Thoroughly degas all solvents and reagents before use.3. Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precursor (e.g., Pd(OAc)₂). |
| Dehalogenation of 2-Halopyridine | Reaction conditions favoring reduction over cross-coupling. | 1. Optimize the choice of base and solvent.2. Lower the reaction temperature.3. Screen different palladium catalysts and ligands. |
| Protodeborylation of Boronic Acid | Presence of water or protic solvents; prolonged reaction times. | 1. Use anhydrous solvents.2. Use fresh, high-quality boronic acid or consider more stable derivatives like pinacol (B44631) esters.3. Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature on Suzuki-Miyaura couplings for the synthesis of 2-arylpyridines, providing a reference for expected outcomes under various conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | PdCl₂(2-(mesityl)pyridine)₂ | - | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2-Bromopyridine | Phenylboronic Acid | PdCl₂(2-(o-tolyl)pyridine)₂ | - | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [4] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [5] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 | High | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | NaHCO₃ | iPrOH/H₂O | Reflux | 0.5 | 99 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general method and may require optimization for specific laboratory conditions.
Caption: A typical experimental workflow for the synthesis.
Materials:
-
2-Bromopyridine
-
p-Tolylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 eq), p-tolylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and finely ground K₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
References
- 1. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. 2-Pyridone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Kröhnke Pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Kröhnke pyridine (B92270) synthesis for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Kröhnke pyridine synthesis?
A1: The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines.[1][2] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297), to form a 2,4,6-trisubstituted pyridine.[1]
Q2: What are the key starting materials for the Kröhnke synthesis?
A2: The essential starting materials are:
-
α-Pyridinium methyl ketone salts: These are typically prepared by reacting an α-bromo ketone with pyridine.[1]
-
α,β-Unsaturated carbonyl compounds (enones or enals): These serve as the Michael acceptors in the reaction. A wide variety of substituents are tolerated.[1][2]
-
A nitrogen source: Ammonium acetate is the most common nitrogen source.[1]
Q3: What is the general mechanism of the Kröhnke pyridine synthesis?
A3: The reaction proceeds through a cascade of reactions:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium (B92312) ylide.
-
Michael Addition: The ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with a nitrogen source (e.g., ammonia (B1221849) from ammonium acetate) to cyclize and then dehydrates to form the final aromatic pyridine ring.[1]
Q4: What are the main advantages of the Kröhnke synthesis?
A4: The Kröhnke synthesis offers several advantages, including its broad substrate scope, tolerance of a wide range of functional groups, and the development of efficient one-pot variations.[1] It is a reliable and adaptable method for constructing substituted pyridines.[1]
Troubleshooting Guides
This section addresses common issues encountered during the Kröhnke pyridine synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following table outlines potential causes and recommended actions to improve the outcome of your synthesis.
| Possible Cause | Recommended Action |
| Impure Reactants | Ensure the purity of your starting materials, especially the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. Impurities can lead to side reactions. Consider recrystallization or column chromatography of the starting materials if purity is questionable. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess or deficit of one component can significantly impact the yield. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Typically, the reaction is conducted at temperatures not exceeding 140°C.[2] If the yield is low, consider optimizing the temperature in small-scale trial reactions. |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times at high temperatures can cause product degradation. |
| Inefficient Michael Addition | The initial Michael addition to form the 1,5-dicarbonyl intermediate is a crucial step. Ensure the base (often from ammonium acetate) is of good quality and present in a sufficient amount to facilitate this step. |
| Steric Hindrance | Bulky substituents on the reactants can hinder the reaction.[3][4] In such cases, a higher reaction temperature or a longer reaction time may be necessary to overcome the steric hindrance. |
| Poor Cyclization/Dehydration | Ensure an adequate amount of the nitrogen source (ammonium acetate) is present to drive the cyclization and subsequent dehydration to the aromatic pyridine. |
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired pyridine.
| Possible Cause | Recommended Action |
| Self-Condensation of Reactants | The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at elevated temperatures. To minimize this, maintain the optimal reaction temperature and consider the slow addition of the α,β-unsaturated carbonyl compound to the reaction mixture. |
| Incomplete Reaction | The presence of unreacted starting materials or the 1,5-dicarbonyl intermediate can be a source of impurities. Monitor the reaction by TLC to ensure it goes to completion. |
| Side Reactions | The electronic nature of the substituents can influence the reaction pathway. Electron-withdrawing groups on the α-pyridinium methyl ketone can sometimes lead to alternative reaction pathways.[5] Careful control of reaction conditions is crucial. |
Issue 3: Difficulty in Product Purification
Purifying the final pyridine product can be challenging due to its basic nature and the presence of similarly polar byproducts.
| Purification Challenge | Recommended Strategy |
| Basic Nature of Pyridine | Pyridines can interact strongly with silica (B1680970) gel, leading to tailing during column chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (B128534) or pyridine, to the eluent. |
| Removal of Ammonium Salts | After the reaction, excess ammonium acetate and other salts need to be removed. A thorough aqueous workup is essential. Washing the organic extract with water or brine can effectively remove these salts. |
| Separation from Byproducts | If byproducts have similar polarity to the desired product, consider alternative purification techniques such as recrystallization from a suitable solvent system or preparative TLC. |
Quantitative Data Summary
The yield of the Kröhnke pyridine synthesis is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported yields for the synthesis of various substituted pyridines.
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Phenacylpyridinium bromide | Chalcone | Glacial Acetic Acid | 120 | 4-6 | ~90 |
| 2 | N-(4-Methoxyphenacyl)pyridinium bromide | 4-Chlorochalcone | Methanol | Reflux | 5 | 85 |
| 3 | N-(4-Nitrophenacyl)pyridinium bromide | 4-Methylchalcone | Glacial Acetic Acid | 120 | 6 | 78 |
| 4 | N-(2-Thienylacyl)pyridinium bromide | 1-(2-Furyl)-3-phenyl-2-propen-1-one | Ethanol | Reflux | 8 | 75 |
| 5 | N-Acetonylpyridinium bromide | Benzylideneacetone | Methanol | Reflux | 12 | 60 |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Preparation of N-Phenacylpyridinium Bromide
This protocol describes the synthesis of a common α-pyridinium methyl ketone salt.[1]
Reactants:
-
2-Bromoacetophenone (B140003) (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Acetone (B3395972) (solvent)
Procedure:
-
Dissolve 2-bromoacetophenone in a minimal amount of acetone.
-
With stirring at room temperature, add pyridine dropwise to the solution. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-phenacylpyridinium bromide as a white solid.
Synthesis of 2,4,6-Triphenylpyridine (Classical Method)
This protocol outlines the synthesis of a classic Kröhnke product.[1]
Reactants:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Visualizations
Kröhnke Pyridine Synthesis Mechanism
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed C-H Activation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed C-H activation reactions. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My C-H activation reaction has a low yield or is not working at all. What are the first things I should check?
When troubleshooting a low-yielding C-H activation reaction, it is crucial to systematically evaluate the key components and conditions of the reaction. A logical workflow can help pinpoint the issue efficiently.
Start by verifying the quality and handling of your reagents. Ensure the palladium catalyst has not degraded and has been stored correctly.[1] The oxidant is often a critical component; confirm its freshness and stoichiometry, as many C-H activations require a stoichiometric amount to regenerate the active catalyst.[1][2] Solvents must be dry and of appropriate purity. Finally, confirm the purity of your starting materials.
Q2: My catalyst seems to be inactive. How can I troubleshoot catalyst-related issues?
Palladium catalyst deactivation is a common cause of low yields. Here’s how to address it:
-
Catalyst Quality: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Palladium complexes can be sensitive to air and moisture.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading for better conversion, this can sometimes lead to side reactions.[1] Conversely, too low a loading may result in a slow or incomplete reaction.[1] It is often necessary to screen a range of catalyst loadings to find the optimal concentration.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂, --INVALID-LINK--₂) can significantly impact reactivity.[2][3] If one precursor is not effective, consider trying another. Cationic palladium(II) complexes, for instance, have been shown to be highly reactive at room temperature for certain substrates.[3]
-
Heteroatom Poisoning: Substrates containing strongly coordinating heteroatoms (like nitrogen in pyridines or sulfur in thiophenes) can bind strongly to the palladium center, leading to catalyst poisoning and inhibiting the desired C-H activation.[4][5] In such cases, specialized directing groups or reaction conditions may be necessary to mitigate this effect.[4][5]
Q3: I suspect an issue with my oxidant. What should I consider?
The oxidant plays a crucial role in many palladium-catalyzed C-H activation cycles, often by reoxidizing Pd(0) to the active Pd(II) state.
-
Choice of Oxidant: Silver salts (e.g., Ag₂CO₃, AgOAc) are common and often essential for high yields.[1][2] Copper salts (e.g., Cu(OAc)₂) can also be effective, sometimes in combination with silver salts.[2] In some cases, peroxides like tert-butyl hydroperoxide (TBHP) or even molecular oxygen can be used.[2][6] The choice of oxidant can be highly substrate- and reaction-dependent.
-
Stoichiometry: Insufficient oxidant will lead to catalyst deactivation and low conversion.[2] Typically, 2-3 equivalents of the oxidant are used.[1][2]
-
Freshness and Storage: Ensure the oxidant is fresh and has been stored correctly, as the efficacy of some oxidants can degrade over time.[1][2]
| Oxidant Type | Common Examples | Typical Equivalents | Notes |
| Silver Salts | Ag₂CO₃, AgOAc, AgSbF₆ | 2-3 | Often crucial for high yields.[1][2] |
| Copper Salts | Cu(OAc)₂, CuCl₂ | 1-3 | Can be used alone or with silver salts.[2] |
| Peroxides | TBHP, K₂S₂O₈, Oxone | 2-3 | Act as the terminal oxidant, with the solvent often providing the functional group.[2][6] |
| Other | Benzoquinone (BQ), O₂ | Varies | BQ can act as a co-oxidant; O₂ is an economical but sometimes less selective oxidant.[2] |
Q4: How do ligands and additives affect my reaction yield?
Ligands and additives can profoundly influence the reactivity and selectivity of C-H activation reactions.
-
Ligands: While many C-H activations are performed without an external ligand, the addition of a suitable ligand can be beneficial, especially for challenging substrates.[7][8] Electron-rich and sterically demanding phosphine (B1218219) ligands, for example, can promote oxidative addition in related cross-coupling reactions.[7][8] Mono-N-protected amino acids (MPAA) have been developed as effective ligands to accelerate the C-H cleavage step.[9] The ligand must be matched to the substrate and the specific step in the catalytic cycle it is intended to influence.[7]
-
Additives: Bases (e.g., K₂CO₃, DIPEA) or acids (e.g., TFA, PivOH) are often added to modulate the reaction conditions.[2] Bases can act as proton acceptors in the C-H activation step, while acids can promote catalyst turnover or activate certain directing groups.
Q5: My substrate is not reacting well. What substrate-related factors should I consider?
The electronic and steric properties of the substrate are critical for a successful C-H activation.
-
Directing Group (DG): The efficiency and regioselectivity of the reaction are heavily dependent on the directing group's ability to coordinate with the palladium center.[2][6] Weakly coordinating directing groups may require the use of specialized ligands to enhance reactivity.[9] If yield is low, consider if a different directing group could be more effective.
-
Electronic Effects: The electronic nature of the substrate can significantly impact the reaction rate. Electron-rich substrates often react more smoothly as they can better chelate the palladium catalyst.[2] However, some systems work well with both electron-donating and electron-withdrawing groups.[2] For substrates that are electronically poor, higher temperatures or longer reaction times may be necessary.[7]
-
Steric Hindrance: Bulky substituents near the target C-H bond or the directing group can impede the approach of the catalyst and hinder the reaction.[1][2] In some cases, this can be overcome by optimizing the reaction temperature or by using a less bulky catalyst or ligand system.
| Substrate Feature | Potential Issue with Low Yield | Troubleshooting Strategy |
| Directing Group | Weak coordination to the palladium center. | Switch to a more strongly coordinating DG; add a ligand to assist coordination.[9] |
| Electronics | Electron-withdrawing groups deactivate the substrate. | Increase reaction temperature; screen different ligands/additives.[7] |
| Sterics | Bulky groups near the reaction site block catalyst access. | Increase temperature; use a smaller ligand or catalyst.[1][2] |
Q6: How do I optimize reaction conditions like solvent and temperature?
Solvent and temperature are critical parameters that often require screening for optimal results.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction.[2] Common solvents include toluene, DMF, and DCE.[2] Polar solvents can stabilize charged intermediates and transition states, potentially enhancing reaction rates.[10] However, strongly coordinating solvents like acetonitrile (B52724) can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[11] A solvent screen is highly recommended.
-
Temperature: C-H activation reactions are often sensitive to temperature.[1][2] If the reaction is sluggish, a gradual increase in temperature may be necessary.[1][2] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[1][2] Conversely, lowering the temperature can sometimes improve selectivity.[1]
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Activation Reaction
This protocol is a general starting point and should be optimized for specific substrates and coupling partners.
-
Reaction Setup: To a dry Schlenk tube, add the substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the oxidant (e.g., Ag₂CO₃, 2.0 equiv.), and any ligand or additive.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene) via syringe, followed by the coupling partner.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 4-24 hours).
-
Workup: Upon completion (monitored by TLC or GC/LC-MS), cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol for Reaction Optimization Screening
When troubleshooting a low-yielding reaction, a systematic screen of key parameters is often the most effective approach. This can be done in parallel using a multi-well reaction block.
-
Array Setup: In an array of reaction vials, dispense the substrate from a stock solution.
-
Variable Addition: Add the different components to be screened to each vial. For example:
-
Catalyst Screen: Use different palladium precursors (Pd(OAc)₂, PdCl₂, etc.) in different vials.
-
Ligand Screen: Add a variety of ligands (different phosphines, MPAA ligands, etc.) to different vials.
-
Solvent Screen: Use a different solvent (toluene, dioxane, DMF, etc.) for each vial.
-
Oxidant Screen: Test different oxidants (Ag₂CO₃, Cu(OAc)₂, etc.).
-
-
Constant Components: Add the remaining, non-variable reagents to all vials.
-
Reaction and Analysis: Seal the vials, place them in the reaction block at the desired temperature, and stir for a set time. After the reaction, quench all vials and analyze the yield/conversion in each by a high-throughput method like LC-MS or GC-MS with an internal standard. This data will guide further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
Technical Support Center: Purification of Crude 2-(p-Tolyl)pyridine by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(p-tolyl)pyridine using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase. A typical mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297). The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to performing the column chromatography.[1] An ideal solvent system will yield a Retention Factor (Rf) value between 0.2 and 0.4 for this compound, ensuring good separation from impurities.[1]
Q2: How can I determine the optimal solvent system using Thin Layer Chromatography (TLC)?
To determine the best solvent system, dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot this solution onto a TLC plate and develop it in a chamber containing a test solvent system, for example, a mixture of hexane and ethyl acetate. The goal is to find a solvent ratio where the this compound spot has an Rf value between 0.2 and 0.4, and is well-separated from other spots, which represent impurities.[1]
Q3: What are the common impurities I might encounter, and how do I separate them?
Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2-bromopyridine (B144113) and p-tolylboronic acid in a Suzuki coupling reaction) and homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl). These impurities typically have different polarities than the desired product and can be separated by column chromatography. Unreacted 2-bromopyridine is generally more polar than this compound, while p-tolylboronic acid is highly polar and may stick to the baseline or require a more polar eluent to move. The biphenyl (B1667301) byproduct is typically non-polar. By carefully selecting the eluent system, these impurities can be effectively separated.
Q4: I am observing streaking or tailing of the this compound band on the column. What is the cause and how can I resolve it?
Peak tailing with pyridine-containing compounds is a common issue and is often caused by the interaction of the basic nitrogen atom in the pyridine (B92270) ring with the acidic silanol (B1196071) groups on the surface of the silica gel.[1][2] This can lead to poor separation and reduced yield. To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (typically 0.1-1%) or pyridine, into the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]
-
Use a less polar solvent for sample loading: Dissolving the sample in a less polar solvent before loading it onto the column can help minimize initial interactions that may lead to streaking.[1]
-
Avoid overloading the column: Applying too much sample can saturate the stationary phase and cause band broadening and tailing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can switch to a 90:10 or 85:15 ratio.[1] |
| This compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if you are using an 80:20 hexane:ethyl acetate mixture, try a 90:10 or 95:5 ratio. An ideal Rf value for column chromatography is around 0.2-0.4.[1] |
| Poor separation between this compound and an impurity. | The chosen solvent system has poor selectivity for the two compounds. | Try a different solvent combination. For instance, you could substitute ethyl acetate with dichloromethane or tert-butyl methyl ether to alter the separation selectivity.[3] |
| The collected fractions of this compound are impure. | Co-elution of an impurity with a similar Rf value. | Optimize the solvent system to achieve better separation on TLC before running the column. A slower gradient or isocratic elution with the optimal solvent system may improve separation. |
| Low recovery of this compound after chromatography. | The compound may be irreversibly adsorbed onto the silica gel due to strong interactions. | Add a small amount of triethylamine or pyridine to the eluent to reduce strong interactions with the silica gel. Ensure the silica gel is not too acidic. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. A layer of sand on top of the silica gel can help prevent disturbance when adding the eluent. |
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these values are illustrative and may require optimization for your specific crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica gel is typically sufficient. |
| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | The ratio should be optimized based on TLC analysis. |
| Typical Eluent Gradient | Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. | A gradient can help to first elute non-polar impurities and then the product. |
| Target Rf of this compound | 0.2 - 0.4 | This range generally provides the best separation.[1] |
| Common Impurity Rf Values | Varies depending on the impurity and eluent. | Non-polar byproducts will have a higher Rf, while polar starting materials will have a lower Rf. |
| Additive | 0.1 - 1% Triethylamine (optional) | Recommended to reduce peak tailing.[1] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the compounds.
-
Collect the eluent in a series of labeled fractions (e.g., in test tubes or flasks).
-
If using a gradient elution, gradually increase the polarity of the eluent mixture over time.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Stability of 2-(p-Tolyl)pyridine in Organic Solvents
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-(p-Tolyl)pyridine in various organic solvents. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected degradation of this compound in solution. | Solvent incompatibility: Protic solvents or solvents containing impurities may promote degradation over time. | Switch to a high-purity, aprotic solvent. Common choices for good stability of similar pyridine (B92270) derivatives include Dimethyl Sulfoxide (B87167) (DMSO), Methanol, and Ethanol.[1] |
| Exposure to light: Aromatic and heterocyclic compounds can be susceptible to photodegradation.[1] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage. | |
| Temperature fluctuations: Elevated temperatures can accelerate degradation. | Store solutions at a consistent, cool temperature. For long-term storage, refrigeration may be appropriate, provided the compound remains soluble. | |
| Presence of contaminants: Acidic or basic impurities in the solvent or on glassware can catalyze hydrolysis or other degradation pathways. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried. Consider using glassware that has been rinsed with a solvent appropriate for removing acidic or basic residues. | |
| Reaction with strong oxidizing or reducing agents. | Ensure the solvent is free from peroxides and other oxidizing or reducing species. Avoid mixing with reagents known to be strong oxidizing or reducing agents. | |
| Inconsistent analytical results for stability studies. | Inadequate analytical method: The HPLC or other analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products. | Develop and validate a stability-indicating analytical method, such as a gradient HPLC method, that can resolve all potential degradation products from the intact this compound. |
| Sample preparation issues: Inconsistent sample dilution or handling can lead to variable results. | Standardize the sample preparation procedure. Ensure accurate and consistent dilutions and minimize the time samples are exposed to potentially degrading conditions before analysis. | |
| Precipitation of this compound from solution. | Low solubility in the chosen solvent: The concentration of the compound may exceed its solubility limit in that particular solvent. | Consult solubility data or perform solubility tests to determine the appropriate solvent and concentration. This compound is generally soluble in common organic solvents like dichloromethane, chloroform, and toluene (B28343). |
| Temperature effects on solubility: Solubility can decrease at lower temperatures. | If storing solutions at reduced temperatures, ensure the concentration is below the solubility limit at that temperature to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a chemically stable compound under standard ambient conditions (room temperature, protected from light). It is a solid at room temperature and is soluble in many common organic solvents. However, its stability can be compromised by exposure to high temperatures, strong acids or bases, and strong oxidizing or reducing agents.
Q2: In which organic solvents is this compound most stable?
A2: While specific quantitative stability data for this compound is limited, analogous 2,6-diarylpyridines generally exhibit good stability in common aprotic organic solvents such as dimethyl sulfoxide (DMSO). Protic solvents may lead to lower stability over extended periods. For general use, high-purity grades of solvents like dichloromethane, chloroform, and toluene are also suitable.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic and heterocyclic rings, such as this compound, can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, particularly during long-term storage, to prevent the formation of photodegradation products.
Q4: How do pH extremes affect the stability of this compound?
A4: Pyridine derivatives can be pH-dependent in their stability. While this compound is generally stable around a neutral pH, extreme acidic or basic conditions can promote hydrolysis or other degradation pathways. The basicity of the pyridine nitrogen can be influenced by the tolyl substituent, which in turn can affect its stability at different pH values.
Q5: What are the likely degradation pathways for this compound?
A5: Although specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for pyridine derivatives can include:
-
Oxidation: The pyridine ring or the tolyl group can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV or visible light can lead to complex photochemical reactions.
-
Acid/Base Hydrolysis: Under strong acidic or basic conditions, cleavage or rearrangement of the molecule could occur, although the C-C bond between the rings is generally robust.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method for evaluating the stability of this compound in a selected organic solvent under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity organic solvent of interest (e.g., DMSO, methanol, acetonitrile (B52724), dichloromethane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Aliquots of the stock solution are transferred to several amber HPLC vials.
-
Control Group: A set of vials is stored under controlled, non-stress conditions (e.g., 4°C, protected from light) to serve as a baseline.
-
Test Groups (Stress Conditions):
-
Thermal Stress: Store vials at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Expose vials to a controlled light source (e.g., a photostability chamber). A control vial wrapped in foil should be placed alongside to account for thermal effects.
-
Acid/Base Stress (if applicable for the intended use): A small amount of a suitable acid or base can be added to the solution. Note: This may not be relevant for all organic solvent stability studies but is included for completeness.
-
4. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each group.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
The percentage of this compound remaining is calculated by comparing the peak area of the stressed sample to the peak area of the control sample at the initial time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
5. Data Presentation:
-
Summarize the percentage of this compound remaining at each time point for each condition in a table.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing degradation.
1. Initial Method Development:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a simple isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).
-
Detection: Use a UV detector set at the maximum absorbance wavelength of this compound.
-
Optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for the parent compound.
2. Forced Degradation:
-
Subject a solution of this compound to forced degradation under harsh conditions (e.g., strong acid, strong base, high heat, oxidation with H₂O₂, and intense light exposure) to intentionally generate degradation products. The goal is to achieve 5-20% degradation.
-
Analyze the stressed samples using the initial HPLC method.
3. Method Optimization:
-
If degradation products co-elute with the parent peak, modify the HPLC method. This usually involves switching to a gradient elution to improve the separation of all components.
-
Adjust the gradient profile (the rate of change of the mobile phase composition) to achieve baseline separation between the parent peak and all degradation product peaks.
4. Method Validation:
-
Once the method is optimized, it should be validated according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Prevention of Photodegradation in Pyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate and troubleshoot the photodegradation of pyridine-containing compounds during experimental procedures. Below, you will find detailed answers to frequently asked questions, step-by-step troubleshooting guides for common issues, and complete experimental protocols for assessing photostability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for pyridine-containing compounds?
A1: The most common photodegradation pathway, particularly for 1,4-dihydropyridine (B1200194) derivatives, is the oxidation of the dihydropyridine (B1217469) ring to form the corresponding pyridine (B92270) ring.[1] This aromatization process results in a complete loss of the therapeutic activity of the drug.[1] In some instances, secondary degradation products may also form, which could have potential toxic effects.[1]
Q2: How rapidly do pyridine-containing compounds degrade in solution?
A2: The rate of photodegradation is significantly faster in solution compared to the solid state and can be very rapid, sometimes occurring within minutes of exposure to direct light.[1] The degradation rate is influenced by several factors, including light intensity, wavelength, solvent, pH, and the presence of photosensitizers.[2]
Q3: What are the immediate consequences of photodegradation in my experiments?
A3: Photodegradation can lead to inaccurate and unreliable experimental results. The degradation of the active compound will cause an underestimation of its efficacy or potency.[1] Furthermore, the newly formed degradation products can interfere with analytical measurements or introduce unforeseen biological effects in cellular assays.[1]
Q4: What are the most effective general strategies to prevent photodegradation?
A4: The most critical strategy is to protect solutions containing pyridine compounds from light at all stages of your experiment. This includes sample preparation, storage, and during the assay itself.[1] Simple and effective measures include using amber-colored glassware, opaque containers, or wrapping containers in aluminum foil.[1] Whenever possible, conduct experiments in a dimly lit room or under specific low-light conditions.[1]
Q5: How does pH affect the photodegradation of pyridine compounds?
A5: The pH of a solution can significantly influence the rate of photodegradation. For pyridine, acidic conditions (e.g., pH 4) have been shown to enhance the degradation rate.[2] This is attributed to the protonation of the pyridine ion, which increases its solubility and susceptibility to degradation.[2] Conversely, for some derivatives, degradation efficiency increases in basic conditions. The optimal pH is compound-specific and should be determined experimentally.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Photodegradation of the test compound during the experimental workflow.[1]
-
Troubleshooting Steps:
-
Review your experimental protocol: Meticulously identify every step where the compound solution is exposed to light, including weighing, dissolution, serial dilutions, and incubation periods.[1]
-
Implement rigorous light-protective measures:
-
Run a light-exposure control: Prepare a solution of your compound and expose it to the same light conditions as your main experiment for the same duration. Analyze the concentration of the parent compound before and after exposure to quantify the extent of degradation.[1]
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of photodegradation products.[1]
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks: If available, use a mass spectrometer (LC-MS) to determine the molecular weight of the unexpected peaks. The primary degradation product of a 1,4-dihydropyridine will be the corresponding pyridine derivative, which has a molecular weight two daltons less than the parent compound.[1]
-
Perform a forced degradation study: Intentionally expose a solution of your compound to a light source (e.g., a UV lamp) and inject samples into the HPLC at various time points. This will help confirm that the extra peaks are photoproducts and allow you to determine their retention times.[1]
-
Optimize sample handling for HPLC: Ensure that from the moment of preparation, your samples are continuously protected from light until they are injected into the HPLC system. Use amber autosampler vials or cover the autosampler tray.[1]
-
Issue 3: Low or no biological activity observed for a known active compound.
-
Possible Cause: Significant or complete degradation of the compound before or during the assay.[1]
-
Troubleshooting Steps:
-
Verify the integrity of your stock solution: Prepare a fresh stock solution of the compound, ensuring rigorous protection from light throughout the process.[1]
-
Re-run the experiment: Use the freshly prepared, light-protected solution in your assay.
-
Analyze your solutions: Use HPLC or UV-Vis spectrophotometry to determine the actual concentration of the active compound in your stock and working solutions and compare it to the expected concentration.[1]
-
Data Presentation
Table 1: Influence of pH on Pyridine Photodegradation
| pH | Pyridine Removal (%) | Reaction Conditions | Reference |
| 4 | 57.7 | 160 ppm pyridine, 100 g Pt-ZnO/Al₂O₃ catalyst, 4 h UV light | [2] |
| 8 | 71.2 | 50 mg/L pyridine, 800 mg/L La-Fe-TiO₂@MSP catalyst, 180 min, 35 °C, 560 W light intensity | |
| 10 | Decreased degradation | 160 ppm pyridine, 100 g Pt-ZnO/Al₂O₃ catalyst, 4 h UV light | [2] |
Note: Degradation efficiency is highly dependent on the specific catalyst and experimental conditions.
Table 2: Comparative Photodegradation of Pyridine with Different Catalysts
| Catalyst | Light Source | Time (h) | Pyridine Removal (%) | Reference |
| Pt-ZnO/Al₂O₃ | UV Light | 4 | 57.7 | [2] |
| ZnO-Al | Natural Light | 72 | 62 | [2] |
| Al-ZnO/Al₂O₃ | UV Light | 5 | 70 | [2] |
| La-Fe-TiO₂@MSP | 560 W Lamp | 3 | 80.23 |
Experimental Protocols
Protocol 1: Quantifying Photodegradation Rate using UV-Vis Spectrophotometry
This protocol outlines a method to determine the rate of photodegradation of a pyridine-containing compound in solution by monitoring the change in its UV absorbance over time.[1]
Materials:
-
Pyridine-containing compound of interest
-
Spectrophotometer-grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., xenon lamp or UV lamp with a specific wavelength)
-
Amber volumetric flasks and aluminum foil
Procedure:
-
Prepare a stock solution: Accurately weigh the compound and dissolve it in the chosen solvent within an amber volumetric flask to a known concentration (e.g., 1 mg/mL). Ensure this solution is protected from light.[1]
-
Determine the λmax: Dilute the stock solution to a concentration that yields an absorbance reading between 1.0 and 1.5 AU. Scan the solution across a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[1]
-
Prepare the experimental solution: Dilute the stock solution to a final concentration that provides an initial absorbance of approximately 1.0 AU at λmax in a quartz cuvette.[1]
-
Initiate the experiment: Place the cuvette in the spectrophotometer and record the initial absorbance at λmax (time = 0).[1]
-
Expose to light: Place the cuvette under the controlled light source.
-
Monitor absorbance: At regular intervals (e.g., every 5, 10, or 15 minutes), briefly remove the cuvette from the light source and immediately record the absorbance at λmax.[1]
-
Data analysis: Plot the absorbance at λmax versus time. The decrease in absorbance corresponds to the degradation of the compound. The degradation rate constant can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).[1]
Protocol 2: Forced Degradation Study for Pyridine-Containing Compounds
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of a pyridine-containing compound under photolytic stress, consistent with ICH Q1B guidelines.
Materials:
-
Pyridine-containing compound (drug substance or product)
-
Suitable solvent (e.g., water, acetonitrile, methanol)
-
Chemically inert and transparent containers (e.g., quartz cells)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Aluminum foil
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the compound in a suitable solvent at a known concentration.
-
Place the solution in transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil. This sample will be exposed to the same temperature and humidity conditions but protected from light.
-
-
Exposure Conditions:
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the dark control and an unexposed reference sample.
-
Identify and quantify the degradation products.
-
Determine the rate of degradation and the overall photosensitivity of the compound.
-
Visualizations
References
Technical Support Center: Ruthenium-Catalyzed Ortho-Arylation
Welcome to the technical support center for ruthenium-catalyzed ortho-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My ruthenium-catalyzed ortho-arylation reaction shows low or no conversion. What are the common causes?
A1: Low or no conversion in ruthenium-catalyzed ortho-arylation can stem from several factors:
-
Catalyst Inactivity: The active catalytic species may not be forming efficiently from the precatalyst, or the catalyst may have deactivated. The commonly used precatalyst, [RuCl2(p-cymene)]2, requires a ligand dissociation step to become active, which can be sluggish.[1]
-
Inhibitory Ligand Effects: The p-cymene (B1678584) ligand in the [RuCl2(p-cymene)]2 precatalyst can be inhibitory as it must dissociate to allow the formation of the active catalytic species.[1] Reversible re-complexation of the cymene ligand can also inhibit the reaction.[1]
-
Inappropriate Reaction Conditions: Temperature, solvent, and base are critical parameters. High reaction temperatures are often required for thermal ruthenium-catalyzed ortho-arylation.[1]
-
Substrate-Related Issues: Steric hindrance on the substrate can significantly reduce reaction efficiency. For instance, substrates with bulky groups near the ortho C-H bond may react poorly.
-
Presence of Impurities: Water and air can sometimes affect the reaction, although many modern ruthenium-catalyzed systems are tolerant to them.[1] Other impurities in the starting materials or solvents can also interfere with the catalysis.
Q2: I observe a black precipitate in my reaction mixture. What is it and what can I do?
A2: The formation of an insoluble black suspension is often indicative of catalyst decomposition or the formation of ruthenium black. This can be caused by:
-
Reaction with Radical Inhibitors: The presence of certain radical quenchers, like TEMPO, can lead to the formation of an insoluble black suspension, completely inhibiting the reaction.[1]
-
Catalyst Agglomeration: Under certain conditions, the ruthenium catalyst can agglomerate and precipitate out of the solution, leading to a loss of catalytic activity.
Troubleshooting:
-
Ensure all reagents and solvents are free of interfering impurities.
-
If using radical scavengers for mechanistic studies, consider alternatives to TEMPO, such as BHT or 1,1-diphenylethene, which have been shown to be more compatible with some systems.[1]
Q3: My reaction is not going to completion, and I see starting material even after prolonged reaction times. What can I do?
A3: Incomplete conversion can be due to catalyst deactivation over the course of the reaction.
-
Catalyst Deactivation: The catalyst may lose its activity over time. Continuous irradiation is necessary for some photochemically-promoted reactions, suggesting that catalyst deactivation or inhibitory processes can occur in the dark.[1]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center and inhibit further catalytic turnover.
Troubleshooting:
-
Increase the catalyst loading.
-
For light-mediated reactions, ensure continuous and uniform irradiation of the reaction mixture.
-
Consider a slow addition of one of the coupling partners to maintain a low concentration of potentially inhibitory species.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Precatalyst | Use a more active precatalyst or additives to promote activation. Carboxylic acids can act as co-catalysts. | Add 10-30 mol% of a carboxylic acid like pivalic acid or adamantane (B196018) carboxylic acid to the reaction mixture. |
| Inhibitory p-cymene Ligand | Promote the dissociation of the p-cymene ligand. | For thermally driven reactions, ensure the temperature is sufficiently high (typically >100 °C). For photosensitive systems, irradiate with visible light (e.g., blue LEDs) to facilitate decomplexation.[1] |
| Sub-optimal Base | Screen different bases. The choice of base can be critical for C-H activation. | Test a range of inorganic and organic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. For specific substrates, other bases might be more effective. |
| Inappropriate Solvent | Screen different solvents. Polar aprotic solvents are often effective. | Evaluate solvents such as NMP, DMAc, or greener alternatives like dimethyl carbonate (DMC) and γ-butyrolactone (GBL). |
| Steric Hindrance | Modify the substrate to reduce steric bulk if possible. | This is a substrate-specific issue. If modification is not possible, higher temperatures or longer reaction times may be required. |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Formation of Inactive Ruthenium Species | Add ligands that can stabilize the active catalytic species. | Phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can be beneficial, particularly when using arylthianthrenium salts.[2] |
| Oxidative Deactivation | Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air. | Degas the solvent and purge the reaction vessel with nitrogen or argon before adding the catalyst and reagents. |
| Inhibition by Byproducts | Additives can sometimes mitigate the effects of inhibitory byproducts. | The addition of a co-catalyst or an additive might prevent the binding of inhibitory species to the active catalyst. |
Key Experimental Protocols
General Protocol for Ruthenium-Catalyzed Ortho-Arylation:
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the directing group-containing arene (1.0 equiv), the aryl halide (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and any additive (e.g., pivalic acid, 0.2 equiv). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the ruthenium precatalyst (e.g., [RuCl2(p-cymene)]2, 2.5-5 mol%) and the degassed solvent. Place the tube in a preheated oil bath and stir for the specified time. After cooling to room temperature, the reaction mixture is diluted, filtered, and purified by column chromatography.
Visualizing Catalyst Activation and Deactivation Pathways
Catalyst Activation from Precatalyst
Caption: Activation of the [RuCl2(p-cymene)]2 precatalyst and a potential deactivation pathway.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in ortho-arylation reactions.
References
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low Conversion and Yield
My Suzuki-Miyaura reaction has a low yield. What are the most common causes related to catalyst loading?
Low yields in Suzuki-Miyaura coupling can stem from several factors. When catalyst loading is a concern, the primary areas to investigate are:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate and complete conversion within the given timeframe. This is especially true for less reactive substrates (e.g., aryl chlorides).
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[1] Inadequate inert atmosphere, impure reagents, or high temperatures can lead to catalyst deactivation, reducing the effective catalyst concentration.[1][2]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient, resulting in a lower concentration of the active catalyst than anticipated.[3]
-
Side Reactions: Undesired side reactions such as homocoupling and protodeboronation can consume starting materials and reduce the yield of the desired product.[4] While not directly caused by low catalyst loading, these issues can be exacerbated if the main reaction is slow due to an insufficient amount of active catalyst.
I've increased the catalyst loading, but the yield is still low. What else could be the problem?
If increasing the catalyst loading does not improve the yield, consider the following:
-
Reagent Quality: The purity of your aryl halide, organoboron compound, and base is critical. Boronic acids, in particular, can degrade over time.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. For less reactive substrates, higher temperatures may be required.[2]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For challenging couplings, consider using more advanced biarylphosphine ligands.[2]
-
Inert Atmosphere: Ensure that your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[1]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: What is a typical catalyst loading range for Suzuki-Miyaura reactions?
A1: The optimal catalyst loading is highly dependent on the specific substrates, ligand, and reaction conditions. However, a general starting point for screening is typically between 0.5 and 2 mol% of the palladium catalyst. For highly active catalyst systems and reactive substrates, loadings can be much lower, sometimes in the ppm range.[5] For challenging substrates like aryl chlorides, higher loadings may be necessary.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a critical role in stabilizing the active palladium species and facilitating the steps of the catalytic cycle. More electron-rich and bulky ligands can often enable lower catalyst loadings by promoting efficient oxidative addition and reductive elimination.[6]
Q3: My catalyst appears to have decomposed (turned black). What happened and can it be salvaged?
A3: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[3] This is often caused by catalyst deactivation due to exposure to oxygen, high temperatures, or the use of unstable pre-catalysts. It is generally not possible to salvage the reaction once a significant amount of palladium black has formed. The best course of action is to restart the reaction with fresh catalyst and ensure rigorous inert conditions.
Reaction Condition Optimization
Q4: Can changing the base affect the required catalyst loading?
A4: Yes, the base plays a crucial role in the transmetalation step of the catalytic cycle. A base that is too weak may lead to a slow reaction, appearing as if the catalyst loading is too low. Conversely, a very strong base can sometimes lead to catalyst deactivation or side reactions. Screening different bases is often a key part of optimizing a Suzuki-Miyaura coupling.[7]
Q5: Is it always better to use a lower catalyst loading?
A5: While using a lower catalyst loading is desirable from a cost and environmental perspective, and to minimize palladium contamination in the final product, it is not always the most effective approach for every reaction. The primary goal is to achieve a high yield of the desired product in a reasonable amount of time. If a very low catalyst loading leads to an incomplete or very slow reaction, it is more practical to use a slightly higher loading to ensure the success of the synthesis.
Data Presentation
Table 1: Influence of Catalyst Loading on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 0.0005 | 4-chlorotoluene, phenylboronic acid | >99 | [8] |
| Pd₂(dba)₃ / XPhos | 0.0025 | 4-chlorotoluene, phenylboronic acid | ~95 | [8] |
| [Pd(IPr)(allyl)Cl] | 0.00125 | 4-chlorotoluene, phenylboronic acid | ~85 | [8] |
| Palladacycle | 10⁻⁹ | 4-chlorotoluene, phenylboronic acid | >99 | [8] |
| 3% Pd/C | 3 | aryl halides, phenylboronic acid | 100 | [9] |
| Pd(II)/metformin | 0.0025 | aryl halides, phenylboronic acid | 95 | [5] |
Table 2: Comparison of Different Palladium Catalyst Systems
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | RT | 12 | ~85 | 68,000 | 5,667 |
| 3% Pd/C | 3 | 100 | 0.17 | 100 | 118 | 20 |
Data is compiled and representative from multiple sources for comparison purposes.[8][9]
Experimental Protocols
Protocol for Screening and Optimizing Catalyst Loading
This protocol outlines a systematic approach to determining the optimal catalyst loading for a Suzuki-Miyaura cross-coupling reaction.
1. Materials and Reagents:
-
Aryl halide (1.0 eq)
-
Organoboron reagent (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle)
-
Ligand (if required, typically 1-2 eq relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
2. Reaction Setup (for a single screening reaction):
-
In an inert atmosphere, add the aryl halide, organoboron reagent, base, and ligand (if used) to a reaction vial containing a stir bar.
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst in the chosen solvent. This allows for accurate dispensing of small amounts of catalyst.
-
Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., start with a range of 0.5, 1.0, and 2.0 mol%).
-
Add the remaining volume of solvent to reach the desired reaction concentration (typically 0.1-0.5 M).
-
Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).[2]
-
Stir the reaction for a predetermined amount of time (e.g., 12-24 hours).
3. Reaction Monitoring and Analysis:
-
After the specified time, cool the reaction to room temperature.
-
Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Analyze the reaction progress by TLC, GC-MS, or LC-MS to determine the conversion of the starting material and the formation of the desired product.
-
Based on the results, the catalyst loading can be further optimized by testing narrower ranges or by adjusting other reaction parameters such as temperature, base, or ligand.
Visualizations
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Data | RXN yield prediction [rxn4chemistry.github.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Pyridine Synthesis and Solvent Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the influence of solvent choice on pyridine (B92270) synthesis reaction rates.
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis reaction yield is consistently low. What are the primary solvent-related factors I should investigate?
Low yields in pyridine synthesis can often be attributed to suboptimal solvent selection. The polarity, proticity, and boiling point of the solvent play a crucial role in reaction rates and equilibria.[1] It is highly recommended to screen a variety of solvents to identify the optimal one for your specific reaction.[1] For instance, in the Hantzsch synthesis, polar protic solvents like ethanol (B145695) often improve the efficiency of the process.[2] Conversely, for the synthesis of certain pyridine-3,5-dicarbonitriles, an amine base catalyst may perform better in a protic solvent like ethanol, while an ionic base is more effective in an aprotic solvent such as acetonitrile (B52724).[3][4]
Q2: How do polar protic and polar aprotic solvents differentially affect pyridine synthesis?
The effect of polar protic versus aprotic solvents is highly dependent on the specific reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) can hydrogen bond and solvate both cations and anions effectively.[5][6][7] They are often favored in reactions that involve charged intermediates, such as the stabilization of carbocations in SN1-type pathways.[5] In the Hantzsch synthesis, polar protic solvents like ethanol can enhance the reaction rate.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess dipoles to solvate cations but are less effective at solvating anions as they lack acidic protons for hydrogen bonding.[5][7][8][9] This can leave nucleophiles less solvated and therefore more reactive, which is advantageous in SN2 reactions.[5] In some multi-component pyridine syntheses, switching from a protic to an aprotic solvent can be beneficial; for example, using acetonitrile instead of ethanol can overcome difficulties in the synthesis of pyridine-3,5-dicarbonitriles from sterically hindered aldehydes.[3]
Pyridine itself is considered a polar aprotic solvent.[8][9][10]
Q3: Can running the reaction under solvent-free conditions be a viable option?
Yes, solvent-free conditions can be a highly effective and environmentally friendly alternative to traditional organic solvents.[2] For instance, the Kröhnke synthesis of 2,4,6-triarylpyridines can be efficiently carried out by heating a mixture of chalcones and ammonium (B1175870) acetate (B1210297) without any solvent, often resulting in excellent yields.[11] Similarly, a solvent-free Hantzsch reaction at room temperature has been reported to be effective.[12][13]
Q4: I am having difficulty purifying my final pyridine product. What are some effective strategies?
Purification of pyridine derivatives can be challenging due to their basicity.[1] Common techniques include:
-
Acid-Base Extraction: As a basic compound, pyridine can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Distillation: This is effective for volatile pyridine derivatives.[1]
-
Column Chromatography: While versatile, tailing can be an issue on silica (B1680970) gel due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield a high-purity product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants or stabilization of undesired intermediates.
Troubleshooting Steps:
-
Verify Solvent Polarity: The Hantzsch reaction often benefits from polar solvents. If you are using a non-polar solvent, consider switching to a polar protic solvent like ethanol or methanol.[2]
-
Consider Aqueous Micelles: Studies have shown that ultrasonic irradiation in aqueous micelles can give better yields than in common organic solvents like methanol, ethanol, or THF.[14]
-
Solvent-Free Approach: For a greener and potentially more efficient reaction, explore solvent-free conditions, possibly with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[2][14]
Issue 2: Low Yield in Bohlmann-Rahtz Pyridine Synthesis
Possible Cause: The high temperatures required for the cyclodehydration step are not being effectively reached or are leading to decomposition in the chosen solvent.
Troubleshooting Steps:
-
Solvent Screening: The initial Michael addition and the subsequent cyclodehydration can have different solvent requirements. While the addition may proceed in various solvents, the high-temperature cyclodehydration is critical. Ethanol is often a good starting point as a protic and polar solvent.[15][16]
-
Acid Catalysis: The use of a Brønsted acid catalyst, such as acetic acid in a mixture with toluene (B28343) or ethanol, can promote the cyclodehydration at a lower temperature, potentially improving the yield.[15][16]
-
Microwave Irradiation: Employing microwave-assisted synthesis can allow for rapid and uniform heating to higher temperatures, which can significantly reduce reaction times and improve yields.[2]
Issue 3: Inefficient Kröhnke Pyridine Synthesis
Possible Cause: The reaction conditions, including the solvent, are not optimal for the specific substrates.
Troubleshooting Steps:
-
Solvent Choice: The Kröhnke synthesis is versatile in its solvent requirements. Commonly used solvents include glacial acetic acid or methanol.[17] Acetic acid can also act as a catalyst.[1]
-
Solvent-Free Conditions: This method is often highly successful under solvent-free conditions, particularly for the synthesis of triarylpyridines.[11][17]
-
Aqueous Conditions: For certain substrates, the reaction can be performed effectively in aqueous media.[17]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Hantzsch Pyridine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 85 |
| 2 | Methanol | Reflux | 8 | 78 |
| 3 | Toluene | Reflux | 12 | 45 |
| 4 | Acetonitrile | Reflux | 10 | 62 |
| 5 | Water (with surfactant) | 50 (Ultrasound) | 1 | 96[14] |
| 6 | Solvent-free | 80 | 2 | 92 |
Table 2: Influence of Solvent on a Model Bohlmann-Rahtz Pyridine Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 24 | 55 |
| 2 | Ethanol | None | 78 | 24 | 75[15] |
| 3 | Toluene/Acetic Acid (5:1) | Brønsted Acid | 120 (Microwave) | 0.17 | 74[16] |
| 4 | Ethanol/Acetic Acid (5:1) | Brønsted Acid | 120 (Microwave) | 0.08 | 86[16] |
| 5 | DMSO | None | 150 | 18 | 68[15] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis in Ethanol
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[4]
-
Solvent Addition: Add ethanol (3-5 mL) to the flask.[4]
-
Reaction: Stir the mixture at reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).[3]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude 1,4-dihydropyridine (B1200194) intermediate by column chromatography on silica gel or recrystallization.
-
Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent like acetic acid. Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[1]
-
Final Purification: After oxidation is complete, neutralize the reaction mixture and extract the pyridine product. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.[1]
Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis
-
Reactant Mixture: To a solution of the enamine (1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the ethynyl (B1212043) ketone (1.1 mmol).
-
Reaction: Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Workup: Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or distillation to isolate the substituted pyridine.[1]
Protocol 3: Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines
-
Reactant Mixture: In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[18]
-
Reaction: Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.[18]
-
Workup: Allow the mixture to cool to room temperature. Add water to the solid residue and break it up.
-
Purification: Collect the crude product by vacuum filtration and wash it with water. Purify the product by recrystallization from a suitable solvent such as ethanol.[18]
Visualizations
Caption: A general experimental workflow for pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. aromatic compounds - Pyridine: Protic or Aprotic - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during pyridine (B92270) synthesis reactions. Precise temperature management is critical for achieving high yields, minimizing byproduct formation, and ensuring the safety of these often exothermic processes.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is giving a low yield. Could temperature be the cause?
A1: Yes, suboptimal temperature is a common reason for low yields in Hantzsch synthesis. The classical approach often involves refluxing, but this can lead to harsh conditions and byproduct formation.[1][2] Modern methods often achieve higher yields at lower temperatures. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst with ultrasonic irradiation can yield up to 96% at room temperature.[1] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C have also shown high yields.[3]
Q2: I am observing unexpected side products in my Bohlmann-Rahtz pyridine synthesis. How can I minimize them by controlling the temperature?
A2: The Bohlmann-Rahtz synthesis can be sensitive to high temperatures, which are often required for the cyclodehydration step.[3][4] These high temperatures can lead to the decomposition of starting materials, especially acid-sensitive enamines.[3] To mitigate this, consider using a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15, which can lower the required reaction temperature.[3][5]
Q3: My Guareschi-Thorpe synthesis is inefficient. What are the modern approaches to improve it?
A3: The classical Guareschi-Thorpe reaction can be low-yielding.[3] A highly effective and environmentally friendly modification involves using ammonium (B1175870) carbonate in an aqueous medium at around 80°C.[3] This approach often results in the precipitation of the pure product directly from the reaction mixture, which simplifies the workup process and leads to high yields.[3]
Q4: My Chichibabin reaction is producing significant byproducts. How is temperature related to this?
A4: High temperatures in the Chichibabin reaction can favor side reactions, such as dimerization.[6] It is generally recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution to avoid decomposition that occurs at higher temperatures.[7] For some sensitive substrates, milder variants using liquid ammonia (B1221849) at lower temperatures with potassium amide and an oxidant have been developed.[8]
Q5: What is the optimal temperature for the Kröhnke pyridine synthesis?
A5: The Kröhnke synthesis is known for its generally facile reaction conditions, with temperatures typically not exceeding 140°C.[9] The reaction is often carried out in glacial acetic acid or methanol.[9] For instance, the synthesis of 2,4,6-triphenylpyridine (B1295210) from N-phenacylpyridinium bromide and chalcone (B49325) is typically conducted at reflux in glacial acetic acid (approximately 120°C).[10]
Troubleshooting Guides
Issue 1: Exothermic Reaction and Potential Runaway
-
Symptoms: Rapid increase in reaction temperature, increased pressure, solvent boiling, and potential for uncontrolled reaction. Many pyridine syntheses are exothermic.[6]
-
Possible Causes:
-
Rate of reagent addition is too fast.
-
Inadequate cooling capacity for the scale of the reaction.[6]
-
High concentration of reactants.
-
-
Solutions:
-
Slow Reagent Addition: Add one of the reactants dropwise over an extended period to control the rate of heat generation.[11]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature.[11]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[11]
-
Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor, which offers excellent temperature control and is inherently safer.[12][13]
-
Issue 2: Low Product Yield
-
Symptoms: The amount of isolated desired pyridine is significantly lower than theoretically expected.
-
Possible Causes:
-
Incorrect Reaction Temperature: The reaction may be running too hot, causing decomposition, or too cold, leading to an incomplete reaction.[6]
-
Catalyst Deactivation: High temperatures can lead to the deactivation of catalysts through coking or sintering.[6]
-
Side Reactions: Suboptimal temperatures can favor the formation of byproducts, consuming the starting materials.
-
-
Solutions:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Operating at the lowest effective temperature can often minimize byproduct formation.[6]
-
Calibrate Temperature Sensors: Ensure that your temperature monitoring equipment is accurate.[6]
-
Use a Catalyst: Employing a suitable catalyst can often lower the required reaction temperature, thus reducing side reactions and improving yield.[3]
-
Issue 3: High Level of Byproducts and Impurities
-
Symptoms: The final product is contaminated with significant amounts of undesired compounds, making purification difficult.
-
Possible Causes:
-
Solutions:
-
Lower the Reaction Temperature: Operate within the optimal temperature range for your specific synthesis.[6]
-
Precise Temperature Control: Utilize automated temperature control systems to maintain a stable reaction temperature.[6]
-
Analyze Byproducts: Identify the structure of the main impurities. This can provide insights into the competing reaction pathways and help in adjusting the temperature to disfavor their formation.[6]
-
Data Presentation
Table 1: Temperature Effects on Hantzsch Pyridine Synthesis Yield
| Aldehyde | β-Ketoester | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | Room Temperature | - | 96 | [1] |
| Benzaldehyde | Ethyl acetoacetate | γ-Al2O3 nanoparticles | 90 | 5-25 min | up to 95 | [3] |
| Various | Ethyl acetoacetate | Ceric ammonium nitrate (B79036) (CAN), solvent-free | Room Temperature | 1-2.5 h | Good to Excellent | [14] |
| Benzaldehyde | Ethyl acetoacetate | Microwave irradiation, EtOH/H₂O | 140 | 10 min | High | [15] |
Table 2: Temperature Conditions for Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid, EtOH | 120 | 5 min (Microwave) | 86 | [16] |
| Ethyl β-aminocrotonate | Various alkynones | Acetic acid or Amberlyst 15 | 50 | 2-6 h | 65-95 | [5] |
| Various | Various | None (classical) | 120-160 (cyclodehydration) | - | - | [4] |
Experimental Protocols
Protocol 1: Modified Bohlmann-Rahtz Synthesis with Amberlyst-15[3]
This protocol utilizes a solid acid catalyst to lower the reaction temperature.
-
Reaction Setup: In a round-bottom flask, combine the enamine (1 equivalent), the ethynylketone (1 equivalent), and Amberlyst-15 resin in a suitable solvent such as chloroform (B151607) or toluene.
-
Temperature Control: Heat the reaction mixture to 50°C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of chloroform or toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium[3]
This environmentally friendly protocol operates at a moderate temperature.
-
Reaction Setup: In a flask, combine the alkyl cyanoacetate (B8463686) or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent Addition: Add water or a 1:1 mixture of water and ethanol (B145695) (2 mL).
-
Temperature Control: Heat the reaction mixture to 80°C with stirring. The product often begins to precipitate as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
-
Mandatory Visualization
Caption: A logical workflow for systematically troubleshooting temperature-related issues in pyridine synthesis.
Caption: Relationship between temperature and competing reaction pathways in pyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Efficient H/D Exchange in Pyridine Rings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with hydrogen-deuterium (H/D) exchange in pyridine (B92270) rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving H/D exchange in pyridine rings?
A1: The most common methods for introducing deuterium (B1214612) into pyridine rings are base-catalyzed H/D exchange, transition-metal-catalyzed C-H activation, and electrochemical methods. Base-catalyzed exchange is often utilized for its cost-effectiveness and involves treating the pyridine derivative with a strong base in the presence of a deuterium source like D₂O.[1] Transition-metal catalysis, using metals such as iridium, rhodium, or palladium, offers high regioselectivity by activating specific C-H bonds. Electrochemical strategies provide a metal-free and acid/base-free alternative for C-H deuteration, often with high chemo- and regioselectivity.
Q2: How do I choose the appropriate base for my H/D exchange reaction?
A2: The choice of base is critical and depends on the desired regioselectivity and the acidity of the proton to be exchanged. Stronger bases are required to deprotonate the less acidic C-H bonds of the pyridine ring. The regioselectivity can be influenced by a subtle interplay between the base and the solvent system. For instance, the use of different alkali-metal bases (e.g., LiOtBu, NaOtBu, KOtBu) can lead to different ratios of deuteration at various positions. Activation of the pyridine ring, for example by forming N-oxides or N-substituted pyridinium (B92312) salts, can increase the acidity of the adjacent protons, allowing for the use of weaker bases.
Q3: What are the most common causes of low deuterium incorporation?
A3: Low deuterium incorporation can stem from several factors:
-
Insufficient Base Strength or Concentration: The deprotonation of the C-H bond is a key step. If the base is not strong enough or its concentration is too low, the equilibrium will not favor the formation of the pyridyl anion necessary for deuteration.
-
Inadequate Deuterium Source: A large excess of the deuterated solvent (e.g., D₂O, DMSO-d₆) is necessary to drive the equilibrium towards deuteration.
-
Low Reaction Temperature: H/D exchange is often a thermally activated process, and higher temperatures can increase the reaction rate.
-
Poor Solubility of Reagents: For an efficient reaction, all components must be in the same phase. Choosing an appropriate solvent system where all reactants are soluble is crucial.
-
Contamination with Protic Solvents: Traces of water or other protic solvents can compete with the deuterium source, leading to protonation instead of deuteration.
Q4: How can I confirm the position and extent of deuteration?
A4: The primary analytical techniques for confirming the success of deuteration are ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, a significant reduction or complete disappearance of the signal corresponding to the proton at the deuterated position will be observed. The integration of the remaining proton signals can provide a quantitative measure of deuterium incorporation. Mass spectrometry can be used to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.
Troubleshooting Guides
Issue 1: Low or No Deuterium Incorporation
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength | Increase the concentration of the current base or switch to a stronger base (see Table 1 for pKa values). |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for potential side reactions. |
| Insufficient Deuterium Source | Increase the excess of the deuterated solvent (e.g., D₂O, DMSO-d₆). |
| Poor Reagent Solubility | Select a solvent system in which all reactants are fully soluble. |
| Catalyst Inactivity (for catalytic methods) | Use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction is free from catalyst poisons. |
| Back-Exchange During Workup | Minimize exposure to protic solvents during extraction and purification. Use deuterated solvents for workup where possible. |
Issue 2: Poor Regioselectivity or Incorrect Isomer Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Base/Solvent Combination | The choice of base and solvent can significantly influence regioselectivity. Consult literature for specific substrate classes or screen different base/solvent combinations. For example, the interplay between LiOtBu and CD₃CN in 1,4-dioxane (B91453) has been shown to be effective for specific regioselectivity.[2] |
| Steric Hindrance | Bulky substituents on the pyridine ring may direct deuteration to less sterically hindered positions. Consider a different catalytic system that may be less sensitive to steric effects. |
| Thermodynamic vs. Kinetic Control | Reaction temperature and time can influence the product distribution. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. |
Issue 3: Observation of Side Products or Degradation
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can lead to decomposition or unwanted side reactions. Lower the reaction temperature and extend the reaction time if necessary. |
| Base is Too Strong | Very strong bases can lead to side reactions such as dimerization or polymerization. Consider using a weaker base in combination with an activating group on the pyridine nitrogen. |
| Presence of Oxygen | Some reactions are sensitive to air. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
Table 1: pKa Values of Common Bases in H₂O
| Base | Conjugate Acid | pKa of Conjugate Acid |
| n-Butyllithium (n-BuLi) | n-Butane | ~50 |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |
| Sodium Hydride (NaH) | H₂ | 35 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~17 |
| Sodium ethoxide (NaOEt) | Ethanol | ~16 |
| Sodium hydroxide (B78521) (NaOH) | H₂O | 15.7 |
| Potassium carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 |
| Triethylamine (Et₃N) | Triethylammonium | 10.75 |
| Pyridine | Pyridinium | 5.25 |
Note: The pKa values are for the conjugate acids of the bases. A higher pKa of the conjugate acid corresponds to a stronger base.[3][4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed H/D Exchange
This protocol describes a general method for introducing deuterium into a pyridine ring using a strong base.
Materials:
-
Pyridine-containing starting material
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Strong base (e.g., Potassium tert-butoxide - KOtBu)
-
Deuterium oxide (D₂O) for quenching
-
Anhydrous organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and standard laboratory glassware
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and allow it to cool under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask, add the pyridine-containing starting material (1.0 eq).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous deuterated solvent (e.g., DMSO-d₆) to dissolve the starting material.
-
Base Addition: Carefully add the strong base (e.g., KOtBu, 1.0 - 1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching with D₂O, extracting with an organic solvent, and analyzing by ¹H NMR or MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding D₂O.
-
Extraction: Extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the deuterated product using an appropriate method, such as column chromatography.
-
Analysis: Confirm the degree and position of deuteration using ¹H NMR and mass spectrometry.
Visualizations
Caption: A flowchart for systematically troubleshooting common issues in H/D exchange of pyridine rings.
Caption: A decision tree for selecting a base for regioselective H/D exchange in pyridine rings.
References
Technical Support Center: Purification of 2-(p-Tolyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 2-(p-Tolyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is commonly synthesized via Suzuki-Miyaura coupling. The primary impurities often include:
-
Homocoupling byproducts: 4,4'-dimethylbiphenyl (B165725) (from the tolyl boronic acid) and 2,2'-bipyridine (B1663995) (from the 2-halopyridine).
-
Unreacted starting materials: Residual 2-halopyridine (e.g., 2-bromopyridine) and p-tolylboronic acid or its esters.
-
Catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Solvent residues: Residual solvents from the reaction and initial workup.
Q2: My commercial this compound has a yellow or brownish tint. What is the cause?
A2: Pure this compound is typically a colorless to pale yellow liquid or a white solid. A noticeable yellow or brown color often indicates the presence of impurities, which could be colored organic byproducts or residual palladium catalyst. Exposure to air and light can also lead to the formation of colored degradation products over time.
Q3: Which purification method is most suitable for removing the common impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: Highly effective for separating this compound from impurities with different polarities, such as the nonpolar 4,4'-dimethylbiphenyl and the more polar 2,2'-bipyridine.
-
Recrystallization: A good option if the product is a solid and a suitable solvent is found where the impurities are either highly soluble or insoluble.
-
Distillation: Can be effective for removing non-volatile impurities, but may not efficiently separate isomers or compounds with close boiling points.
-
Acid-Base Extraction: Useful for separating the basic this compound from non-basic impurities.
Troubleshooting Guides
Column Chromatography Issues
Problem: Poor separation of this compound from a non-polar impurity (e.g., 4,4'-dimethylbiphenyl).
-
Possible Cause: The eluent system is too polar, causing both compounds to elute quickly.
-
Solution: Decrease the polarity of the eluent. Start with a low polarity mobile phase, such as pure hexane (B92381), and gradually increase the proportion of a more polar solvent like ethyl acetate (B1210297) (e.g., from 1% to 5% ethyl acetate in hexane). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.
Problem: The this compound peak is tailing on the silica (B1680970) gel column.
-
Possible Cause: The basic nitrogen atom of the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), to the eluent. This will compete with the pyridine for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.
Problem: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Recrystallization Issues
Problem: The this compound "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is supersaturated, or it was cooled too quickly.
-
Solution 2: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product. Once the solution becomes saturated (slight cloudiness appears), allow it to cool slowly. Alternatively, adding a less polar co-solvent (an "anti-solvent") can induce precipitation.
Data Presentation
The following table summarizes the physicochemical properties of this compound and its common impurities, which is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | C₁₂H₁₁N | 169.22 | 170-180 (at 20 mmHg) | Not specified (liquid at RT) | Moderately Polar |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 295 | 118-120 | Non-polar |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 273[1][2] | 70-73[1][2] | Polar |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various mixtures of hexane and ethyl acetate. A good starting point is a 95:5 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.3. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar 4,4'-dimethylbiphenyl will elute first, followed by the this compound. The more polar 2,2'-bipyridine will elute last or remain on the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
-
Purity Assessment: Analyze the purified product by GC-MS or HPLC to confirm its purity.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the commercial this compound is a solid or can be induced to crystallize.
Materials:
-
Commercial this compound
-
Ethanol or Isopropanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the chosen solvent (e.g., ethanol). The ideal solvent should dissolve the compound when hot but the compound should be sparingly soluble at room temperature.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the purified product and analyze its purity by GC-MS or HPLC.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Enhancing Regioselectivity in the Functionalization of 2-Arylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the regioselectivity of 2-arylpyridine functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing regioselectivity in the C-H functionalization of 2-arylpyridines?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions. The pyridine (B92270) nitrogen can act as a directing group, typically favoring functionalization at the ortho position of the aryl ring. The electronic nature of substituents on both the pyridine and aryl rings can further influence the site of reaction. Steric hindrance from bulky substituents can also play a significant role in blocking access to certain positions.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity for the desired isomer?
A2: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key parameters to consider include:
-
Catalyst and Ligand: The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the associated ligands is crucial. Bulky or electron-rich ligands can significantly influence the steric environment around the catalytic center, thereby favoring a specific regioisomer.
-
Directing Group: While the pyridine nitrogen naturally directs ortho-functionalization, installing an alternative directing group can achieve other regioselectivities, such as meta-functionalization.
-
Solvent and Temperature: These parameters can affect the reaction kinetics and the stability of key intermediates, which in turn can impact regioselectivity.
Q3: My reaction yield is low, even though the regioselectivity is acceptable. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to deactivation. In such cases, using a higher catalyst loading or a ligand that is less easily displaced might help. The use of pyridine N-oxides can also mitigate this issue by masking the nitrogen's lone pair.
-
Poor Reactivity of Starting Materials: If the C-H bond is not sufficiently activated, consider using a more active catalyst or increasing the reaction temperature. However, be aware that higher temperatures might negatively impact regioselectivity.
-
Instability of Intermediates: For reactions involving sensitive organometallic intermediates, ensure that strictly anhydrous and inert conditions are maintained to prevent decomposition.
Troubleshooting Guide
Problem: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine (B120327)
Symptoms: You are attempting a Pd-catalyzed C-H arylation of 2-phenylpyridine and obtaining a mixture of ortho-, meta-, and para-arylated products, or a significant amount of the undesired regioisomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Troubleshooting Steps:
-
Evaluate the Directing Group Strategy:
-
No External Directing Group: If you are relying on the inherent directing ability of the pyridine nitrogen, the ortho-position of the aryl ring is the most likely site of functionalization. If other isomers are forming, consider the following:
-
Catalyst/Ligand System: The steric and electronic properties of the ligand can significantly influence regioselectivity. For instance, bulky ligands can enhance selectivity for the less sterically hindered position. Screen a panel of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Vary the solvent polarity and reaction temperature. Lowering the temperature may improve selectivity by favoring the thermodynamically more stable intermediate.
-
-
With an External Directing Group: If you have installed a directing group to target a specific position (e.g., meta), ensure it is robust under the reaction conditions and is effectively coordinating to the metal center. If selectivity is still poor, consider modifying the directing group or screening additives that may enhance its coordinating ability.
-
-
Assess Steric and Electronic Influences:
-
Substituents on the Aryl Ring: Electron-donating groups on the aryl ring can enhance reactivity, while electron-withdrawing groups can decrease it. The position of these substituents can also sterically hinder certain C-H bonds, influencing the regiochemical outcome. For meta-substituted 2-arylpyridines, functionalization often occurs at the less sterically hindered ortho-position.[1]
-
Substituents on the Pyridine Ring: Substituents on the pyridine ring can alter its electronic properties and coordinating ability, which can in turn affect the regioselectivity of the reaction on the aryl ring.
-
Quantitative Data Summary
The choice of catalyst, oxidant, and reaction conditions significantly impacts the yield and regioselectivity of 2-arylpyridine functionalization. Below are tables summarizing data from selected publications.
Table 1: Palladium-Catalyzed ortho-Acylation of 2-Phenylpyridine
| Entry | Oxidant | Additive | Solvent | Yield (%) | Reference |
| 1 | TBHP | KHCO₃ | Chlorobenzene | 75 | [1] |
| 2 | Iodobenzene Dibenzoates | - | DCE/Toluene | 85 | [1] |
| 3 | Ag₂O | - | - | 82 |
Table 2: Palladium-Catalyzed ortho-Functionalization of 2-Phenylpyridine with Various Reagents
| Entry | Reagent | Catalyst | Solvent | Yield (%) | Functional Group | Reference |
| 1 | p-Tolyl sulfonyl chloride | Pd(CH₃CN)₂Cl₂ | 1,4-Dioxane (B91453) | 82 | Sulfone | [1] |
| 2 | N-SCF₃ reagents | Pd(OAc)₂ | TFA | 90 | Trifluoromethylthiol | [1] |
| 3 | K₃[Fe(CN)]₆ | Pd(OAc)₂/Cu(OAc)₂ | DMF | 81 | Nitrile | |
| 4 | Hydrobromic Acid | PdBr₂ | DMF | 94 | Halogen | [1] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine
This protocol is adapted from a procedure for the ortho-arylation of 2-phenylpyridine using potassium aryltrifluoroborates.
Materials:
-
2-Phenylpyridine
-
Potassium aryltrifluoroborate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
p-Benzoquinone
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried reaction vessel, add 2-phenylpyridine (1.0 mmol), potassium aryltrifluoroborate (2.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), Cu(OAc)₂ (3.0 mmol), and p-benzoquinone (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-arylated 2-phenylpyridine.
Protocol 2: Ruthenium-Catalyzed meta-Sulfonation of 2-Phenylpyridine
This protocol is based on a method for achieving atypical regioselectivity through chelation-assisted cyclometalation.
Materials:
-
2-Phenylpyridine
-
Arenesulfonyl chloride
-
(Arene)ruthenium(II) complex (e.g., [RuCl₂(p-cymene)]₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-phenylpyridine substrate (1.0 mmol), the arenesulfonyl chloride (1.2 mmol), and the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.025 mmol, 2.5 mol%) to a reaction tube.
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Seal the tube and heat the mixture at 100 °C for the specified time (e.g., 16 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the meta-sulfonated product.
Visualizations
Directing Group Influence on Regioselectivity
Caption: Influence of directing groups on regioselectivity.
References
Technical Support Center: Scaling Up the Synthesis of Functionalized Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of functionalized pyridine (B92270) derivatives. Below are troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridine synthesis from lab to pilot or industrial scale?
A1: Scaling up multicomponent pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, often presents challenges not observed at the laboratory scale.[1] These include:
-
Reduced Yields: High-yielding reactions on a small scale may experience a significant drop in yield upon scale-up.[1]
-
Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.[1]
-
Exotherm Control: Multicomponent reactions can be exothermic, and managing heat dissipation is critical for safety and product quality at a larger scale.[1][2]
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can cause localized concentration gradients, leading to side reactions and diminished product quality.[1]
-
Changes in Impurity Profiles: Different impurity profiles may arise at a larger scale due to longer reaction times, temperature fluctuations, and varied mixing efficiencies.[1]
-
Product Isolation and Purification: Isolating and purifying large quantities of the product can be difficult, often necessitating the development of new, scalable purification methods.[1]
Q2: How can I improve the yield and decrease reaction times for my scaled-up pyridine synthesis?
A2: Several strategies can be employed to enhance the efficiency of scaled-up multicomponent pyridine syntheses:
-
Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent.[3] For instance, in the Hantzsch synthesis, which can suffer from long reaction times and harsh conditions, optimization is key.[1]
-
Catalyst Screening: Investigate different catalysts. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to achieve a 96% yield in certain syntheses.[1]
-
Solvent Selection: The solvent is crucial for reaction kinetics and the solubility of reactants and intermediates. A systematic screening of solvents is often necessary when scaling up.[1][3]
-
Alternative Nitrogen Source: While ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are common, exploring other nitrogen sources may improve yields.[1]
Q3: My scaled-up reaction is highly exothermic and difficult to control. What measures can I take to manage this?
A3: Exothermic reactions pose significant safety risks and can lead to the formation of degradation products.[2] To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise can help control the rate of heat generation.[2]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a stable, low temperature.[2]
-
Dilution: Conducting the reaction at a lower concentration can aid in heat dissipation.[2]
-
Continuous Flow Chemistry: Flow reactors offer superior temperature control and are inherently safer for highly exothermic processes.[2]
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]
Q4: I'm having trouble purifying my functionalized pyridine derivative at a larger scale. What are some effective strategies?
A4: The purification of pyridine derivatives can be challenging due to their basicity and the similar polarities of byproducts.[2] Effective scalable purification techniques include:
-
Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into an aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Chromatography: While a versatile technique, tailing can be an issue on silica (B1680970) gel due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[2]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically vary the temperature, reaction time, and solvent. The classical Hantzsch synthesis often has long reaction times and harsh conditions.[1] Consider microwave irradiation, which has been shown to produce excellent yields (82%-94%) in shorter times (2-7 min) compared to traditional refluxing (71%-88% yield in 6-9 h).[4] |
| Incomplete Oxidation | The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (B1200194) that requires oxidation.[5] Ensure your oxidizing agent (e.g., nitric acid, iodine) is effective and used in the correct stoichiometric amount.[2][5][6] |
| Inefficient Catalyst | Screen for a more effective catalyst. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to give a 96% yield.[1] |
| Side Product Formation | The order of reagent addition can be critical in unsymmetrical syntheses. Consider pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step to minimize the formation of undesired intermediates.[5] |
Issue 2: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The nitrogen atom in the pyridine ring can coordinate to the active metal center of the catalyst, blocking reaction sites.[7] Consider using a more sterically hindered ligand on the catalyst or temporarily protecting the pyridine nitrogen.[7] |
| High Operating Temperature | Elevated temperatures can accelerate catalyst deactivation through processes like coking and sintering.[8] Operate within the optimal temperature range for your specific synthesis. |
| Impurities in Reagents | Pyridine-like impurities in starting materials or solvents can deactivate the catalyst.[7] Ensure all reagents and solvents are purified to remove potential nitrogen-containing impurities.[7] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Pyridine Synthesis Yield
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch | p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (Ultrasonic) | Room Temp | - | 96 | [1] |
| Hantzsch | None (Microwave) | Ethanol (B145695) | - | 2-7 min | 82-94 | [4] |
| Hantzsch | None (Reflux) | Ethanol | Reflux | 6-9 h | 71-88 | [4] |
| Multi-component | Sulfated Polyborate | - | - | 50-70 min | 82-96 | [4] |
| Multi-component | 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%) | H₂O | 70 | - | - | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol describes a general procedure for the microwave-assisted synthesis of a substituted pyridine.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate (B1235776), 2.2 mmol)
-
Nitrogen Source (e.g., ammonium acetate, 1.5 mmol)
-
Solvent (e.g., Ethanol, 2 mL)
-
Catalyst (e.g., Glacial Acetic Acid, 1-2 drops)
-
Microwave synthesizer with sealed reaction vessels
Procedure:
-
To a sealed microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).[6]
-
Add ethanol (2 mL) and a catalytic amount of glacial acetic acid.[6]
-
Seal the vessel and place it in the microwave synthesizer.[6]
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 5-10 minutes).[6] The internal temperature and pressure should be monitored by the instrument's sensors.[6]
-
After irradiation, allow the vessel to cool to room temperature.[6]
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.[6]
-
The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine. Dissolve the crude product in a suitable solvent (e.g., methanol), add an oxidizing agent (e.g., 1.1 equivalents of iodine), and reflux the mixture until the starting material is consumed (monitor by TLC).[6]
-
Cool the reaction mixture and remove the solvent. Perform an appropriate aqueous workup to remove the oxidant and purify the resulting pyridine derivative, for instance, by partitioning between a saturated aqueous NaHCO₃ solution and an organic solvent like dichloromethane.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up pyridine synthesis.
Caption: Decision tree for selecting a suitable purification strategy.
References
Validation & Comparative
The Directing Hand: A Comparative Guide to Substituted Pyridine Ligands in C-H Activation
For researchers, scientists, and drug development professionals, understanding the nuances of directing groups is paramount for efficient and selective C-H functionalization. This guide provides an objective comparison of the directing group ability of various substituted pyridine (B92270) ligands in palladium-catalyzed C-H activation, supported by experimental data and detailed protocols.
The pyridine moiety is a cornerstone of directing group chemistry in C-H activation, offering a reliable handle to steer transition metal catalysts to a specific C-H bond. The electronic properties of substituents on the pyridine ring, however, can significantly influence the efficiency and outcome of these reactions. This guide delves into a systematic comparison of electron-donating and electron-withdrawing substituents on pyridine-based directing groups in the context of palladium-catalyzed C-H acetoxylation, a common and well-studied transformation.
Comparative Performance of Substituted Pyridine Ligands
The directing ability of a series of substituted benzylpyridine derivatives was systematically evaluated in a palladium-catalyzed C-H acetoxylation reaction. The study, conducted by Sanford and coworkers, provides a clear quantitative comparison of isolated yields, offering valuable insights into the electronic effects at play.[1] All of the substituted pyridine derivatives tested served as effective directing groups, leading to mono-acetoxylated products in good to excellent yields (70–93%).[1] The reactions exhibited high regioselectivity for the ortho-position of the aromatic ring.[1]
Below is a summary of the performance of various substituted benzylpyridines in the Pd-catalyzed C-H acetoxylation of a toluene (B28343) derivative.
| Entry | Pyridine Substituent (X) | σp | Isolated Yield (%) |
| 1 | 4-NMe2 | -0.83 | 70 |
| 2 | 4-OMe | -0.27 | 85 |
| 3 | 4-tBu | -0.20 | 88 |
| 4 | H | 0.00 | 93 |
| 5 | 4-Cl | 0.23 | 89 |
| 6 | 4-CO2Me | 0.45 | 82 |
| 7 | 4-CF3 | 0.54 | 78 |
Data sourced from Sanford et al.[1]
Interestingly, initial rate studies revealed that transformations are accelerated by the use of electron-withdrawing directing groups.[1] A Hammett plot for these reactions showed a positive ρ value of +1.40, indicating that electron-withdrawing substituents on the pyridine ring accelerate the rate of acetoxylation.[1] This is attributed to the fact that a more electron-deficient pyridine ligand enhances the electrophilicity of the palladium center, thereby promoting the C-H activation step.
However, in competition experiments where two different directing groups were present in the same reaction flask, substrates with electron-donating directing groups reacted preferentially.[1] This reversal in trend suggests that the coordination of the pyridine directing group to the palladium catalyst is the turnover-limiting step in these competition studies, and more electron-rich pyridines bind more strongly to the palladium center.[1]
Experimental Protocols
The following are the detailed experimental methodologies for the key experiments cited in this guide, as reported by Sanford and coworkers.[1]
General Procedure for Pd-Catalyzed C-H Acetoxylation
To a solution of the substituted benzylpyridine substrate (0.2 mmol) in a mixture of acetic acid (1.5 mL) and acetic anhydride (B1165640) (0.5 mL) was added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %) and PhI(OAc)₂ (67.6 mg, 0.21 mmol, 1.05 equiv). The reaction mixture was heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica (B1680970) gel to afford the acetoxylated product.
Competition Experiments
A solution containing two different substituted benzylpyridine substrates (0.1 mmol of each) in a mixture of acetic acid (1.5 mL) and acetic anhydride (0.5 mL) was treated with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %) and PhI(OAc)₂ (32.2 mg, 0.1 mmol, 0.5 equiv). The reaction was stirred at 100 °C for 1 hour. The reaction mixture was then cooled, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃. The product ratio was determined by gas chromatography (GC) analysis of the crude reaction mixture.
Mechanistic Insights and Logical Workflow
The directing group ability of substituted pyridines in C-H activation is a result of a delicate balance between coordination to the metal center and the subsequent C-H cleavage step. The following diagrams illustrate the general mechanism and the logical workflow for evaluating directing group ability.
Caption: General mechanism of pyridine-directed C-H activation.
The concerted metalation-deprotonation (CMD) is often the rate-determining step, influenced by the electronic nature of the pyridine ligand.
Caption: Workflow for comparing directing group ability.
This workflow outlines the key experimental and analytical steps to differentiate the performance of various substituted pyridine ligands. By systematically evaluating individual reaction rates and competitive scenarios, a comprehensive understanding of the structure-activity relationship can be established.
References
A Comparative Guide to 2-(p-Tolyl)pyridine and 2-Phenylpyridine as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of transition metal catalysis, the selection of an appropriate ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. Among the vast array of ligand scaffolds, 2-arylpyridines have emerged as a privileged class, prized for their robust coordination to metal centers and tunable electronic and steric properties. This guide provides a detailed comparison between two prominent members of this family: 2-(p-tolyl)pyridine and its parent compound, 2-phenylpyridine (B120327). Through an examination of experimental data, this document aims to offer objective insights to aid in the rational design of catalyst systems for a variety of synthetic transformations.
Performance Overview: The Subtle Impact of a Methyl Group
The primary structural difference between this compound and 2-phenylpyridine is the presence of a methyl group at the para-position of the phenyl ring in the former. This seemingly minor modification can exert a significant influence on the electronic properties of the ligand. The methyl group, being weakly electron-donating, increases the electron density on the pyridine (B92270) nitrogen. This enhanced donor capacity can, in turn, affect the electronic environment of the coordinated metal center, potentially influencing its reactivity and stability throughout the catalytic cycle.
One of the most well-documented applications of these ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, the electronic nature of the ligand can impact key steps of the catalytic cycle, including oxidative addition and reductive elimination.
Comparative Data in Suzuki-Miyaura Cross-Coupling
A study by Adamson et al. provides a direct comparison of the catalytic activity of palladium(II) complexes bearing various 2-phenylpyridine derivatives, including this compound, in the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid.[1] The results, summarized in the table below, offer valuable insights into the relative performance of these ligands.
| Ligand | Catalyst | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 2-Phenylpyridine | [PdCl₂(2-phenylpyridine)₂] | 92 | 30.7 | 15.3 |
| This compound | [PdCl₂(this compound)₂] | 95 | 31.7 | 15.8 |
| 2-(m-Tolyl)pyridine | [PdCl₂(2-(m-tolyl)pyridine)₂] | 93 | 31.0 | 15.5 |
| 2-(o-Tolyl)pyridine | [PdCl₂(2-(o-tolyl)pyridine)₂] | 89 | 29.7 | 14.8 |
Reaction Conditions: 1.0 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 2.0 mmol K₃PO₄, 3 mol% Pd catalyst, in a 5:1 mixture of DMF/H₂O at 100°C for 2 hours.
The data indicates that the palladium complex with this compound exhibits slightly higher yield, TON, and TOF compared to the complex with the unsubstituted 2-phenylpyridine ligand under these specific conditions.[1] This suggests that the electron-donating methyl group in the para position may have a beneficial effect on the catalytic activity, potentially by facilitating the reductive elimination step of the catalytic cycle. It is also noteworthy that the sterically less hindered para- and meta-substituted ligands outperform the ortho-substituted analogue, highlighting the interplay of both electronic and steric effects.
Experimental Protocols
For the purpose of reproducibility, the detailed experimental methodologies for the synthesis of the palladium catalysts and the subsequent Suzuki-Miyaura cross-coupling reaction are provided below, based on the work of Adamson et al.[1]
Synthesis of Palladium(II) Complexes [PdCl₂(L)₂]
A solution of the respective ligand (2-phenylpyridine or this compound) (2.2 mmol) in ethanol (B145695) (10 mL) is added dropwise to a solution of palladium(II) chloride (1.0 mmol) in ethanol (15 mL). The resulting mixture is stirred at room temperature for 24 hours. The precipitate formed is then filtered, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the desired palladium(II) complex.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
In a round-bottom flask, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and the palladium catalyst (3 mol%) are combined. A 5:1 mixture of dimethylformamide (DMF) and water (6 mL) is added, and the reaction mixture is stirred at 100°C for 2 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Ligand Comparison
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of the p-tolyl substituent to catalytic performance.
Concluding Remarks
The choice between this compound and 2-phenylpyridine as a ligand in catalysis is a nuanced one, with the former often providing a slight performance edge in palladium-catalyzed cross-coupling reactions due to the electronic contribution of the para-methyl group.[1] However, the optimal ligand selection remains highly dependent on the specific reaction, metal center, substrates, and reaction conditions.
While the data presented here focuses on the Suzuki-Miyaura reaction, the principles of electronic tuning by substituents on the 2-phenylpyridine scaffold are broadly applicable to other catalytic transformations, including C-H activation and other cross-coupling reactions.[2] For drug development professionals and scientists, this comparative guide underscores the importance of fine-tuning ligand properties to achieve desired catalytic outcomes. Further screening and optimization, guided by the foundational understanding of structure-activity relationships, are crucial for the development of efficient and selective synthetic methodologies.
References
Spectroscopic Analysis for Purity Confirmation of Synthesized 2-(p-Tolyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized 2-(p-Tolyl)pyridine. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in distinguishing a pure product from samples containing common synthesis impurities.
The successful synthesis of a target compound is a cornerstone of chemical research and drug development. Verifying the purity of the synthesized material is a critical subsequent step to ensure that downstream applications are based on a well-characterized substance. This guide focuses on the spectroscopic analysis of this compound, a valuable building block in medicinal chemistry and materials science. The primary methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. However, like many chemical transformations, this reaction can lead to the formation of byproducts that may contaminate the final product. This guide will compare the spectroscopic data of pure this compound with that of potential impurities arising from a typical Suzuki-Miyaura synthesis, including unreacted starting materials and common side products.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2.0 s
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
3. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Standard nonpolar capillary column (e.g., HP-5MS).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400
-
Data Presentation and Comparison
The following tables summarize the expected spectroscopic data for pure this compound and compare it with the data for potential impurities.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Pure) | 8.68 (d, 1H, Py-H6), 7.89 (d, 2H, Tolyl-H2,6), 7.72 (td, 1H, Py-H4), 7.67 (d, 1H, Py-H3), 7.26 (d, 2H, Tolyl-H3,5), 7.20 (ddd, 1H, Py-H5), 2.41 (s, 3H, -CH₃) |
| Impurity: Biphenyl | 7.62-7.58 (m, 4H), 7.48-7.44 (m, 4H), 7.38-7.34 (m, 2H) |
| Impurity: 4,4'-Bipyridine | 8.72 (d, 4H), 7.60 (d, 4H) |
| Impurity: 2-Bromopyridine | 8.35 (ddd, 1H), 7.70 (td, 1H), 7.35 (d, 1H), 7.25 (ddd, 1H) |
| Impurity: p-Tolylboronic acid | 7.95 (d, 2H), 7.25 (d, 2H), 2.40 (s, 3H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Pure) | 157.5, 149.6, 138.8, 136.8, 136.7, 129.4, 129.0, 124.5, 122.1, 21.3 |
| Impurity: Biphenyl | 141.2, 128.7, 127.2, 127.1 |
| Impurity: 4,4'-Bipyridine | 150.5, 145.3, 121.5 |
| Impurity: 2-Bromopyridine | 150.3, 142.4, 138.6, 128.4, 122.8 |
| Impurity: p-Tolylboronic acid | 142.1, 135.2, 129.2, 21.6 (Carbon bearing boron is often not observed) |
Table 3: Key FTIR Data (cm⁻¹)
| Compound | Characteristic Absorption Bands |
| This compound (Pure) | 3050-3000 (Ar C-H stretch), 1585, 1560, 1465 (C=C/C=N stretch), 820 (p-disubstituted bend) |
| Impurity: Biphenyl | 3060-3030 (Ar C-H stretch), 1598, 1480, 1430 (C=C stretch), 735, 695 (monosubstituted bend) |
| Impurity: 4,4'-Bipyridine | 3050-3000 (Ar C-H stretch), 1590, 1530, 1410 (C=C/C=N stretch), 810 (p-disubstituted bend) |
| Impurity: 2-Bromopyridine | 3060-3010 (Ar C-H stretch), 1575, 1555, 1450, 1420 (C=C/C=N stretch) |
| Impurity: p-Tolylboronic acid | ~3300 (broad, O-H stretch), 3050-3000 (Ar C-H stretch), 1605 (C=C stretch), ~1350 (B-O stretch) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Pure) | 169 | 168, 154, 141 |
| Impurity: Biphenyl | 154 | 153, 152, 77 |
| Impurity: 4,4'-Bipyridine | 156 | 155, 128, 78 |
| Impurity: 2-Bromopyridine | 157/159 | 78, 51 |
| Impurity: p-Tolylboronic acid | 136 | 118, 91, 65 |
Mandatory Visualization
The logical workflow for the spectroscopic analysis to confirm the purity of synthesized this compound is illustrated below.
Caption: Workflow for the spectroscopic analysis and purity confirmation of synthesized this compound.
The following diagram illustrates the signaling pathway of how different spectroscopic data points contribute to the final purity assessment.
Caption: Integration of spectroscopic data for the comprehensive purity assessment of this compound.
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently ascertain the purity of their synthesized this compound and make informed decisions for subsequent research and development activities. The presence of unexpected signals in the NMR spectra, additional absorption bands in the FTIR spectrum, or extraneous peaks in the mass spectrum would indicate the presence of impurities, necessitating further purification steps.
A Comparative Guide to the Catalytic Activity of 2-(p-Tolyl)pyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of metal complexes featuring the 2-(p-Tolyl)pyridine ligand. The catalytic activity of these complexes is evaluated in key organic transformations and benchmarked against alternative catalysts, with supporting experimental data presented for effective comparison.
Data Presentation: Performance in Cross-Coupling Reactions
The catalytic efficacy of a Palladium(II) complex of this compound, trans-[PdCl₂(this compound)₂], was notably demonstrated in the Suzuki-Miyaura cross-coupling reaction. The following table summarizes its performance alongside other 2-phenylpyridine (B120327) derivatives, showcasing the influence of substituents on the pyridine (B92270) ligand on catalytic yield.
Table 1: Catalytic Performance of trans-[PdCl₂(L)₂] Complexes in the Suzuki-Miyaura Reaction of 4-Bromotoluene with Phenylboronic Acid
| Catalyst Ligand (L) | Substituent Position | Yield (%) |
| 2-mesitylpyridine | 2,4,6-trimethyl | 98 |
| 2-(2,6-dimethylphenyl)pyridine | 2,6-dimethyl | 95 |
| 2-(o-tolyl)pyridine | 2-methyl | 85 |
| 2-(m-tolyl)pyridine | 3-methyl | 92 |
| This compound | 4-methyl | 96 |
| 2-(o-methoxyphenyl)pyridine | 2-methoxy | 80 |
| 2-(p-methoxyphenyl)pyridine | 4-methoxy | 94 |
Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd catalyst (0.01 mmol), in a 3:1 mixture of H₂O/THF (4 mL) at 80°C for 2 hours.
Performance in Other Catalytic Transformations
While direct comparative studies for this compound complexes of other metals are less common, their catalytic potential has been explored. Below, their activity is contextualized by comparing with established alternative catalysts for similar transformations.
Table 2: Catalytic Performance in Transfer Hydrogenation of Acetophenone
| Catalyst | Metal | Ligand System | Yield (%) | Time (h) |
| Hypothetical Ru-(this compound) Complex | Ru | This compound based | Data not available | - |
| [RuCl₂(p-cymene)]₂ / TsDPEN | Ru | N-tosyl-1,2-diphenylethylenediamine | >99 | 0.5 |
| Ru(CO)(PPh₃)₂(tpy) | Ru | Terpyridine | 95 | 24 |
Table 3: Catalytic Performance in C-H Borylation of Benzene
| Catalyst | Metal | Ligand System | Yield (%) | Time (h) |
| Hypothetical Ir-(this compound) Complex | Ir | This compound based | Data not available | - |
| [Ir(cod)OMe]₂ / dtbpy | Ir | 4,4'-Di-tert-butyl-2,2'-bipyridine | >98 | 12 |
| [Ir(cod)Cl]₂ / 3,4,7,8-Me₄-phen | Ir | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 99 | 16 |
Note: Specific quantitative data for a this compound iridium complex in C-H borylation is not prevalent. The table lists standard high-performing iridium catalysts for this transformation.
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below.
Synthesis of trans-[PdCl₂(this compound)₂]
A solution of this compound (2.0 mmol) in dichloromethane (B109758) (10 mL) is added dropwise to a solution of PdCl₂ (1.0 mmol) in methanol (B129727) (10 mL). The resulting mixture is stirred at room temperature for 24 hours. The precipitate formed is filtered, washed with diethyl ether, and dried under vacuum to yield the desired complex.
General Procedure for Suzuki-Miyaura Cross-Coupling
In a round-bottom flask, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are dissolved in a 3:1 mixture of H₂O/THF (4 mL). The palladium catalyst (0.01 mmol) is then added, and the reaction mixture is heated to 80°C with vigorous stirring for 2 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Heck Cross-Coupling
To a Schlenk tube are added the aryl halide (1.0 mmol), olefin (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (0.01 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is degassed and then heated under an inert atmosphere at a specified temperature (e.g., 100-140°C) for a designated time. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck cross-coupling reactions.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Caption: Heck Reaction Catalytic Cycle.
A Comparative Guide to Ruthenium and Palladium Catalysts in C-H Arylation
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Among the various transition metals employed for this purpose, palladium and ruthenium have emerged as powerful catalysts for C-H arylation, a key transformation in the synthesis of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of ruthenium and palladium catalysts in C-H arylation, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison: Ruthenium vs. Palladium
Both ruthenium and palladium have demonstrated remarkable efficacy in catalyzing C-H arylation reactions. However, they often exhibit distinct reactivity profiles, substrate scope, and operational costs. Palladium catalysis is a well-established and broadly applied methodology, while ruthenium has gained significant traction as a more cost-effective and sometimes complementary alternative.[1][2]
| Parameter | Ruthenium Catalysts | Palladium Catalysts | Key Considerations |
| Cost & Abundance | Generally lower cost and more abundant than palladium.[3] | Higher cost and less abundant. | For large-scale synthesis, the cost of the catalyst can be a significant factor. |
| Catalyst Precursors | Common precursors include [RuCl₂(p-cymene)]₂, [Ru₃(CO)₁₂], and Ru(II) carboxylates.[4] | Common precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(OPiv)₂.[5][6] | The choice of precursor can influence catalyst activation and performance. |
| Reaction Conditions | Often requires higher reaction temperatures (100-140 °C). Some room-temperature, light-mediated methods have been developed.[7][8] | Reactions can often be conducted under milder conditions, sometimes at room temperature.[5][7] | Milder conditions can be advantageous for substrates with sensitive functional groups. |
| Substrate Scope | Demonstrates excellent tolerance for a wide range of directing groups and arylating agents, including heteroaryl halides.[2][3] In some cases, Ru catalysts show superior performance for electron-deficient arenes.[9] | Broad substrate scope with a vast body of literature. Can be sensitive to certain functional groups. | Ruthenium can be advantageous for specific substrate classes where palladium catalysts may be less effective.[2] |
| Selectivity | Regioselectivity is often governed by a combination of electronic and steric factors, which can differ from palladium.[9] | Regioselectivity is typically directed by the coordinating group to the ortho-position. | The differing selectivity profiles can be exploited for accessing different isomers. |
| Mechanism | Can proceed through multiple mechanistic pathways, including oxidative addition and deprotonation pathways, often involving Ru(II)/Ru(IV) or Ru(0)/Ru(II) catalytic cycles.[4][10][11][12] The formation of bis-cyclometalated intermediates can be a key step.[10][12][13] | Commonly proceeds via a Pd(II)/Pd(IV) catalytic cycle, especially with diaryliodonium salts, or a Pd(0)/Pd(II) cycle with aryl halides.[5][14] | Understanding the operative mechanism is crucial for reaction optimization and troubleshooting. |
Catalytic Cycles: A Visual Comparison
The catalytic cycles for ruthenium and palladium in C-H arylation, while both achieving the same net transformation, proceed through distinct intermediates and elementary steps.
Caption: Generalized catalytic cycle for Ruthenium-catalyzed C-H arylation.
Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Experimental Protocols
Below are representative experimental protocols for ruthenium- and palladium-catalyzed C-H arylation of 2-phenylpyridine (B120327), a common benchmark substrate.
Ruthenium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
This protocol is adapted from a procedure demonstrating the arylation of 2-phenylpyridine with an aryl halide using a ruthenium(II) catalyst.[4]
Experimental Workflow:
Caption: Experimental workflow for Ru-catalyzed C-H arylation.
Detailed Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added 2-phenylpyridine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene (5.0 mL) is added via syringe.
-
The reaction mixture is stirred and heated in a preheated oil bath at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-arylated product.
Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
This protocol is a general procedure for the palladium-catalyzed C-H arylation using a diaryliodonium salt as the arylating agent.[5]
Experimental Workflow:
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Detailed Procedure:
-
To a reaction vial are added 2-phenylpyridine (0.2 mmol, 1.0 equiv), the diaryliodonium salt (0.22 mmol, 1.1 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Acetic acid (1.0 mL) is added to the vial.
-
The vial is sealed and the mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and carefully neutralized with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the ortho-arylated product.[5]
Concluding Remarks
Both ruthenium and palladium are highly effective catalysts for C-H arylation, each with its own set of advantages and disadvantages. Palladium catalysis is a mature field with a vast number of applications, often proceeding under mild conditions with high efficiency. Ruthenium catalysis, on the other hand, presents a more cost-effective and sustainable alternative, with a unique reactivity and selectivity profile that can be advantageous for specific applications, particularly with heteroaromatic substrates. The choice between ruthenium and palladium will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired selectivity, cost considerations, and process scalability. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Effects on the Catalytic Activity of Pd(II) Pyridine Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of how substituents on pyridine (B92270) ligands influence the catalytic activity of Palladium(II) complexes. The information presented herein is based on experimental data from a comprehensive study on the topic, offering insights into catalyst design and optimization for cross-coupling reactions.
The catalytic efficiency of Pd(II) pyridine complexes in key organic reactions, such as Suzuki-Miyaura and Heck cross-coupling, is significantly influenced by the electronic and steric properties of substituents on the pyridine ring.[1][2] Understanding these substituent effects is crucial for the rational design of more effective catalysts. This guide summarizes the synthesis, characterization, and catalytic performance of a series of Pd(II) complexes with functionally diverse pyridine ligands, providing a comparative analysis of their activity.
Comparative Catalytic Activity in Cross-Coupling Reactions
The catalytic activities of various di- and tetrasubstituted Pd(II) pyridine complexes were evaluated in Suzuki-Miyaura and Heck cross-coupling reactions.[1][2] The performance of these complexes is summarized below, highlighting the impact of different substituents on the pyridine ligand.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficiency of Pd(II) pyridine complexes as precatalysts in the coupling of 4-bromoacetophenone with phenylboronic acid was investigated. The results, presented in Table 1, demonstrate that the majority of the tested complexes are highly active, affording excellent product yields.[3]
Table 1: Catalytic Performance of Pd(II) Pyridine Complexes in the Suzuki-Miyaura Reaction
| Catalyst Precursor | Substituent on Pyridine (4-position) | Ligand Type | Yield (%) |
| --INVALID-LINK--₂ | -CN (electron-withdrawing) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -CF₃ (electron-withdrawing) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -Cl (electron-withdrawing) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -H (neutral) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -Me (electron-donating) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -OMe (electron-donating) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -NMe₂ (electron-donating) | Tetrakis(pyridine) | >90 |
| [Pd(4-CN-py)₂Cl₂] | -CN (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(4-CF₃-py)₂Cl₂] | -CF₃ (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(4-Cl-py)₂Cl₂] | -Cl (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(py)₂Cl₂] | -H (neutral) | Bis(pyridine) | >90 |
| [Pd(4-Me-py)₂Cl₂] | -Me (electron-donating) | Bis(pyridine) | >90 |
| [Pd(4-OMe-py)₂Cl₂] | -OMe (electron-donating) | Bis(pyridine) | >90 |
| [Pd(4-NMe₂-py)₂Cl₂] | -NMe₂ (electron-donating) | Bis(pyridine) | >90 |
Data sourced from a study by Kurpik et al.[4][5]
Notably, both electron-donating and electron-withdrawing substituents on the pyridine ring, as well as the nature of the complex (bis vs. tetrakis pyridine), had a minimal impact on the high efficiency of the Suzuki-Miyaura reaction under the tested conditions.[3]
Heck Cross-Coupling
In the Heck reaction, which couples an unsaturated halide with an alkene, more discernible differences in catalytic activity were observed. While most complexes still provided high yields, some variations emerged, particularly with the tetrakis(pyridine) complexes.[1]
Table 2: Catalytic Performance of Pd(II) Pyridine Complexes in the Heck Reaction
| Catalyst Precursor | Substituent on Pyridine (4-position) | Ligand Type | Yield (%) |
| --INVALID-LINK--₂ | -CN (electron-withdrawing) | Tetrakis(pyridine) | 75-79 |
| --INVALID-LINK--₂ | -CF₃ (electron-withdrawing) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -Cl (electron-withdrawing) | Tetrakis(pyridine) | 75-79 |
| --INVALID-LINK--₂ | -H (neutral) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -Me (electron-donating) | Tetrakis(pyridine) | 75-79 |
| --INVALID-LINK--₂ | -OMe (electron-donating) | Tetrakis(pyridine) | >90 |
| --INVALID-LINK--₂ | -NMe₂ (electron-donating) | Tetrakis(pyridine) | >90 |
| [Pd(4-CN-py)₂Cl₂] | -CN (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(4-CF₃-py)₂Cl₂] | -CF₃ (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(4-Cl-py)₂Cl₂] | -Cl (electron-withdrawing) | Bis(pyridine) | >90 |
| [Pd(py)₂Cl₂] | -H (neutral) | Bis(pyridine) | >90 |
| [Pd(4-Me-py)₂Cl₂] | -Me (electron-donating) | Bis(pyridine) | >90 |
| [Pd(4-OMe-py)₂Cl₂] | -OMe (electron-donating) | Bis(pyridine) | >90 |
| [Pd(4-NMe₂-py)₂Cl₂] | -NMe₂ (electron-donating) | Bis(pyridine) | >90 |
Data sourced from a study by Kurpik et al.[1][4]
Overall, the neutral bis(ligand) species tended to show more consistent high yields compared to some of the tetrakis(pyridine) complexes in the Heck reaction.[1]
Experimental Protocols
The synthesis and catalytic testing of the Pd(II) pyridine complexes followed well-defined procedures.
Synthesis of Pd(II) Pyridine Complexes
A range of functionalized pyridine ligands were used to synthesize di- and tetrasubstituted Pd(II) complexes with a square-planar geometry.[1][2] The general formulas for these complexes are --INVALID-LINK--₂ and [PdL₂Y₂], where L represents a 4-substituted pyridine and Y can be Cl⁻ or NO₃⁻.[1][5] The synthesis involves the reaction of a palladium(II) salt with the corresponding substituted pyridine ligand under specific reaction conditions to yield the desired coordination compound.[2]
Characterization of Complexes
The structures of the synthesized complexes were unambiguously established using a combination of analytical and spectroscopic techniques in both solution and solid states.[1][2] These methods include:
-
NMR Spectroscopy: To determine the structure and purity of the complexes in solution.[1][5]
-
Mass Spectrometry: To confirm the molecular weight and composition of the complexes.[1][5]
-
X-ray Diffraction: To determine the solid-state structure and coordination geometry of the complexes.[1][5]
Catalytic Reaction Protocols
The catalytic activity of the Pd(II) complexes was evaluated in Suzuki-Miyaura and Heck cross-coupling reactions.[1][2]
General Procedure for Suzuki-Miyaura Cross-Coupling: A mixture of an aryl halide (e.g., 4-bromoacetophenone), a boronic acid (e.g., phenylboronic acid), a base, and the Pd(II) pyridine complex as a precatalyst in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the yield of the cross-coupled product.
General Procedure for Heck Cross-Coupling: An aryl halide, an alkene, a base, and the Pd(II) pyridine complex precatalyst are combined in a suitable solvent and heated. The formation of the product is monitored over time to assess the catalytic efficiency.
Mechanistic Considerations and Workflows
The functionalization of pyridine ligands with either electron-withdrawing groups (EWG) or electron-donating groups (EDG) leads to significant changes in the physicochemical properties of the resulting Pd(II) coordination compounds.[1][5] These changes, in turn, can influence the catalytic cycle.
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The substituent on the pyridine ligand can influence the rates of the individual steps in this cycle, including oxidative addition, transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Workflow
The systematic investigation of substituent effects on the catalytic activity of Pd(II) pyridine complexes involves a logical workflow from ligand selection to catalyst evaluation.
Caption: Workflow for the analysis of substituent effects.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity (2022) | Gracjan Kurpik | 18 Citations [scispace.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Ortho-Metalated Iridium Complexes
The precise structural elucidation of ortho-metalated iridium(III) complexes is fundamental to understanding their photophysical properties, reaction mechanisms, and potential applications in fields ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis and medicinal chemistry. A multi-technique approach is essential for unambiguous characterization, providing complementary information about the molecule's connectivity, geometry in both the solid state and solution, and overall composition. This guide compares the most critical analytical methods, offering supporting data and detailed experimental protocols for researchers in the field.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of ortho-metalation, reveals the coordination geometry around the iridium center, and allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.[1][2][3]
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include dichloromethane/hexane and chloroform/methanol.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperatures like -100°C, using a specific radiation source, such as Mo Kα (λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F², and all non-hydrogen atoms are refined anisotropically.[4]
-
Data Analysis: The final refined structure provides key crystallographic parameters, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This data is used to determine bond lengths and angles.
| Complex | Crystal System | Space Group | Key Ir-C Bond Length (Å) | Key Ir-N Bond Length (Å) | Reference |
| [Ir(ppy)₂(acac)] | Triclinic | P-1 | 2.019(4) - 2.026(4) | 2.039(3) - 2.138(3) | [5] |
| [Ir(tpy)₂(acac)] | Monoclinic | P2₁/n | 2.023(6) - 2.027(6) | 2.049(5) - 2.146(5) | [5] |
| [Ir(dpqx)₂(pypz)] (1) | Monoclinic | P2₁/n | 2.004(6) - 2.008(6) | 2.052(5) - 2.167(5) | [2] |
| [Ir(dfppy)₂(HL¹)] (3) | Monoclinic | C2/c | 1.975(6) - 1.985(5) | 2.039(4) - 2.153(4) | [4] |
| [Ir(C₁₈H₁₈N)₂(acac)] (2) | Orthorhombic | P2₁2₁2₁ | - | - | [1] |
Abbreviations: ppy = 2-phenylpyridine; acac = acetylacetonate; tpy = 2-(p-tolyl)pyridine; dpqx = 2,3-diphenylquinoxaline; pypz = 5-(2-pyridyl)pyrazolate; dfppy = 2-(2,4-difluorophenyl)pyridine; HL¹ = a phosphonate (B1237965) ligand.
NMR Spectroscopy: Probing the Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of ortho-metalated iridium complexes in solution. ¹H and ¹³C NMR confirm the ligand framework and the success of the cyclometalation reaction, while specialized techniques can reveal through-space correlations and stereochemistry.[6][7][8]
-
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₂Cl₂).
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
The ¹H NMR spectrum of metal hydride complexes often shows distinct signals in the upfield region (0 to -40 ppm).[6]
-
In the ¹³C NMR spectrum, the carbon atom directly bonded to the iridium center can often be identified, for instance, a resonance near δ 148 was assigned to the Ir-C bond in one reported complex.[8]
-
-
³¹P NMR:
-
For complexes containing phosphine (B1218219) or phosphite (B83602) ligands, dissolve the sample as above.
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Coordination to the iridium center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand.[9]
-
| Nucleus | Structural Feature | Typical Chemical Shift (δ, ppm) | Key Couplings | Reference |
| ¹H | Aromatic protons on cyclometalated ligand | 6.0 - 9.5 | J(H,H) ≈ 2-8 Hz | [4] |
| ¹H | Iridium-hydride | 0 to -40 | J(P,H) if applicable | [6][10] |
| ¹³C | Aromatic carbons | 110 - 170 | [11] | |
| ¹³C | Iridium-bonded carbon (C-Ir) | ~140 - 170 | [8] | |
| ³¹P | Coordinated phosphite ligand | 98 - 99 (downfield from free ligand at ~120) | [9] |
Mass Spectrometry and Elemental Analysis: Confirming Composition
Mass spectrometry (MS) and elemental analysis are crucial for confirming the molecular formula and purity of the synthesized complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for these charged or neutral organometallic compounds.[9][12][13]
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed formula to confirm the presence of iridium.[9]
-
-
Elemental Analysis (C, H, N):
-
Submit a dry, pure sample (2-3 mg) for combustion analysis.
-
The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂.
-
The experimentally determined weight percentages of C, H, and N are compared to the calculated values for the proposed molecular formula. A match within ±0.4% is generally considered confirmation of purity and composition.[4]
-
| Complex | Formula | Ion Observed (ESI-MS) | Calculated m/z | Found m/z | Reference |
| Ir1 | C₂₅H₂₀F₂IrN₃O₂ | [M + Na]⁺ | 647.6602 | 647.6625 | |
| Ir3 | C₂₅H₁₆F₆IrN₃O₂ | [M + Na]⁺ | 719.6225 | 719.6234 | |
| [Ir(ppy)₂(HL¹)] | C₂₇H₂₁N₃O₃PIr | [M]⁻ | 658 | 658 | [4] |
| [Ir(dfppy)₂(HL¹)] | C₂₇H₁₇F₄N₃O₃PIr | [M]⁻ | 730 | 730 | [4] |
| Complex | Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Reference |
| [Ir(ppy)₂(HL¹)]·0.5H₂O | C₂₇H₂₁N₃O₃PIr·0.5H₂O | 48.57 | 48.87 | 3.32 | 3.68 | 6.29 | 6.14 | [4] |
| [Ir(ppy)₂(HL²)]·0.5H₂O | C₃₁H₂₃N₃O₃PIr·0.5H₂O | 51.87 | - | 3.37 | - | 5.85 | - | [4] |
Visualizing the Workflow and Logic
To ensure comprehensive characterization, these techniques are employed in a logical sequence. The synthesis is first confirmed by methods that establish composition and solution-state structure, followed by the definitive solid-state analysis if suitable crystals can be obtained.
The choice of analytical technique is guided by the specific structural question being addressed.
References
- 1. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. is.muni.cz [is.muni.cz]
- 8. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application [mdpi.com]
- 13. web.uvic.ca [web.uvic.ca]
Navigating Isotopic Purity: A Comparative Guide to NMR and MS Analysis of Deuterated Pyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity in deuterated compounds is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the isotopic purity analysis of deuterated pyridine (B92270) derivatives. We present a detailed examination of their respective methodologies, supported by experimental data, to empower you in selecting the most appropriate technique for your research needs.
Deuterated pyridine derivatives are increasingly integral to drug discovery and development, serving as internal standards in pharmacokinetic studies, tools to elucidate metabolic pathways, and as active pharmaceutical ingredients with enhanced metabolic stability. The isotopic purity of these compounds—the extent to which hydrogen atoms have been replaced by deuterium (B1214612)—directly impacts the reliability and accuracy of experimental results. Therefore, rigorous analytical validation is not just a matter of quality control but a scientific necessity.
A Tale of Two Techniques: NMR and MS
Both NMR and Mass Spectrometry offer powerful, yet distinct, approaches to assessing isotopic purity. While often used orthogonally for comprehensive characterization, understanding their individual strengths and limitations is key to efficient and effective analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides an unparalleled view of the molecular structure and the specific sites of deuteration. By probing the magnetic properties of atomic nuclei, NMR can quantify the degree of deuterium incorporation at each position within the molecule.
Mass Spectrometry (MS) , on the other hand, excels at providing information about the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[1] By separating ions based on their mass-to-charge ratio, MS can rapidly determine the relative abundance of molecules with different numbers of deuterium atoms.
Comparative Analysis at a Glance
The following table summarizes the key performance characteristics of NMR and MS for the isotopic purity analysis of deuterated pyridine derivatives.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Site-specific deuteration, overall isotopic enrichment | Isotopologue distribution, overall isotopic enrichment |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range)[2] |
| Analysis Time | Longer (minutes to hours) | Shorter (seconds to minutes)[2] |
| Destructive? | No[3] | Yes |
| Quantitative Precision | High | High (with appropriate standards) |
| Key Advantage | Provides positional information[3] | High sensitivity and throughput[4] |
| Common Techniques | ¹H NMR, ²H NMR | GC-MS, LC-MS, HR-MS[4] |
Delving into the Data: A Hypothetical Case Study
To illustrate the practical application of these techniques, consider a hypothetical batch of 4-phenylpyridine-d5. The goal is to determine its isotopic purity.
¹H NMR Analysis:
By comparing the integral of the residual proton signals in the deuterated sample to that of a known internal standard, the overall percentage of deuteration can be calculated.[5] For instance, a diminished signal intensity at specific aromatic positions would confirm successful deuteration at those sites.
High-Resolution Mass Spectrometry (HR-MS) Analysis:
HR-MS can resolve and quantify the relative abundance of each isotopologue (d0 to d5).[1] This provides a detailed picture of the isotopic distribution within the sample.
Table 1: Hypothetical Isotopic Purity Data for 4-Phenylpyridine-d5
| Analytical Method | Parameter Measured | Result |
| ¹H NMR | Isotopic Enrichment (Atom % D) | 99.2% |
| HR-MS | d5 Isotopologue Abundance | 96.5% |
| d4 Isotopologue Abundance | 3.2% | |
| d3 Isotopologue Abundance | 0.3% | |
| d0-d2 Isotopologue Abundance | <0.1% |
This combined data provides a comprehensive understanding of the sample's isotopic purity, confirming a high degree of overall deuteration while also quantifying the small population of molecules with incomplete labeling.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for isotopic purity analysis by NMR and MS.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Modern Chemist's Guide to Ketone-Directed Arylation: A Comparative Analysis of Aryl Sources
In the landscape of modern organic synthesis, the direct C-H arylation of ketones stands as a powerful tool for the construction of complex molecular architectures. This strategic transformation, which forges carbon-carbon bonds by activating otherwise inert C-H bonds, is central to the development of novel pharmaceuticals and functional materials. The choice of the aryl source is a critical parameter that dictates the efficiency, scope, and practicality of these reactions. This guide provides an objective comparison of three major classes of arylating agents—aryl halides, diaryliodonium salts, and arylboronic acids—supported by experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Performance Comparison of Arylating Agents
The following table summarizes the key performance indicators for the different aryl sources in the palladium-catalyzed α-arylation of a model substrate, acetophenone (B1666503). The data has been compiled from representative literature procedures to provide a standardized comparison.
| Aryl Source | Catalyst System (Typical Loading) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Advantages | Key Disadvantages |
| Aryl Bromide | Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | NaOt-Bu | Toluene | 80 | 12-24 | ~85-95% | ~43-48 | Readily available, broad scope | Requires strong base, potential for β-hydride elimination |
| Diaryliodonium Salt | Pd(OAc)₂ (5 mol%) | K₂CO₃ | Acetonitrile (B52724) | 100 | 12 | ~90-98% | ~18-20 | Mild conditions, avoids strong bases | Stoichiometric iodide byproduct, lower atom economy |
| Arylboronic Acid | (Transition-Metal-Free) | - | DCE | 60 | 24 | ~70-85% | N/A | Mild, avoids transition metals | Generally lower yields, substrate scope can be limited |
Deep Dive: Aryl Halides
Aryl halides, particularly bromides and iodides, are the most established and widely used arylating agents for ketone-directed C-H activation. Their reactivity is well-understood, and a vast array of commercially available starting materials makes them a versatile choice.
Experimental Protocol: α-Arylation of Acetophenone with Bromobenzene (B47551)
In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), P(t-Bu)₃ (9.7 mg, 0.04 mmol, 4 mol%), and NaOt-Bu (115 mg, 1.2 mmol). Toluene (2 mL) is added, and the mixture is stirred for 5 minutes. Acetophenone (120 mg, 1.0 mmol) and bromobenzene (157 mg, 1.0 mmol) are then added. The Schlenk tube is sealed and heated at 80 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford 2-phenylacetophenone.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones with aryl halides is the Buchwald-Hartwig cross-coupling catalytic cycle.
Advantages and Limitations
Advantages:
-
High Reactivity and Broad Scope: Aryl iodides and bromides are highly reactive, and a wide variety of functionalized analogs are commercially available.
-
Well-Established Protocols: The reaction conditions are well-optimized with a variety of phosphine (B1218219) ligands and palladium precursors.
Limitations:
-
Harsh Reaction Conditions: Often requires strong bases such as sodium tert-butoxide, which may not be compatible with base-sensitive functional groups.
-
Side Reactions: β-hydride elimination can be a competing pathway, especially with certain substrates. Halogen scrambling and homocoupling of the aryl halide can also occur.
A Milder Approach: Diaryliodonium Salts
Diaryliodonium salts have emerged as powerful arylating agents that operate under milder conditions, often avoiding the need for strong bases. This makes them particularly attractive for the arylation of sensitive substrates.
Experimental Protocol: α-Arylation of Acetophenone with Diphenyliodonium (B167342) Triflate
To a solution of acetophenone (120 mg, 1.0 mmol) and diphenyliodonium triflate (430 mg, 1.0 mmol) in acetonitrile (5 mL) is added Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and K₂CO₃ (276 mg, 2.0 mmol). The mixture is stirred at 100 °C for 12 hours in a sealed tube. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Catalytic Cycle
The mechanism with diaryliodonium salts is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle.
Advantages and Limitations
Advantages:
-
Mild Reaction Conditions: The use of weaker bases like K₂CO₃ or even base-free conditions expands the functional group tolerance.[1]
-
High Yields: Often provides excellent yields of the desired α-aryl ketones.[1]
Limitations:
-
Atom Economy: One of the aryl groups on the iodonium (B1229267) salt is sacrificed as a stoichiometric byproduct (an iodoarene), leading to poor atom economy.[2]
-
Availability and Cost: Diaryliodonium salts are generally less readily available and more expensive than the corresponding aryl halides.
-
Selectivity with Unsymmetrical Salts: The use of unsymmetrical diaryliodonium salts can lead to mixtures of products unless one aryl group is a non-transferable "dummy" group.[2]
The Green Frontier: Arylboronic Acids
Arylboronic acids are attractive arylating agents due to their low toxicity and stability. While their use in direct C-H arylation of ketones is less developed than that of aryl halides, transition-metal-free protocols are emerging as a greener alternative.
Experimental Protocol: Transition-Metal-Free α-Arylation of 2-Bromoacetophenone (B140003) with Phenylboronic Acid
In a sealed vial, 2-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) are combined in 1,2-dichloroethane (B1671644) (DCE) (5 mL). The vial is sealed and the mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 2-phenylacetophenone.
Proposed Pathway
The transition-metal-free arylation is proposed to proceed through the formation of an oxyallyl cation intermediate.
Advantages and Limitations
Advantages:
-
Mild and Environmentally Benign: Avoids the use of transition metal catalysts and often proceeds under relatively mild conditions.
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.
Limitations:
-
Substrate Scope: The scope of this transformation is currently more limited compared to palladium-catalyzed methods. It is often restricted to α-haloketones or activated ketones.
-
Lower Yields: The reported yields are often moderate and may not be as high as those achieved with aryl halides or diaryliodonium salts.[3]
Conclusion
The selection of an aryl source for ketone-directed arylation is a multifaceted decision that depends on the specific substrate, desired functional group tolerance, and considerations of cost and environmental impact. Aryl halides remain the workhorse for this transformation due to their broad availability and high reactivity, albeit often requiring harsh conditions. Diaryliodonium salts offer a milder alternative, expanding the scope to base-sensitive substrates at the cost of atom economy. The emerging use of arylboronic acids in transition-metal-free systems presents a promising green alternative, though further development is needed to broaden its applicability. By understanding the relative merits and drawbacks of each approach, researchers can make informed decisions to efficiently advance their synthetic campaigns.
References
- 1. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐Pot C−H Functionalization of Arenes by Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-free synthesis of α-aryl ketones via oxyallyl cation capture with arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyridine Synthesis: Traditional Routes vs. Modern Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine (B92270) and its derivatives is a critical endeavor. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an objective comparison of traditional and emerging methods for pyridine synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
The synthesis of pyridines has evolved significantly from classical condensation reactions to sophisticated catalytic systems. Traditional methods, while foundational, are often beset by limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. In contrast, modern synthetic strategies offer milder conditions, greater functional group tolerance, and improved atom economy, aligning with the principles of green chemistry.[3][4]
At a Glance: Traditional vs. New Pyridine Synthesis Routes
The following diagram illustrates the fundamental dichotomy between the classical and contemporary approaches to constructing the pyridine ring. Traditional methods generally rely on the condensation of acyclic precursors, whereas modern techniques often involve the functionalization of pre-existing rings or novel catalytic cyclizations.
Caption: Comparison of traditional and new pyridine synthesis routes.
Performance Benchmarking: A Data-Driven Comparison
The following table summarizes quantitative data for selected traditional and modern pyridine synthesis methods, offering a comparative overview of their efficiency and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Traditional Methods | ||||||
| Hantzsch Dihydropyridine (B1217469) Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium (B1175870) Acetate (B1210297) | L-proline | 25 | 0.5 | 98 | [5] |
| Bönnemann Cyclization | Acetonitrile, Acetylene | CoCp(COD) | Ambient | - | High | [6][7] |
| Kröhnke Synthesis | N-phenacylpyridinium bromide, Chalcone, Ammonium Acetate | None | Reflux | 2-4 | ~60 | [8][9] |
| New Methods | ||||||
| Pd-Catalyzed C-H Arylation | Pyridine, 4-iodotoluene | Pd(OAc)2, P(o-tolyl)3, Cs2CO3 | 120 | 24 | 81 | [10] |
| Photocatalytic Acetalation-Pyridylation | Styrene, 4-cyanopyridine, Diethoxyacetic acid | 4CzIPN | 25 | 24 | 85 | [11][12] |
| Microwave-Assisted Flow Synthesis (Bohlmann-Rahtz) | Enaminone, Propargyl aldehyde | Amberlyst-15 | 140 | 0.25 (residence) | 85 | [13][14] |
| Iron-Catalyzed Relay C-H Functionalization | N-Sulfonyl-1,2,3-triazoles, Alkenes | Fe(acac)3 | 100 | 12 | up to 98 | [15] |
Experimental Protocols: Key Methodologies
Detailed experimental procedures for a representative traditional (Hantzsch) and a modern (Photocatalytic) synthesis are provided below.
Protocol 1: Hantzsch Dihydropyridine Synthesis
This protocol describes a classic multi-component reaction to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[3][5]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Oxidizing agent (e.g., nitric acid or iodine)[3]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[16]
-
Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture. The 1,4-dihydropyridine (B1200194) product often precipitates and can be collected by filtration.[16]
-
To obtain the aromatic pyridine, dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the aromatization is complete (monitored by TLC).
-
Work-up the reaction mixture by neutralizing the acid and extracting the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Visible-Light Photocatalytic Acetalation-Pyridylation of Alkenes
This protocol outlines a modern, metal-free approach for the difunctionalization of alkenes to introduce a pyridine moiety under mild conditions.[11][12]
Materials:
-
Alkene (e.g., styrene)
-
Cyanopyridine (e.g., 4-cyanopyridine)
-
Glyoxylic acid acetal (B89532) (as a formyl equivalent)
-
Photocatalyst (e.g., 4CzIPN)
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried Schlenk tube, add the alkene (1 equivalent), cyanopyridine (1.5 equivalents), glyoxylic acid acetal (2 equivalents), and the photocatalyst (1-5 mol%).
-
Degas the solvent (acetonitrile) and add it to the reaction tube under an inert atmosphere.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired acetalated-pyridylated product.
Visualizing the Workflows
The following diagrams, rendered using Graphviz, illustrate the experimental workflows for the Hantzsch and photocatalytic synthesis methods.
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. baranlab.org [baranlab.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes | EurekAlert! [eurekalert.org]
- 12. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [chemeurope.com]
- 13. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Cross-Validation of NMR and Mass Spectrometry Data for the Structural Elucidation of 2-(p-Tolyl)pyridine
A comparative guide for researchers on the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous identification of small organic molecules. This guide focuses on 2-(p-Tolyl)pyridine as a model compound to illustrate the principles of data cross-validation.
In the realm of chemical analysis and drug development, the precise structural determination of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and routinely employed analytical techniques for this purpose. While each technique provides invaluable information, their individual limitations can sometimes lead to ambiguous or incomplete structural assignments. This guide demonstrates the importance of cross-validating data from both NMR and MS to ensure the accurate and confident characterization of a molecule, using this compound as an example.
Data Presentation: A Comparative Analysis
The complementary nature of NMR and MS is evident when comparing the data obtained for this compound. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS reveals the molecular weight and fragmentation pattern, offering clues to the compound's constituent parts.
Table 1: ¹H and ¹³C NMR Spectral Data for the Tolyl Moiety in a Related Compound
Data derived from the analysis of 2,6-diphenyl-4-(p-tolyl)pyridine and is representative for the tolyl group in this compound.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (-CH₃) | 2.42 | 21.2 | Singlet |
| Aromatic Protons (Tolyl) | 7.31 | 129.8 | Doublet |
| Aromatic Protons (Tolyl) | 7.63 | 126.9 | Doublet |
| Quaternary Carbon (Tolyl) | - | 136.0 | - |
| Quaternary Carbon (Tolyl) | - | 139.0 | - |
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 169 | 99.9 | [M]⁺ (Molecular Ion) |
| 168 | 72.7 | [M-H]⁺ |
| 170 | 13.5 | [M+1]⁺ |
| 83.5 | 13.5 | Not readily assigned |
| 39 | 16.2 | Not readily assigned |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data. The following protocols are standard for the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.7 s, and a pulse width of 9.4 µs. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.1 s, and a pulse width of 12.0 µs. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Cross-Validation Workflow
Assessing the Thermal Stability of Novel Hole-Transporting Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term operational stability of perovskite solar cells (PSCs) is intrinsically linked to the thermal resilience of their constituent layers. The hole-transporting material (HTM) is a critical component, and its ability to withstand thermal stress is paramount for preventing device degradation. This guide provides an objective comparison of the thermal stability of several novel hole-transporting materials against the widely used benchmark, Spiro-OMeTAD. The information herein is supported by experimental data to aid researchers in the selection of robust HTMs for next-generation PSCs.
Comparative Thermal Stability Data
The thermal stability of a hole-transporting material is primarily evaluated by two key parameters: the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg indicates the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state, which can lead to morphological changes in the HTM layer. The Td, typically reported as the temperature at which 5% weight loss occurs (T5%), signifies the onset of thermal degradation.
| Hole-Transporting Material (HTM) | Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5%) (°C) | Key Performance Remarks |
| Spiro-OMeTAD | Small Molecule (Spirofluorene-based) | ~125[1] | ~240-441 | State-of-the-art efficiency, but prone to crystallization and morphological degradation under thermal stress, especially when doped.[2][3][4][5] |
| PTAA | Polymeric (Polytriarylamine) | ~98-102[6][7] | >400 | High hole mobility and good film-forming properties. Its thermal stability is generally considered superior to doped Spiro-OMeTAD. |
| P3HT | Polymeric (Polythiophene) | Not clearly defined (semicrystalline) | ~425-441[8] | Offers good thermal stability and hydrophobicity. Device performance is sensitive to regioregularity and molecular weight. |
| V1050 | Small Molecule (Fluorene-based) | 166 | ~400 | Exhibits a significantly higher Tg than Spiro-OMeTAD, indicating better morphological stability at elevated temperatures.[9] |
| V1498 | Small Molecule (Fluorene-based) | - | 395 | A thermally cross-linkable HTM that shows improved hole mobility and device performance after polymerization.[10] |
| V1225 | Small Molecule (Carbazole-based) | - | ~430-440 | Demonstrates excellent thermal stability with a high decomposition temperature.[8] |
| NiOx | Inorganic | Not Applicable | Very High | Excellent thermal and chemical stability, offering a promising alternative to organic HTMs for long-term stable PSCs.[2][3] |
| CuSCN | Inorganic | Not Applicable | Very High | Another thermally stable inorganic HTM that can be processed from solution at low temperatures. |
Experimental Protocols
Accurate assessment of the thermal stability of novel HTMs relies on standardized experimental procedures. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place 5-10 mg of the HTM powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature of 600-800 °C.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the decomposition temperature (Td) as the temperature at which a specific percentage of weight loss (e.g., 5%) is observed.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the glass transition temperature.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the HTM powder into a DSC pan (typically aluminum).
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10-20 °C/min. This is to erase the previous thermal history of the material.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The glass transition is typically observed as a step-like change in the heat flow curve during this scan.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg). This is typically taken as the midpoint of the step transition in the heat flow curve.
-
Workflow for Assessing HTM Thermal Stability
The following diagram illustrates a typical workflow for the comprehensive assessment of the thermal stability of a novel hole-transporting material.
Conclusion
The development of thermally stable hole-transporting materials is a critical step towards the commercialization of perovskite solar cell technology. While Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies, its limited thermal stability, particularly when doped, presents a significant bottleneck for long-term device performance. Novel polymeric and small molecule HTMs, such as PTAA, P3HT, and various fluorene- and carbazole-based materials, demonstrate significantly improved thermal properties, as evidenced by their higher glass transition and decomposition temperatures. Inorganic HTMs like NiOx represent an even more robust alternative, with exceptional thermal resilience.
The selection of an appropriate HTM will ultimately depend on a balance of factors including thermal stability, charge transport properties, energy level alignment with the perovskite absorber, and processability. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers in making informed decisions for the design and fabrication of more durable and efficient perovskite solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal Analysis of Thin Films – TAL [ctherm.com]
- 3. epfl.ch [epfl.ch]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nonspiro, Fluorene‐Based, Amorphous Hole Transporting Materials for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03492E [pubs.rsc.org]
A Comparative Analysis of Monodentate vs. Bidentate Pyridine Ligands in Catalysis for Researchers and Drug Development Professionals
In the landscape of modern catalysis, the selection of an appropriate ligand is a critical determinant of a reaction's success, influencing its rate, selectivity, and overall efficiency. For researchers, scientists, and professionals in drug development, the choice between monodentate and bidentate pyridine (B92270) ligands is a recurring consideration. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed decision-making in catalyst design and optimization.
The fundamental difference between these ligand types lies in their coordination to a metal center. Monodentate ligands bind through a single donor atom, while bidentate ligands possess two donor atoms, enabling them to chelate the metal. This chelation often results in more stable metal complexes, a phenomenon known as the chelate effect, which can translate to higher catalytic activity and stability.[1][2] However, the flexibility and steric profile of monodentate ligands can offer distinct advantages in certain catalytic transformations.[3]
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of chiral synthesis, and the choice of ligand is paramount in achieving high enantioselectivity. While bidentate ligands have historically been favored for creating a well-defined chiral environment, recent studies have demonstrated that monodentate ligands can not only match but sometimes surpass their bidentate counterparts in both enantioselectivity and reaction rate.[3][4]
For instance, in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, monodentate phosphoramidite (B1245037) ligands have been shown to afford higher enantioselectivities and faster reaction rates compared to some of the best bidentate ligands.[3] This is attributed to the greater flexibility of the monodentate ligand, allowing for a more dynamic catalytic system that can more readily accommodate the substrate.
| Ligand Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |
| Monodentate | Methyl 2-acetamidoacrylate | [Rh(COD)2]BF4 / Ligand | >99 | 98 | 0.25 | [3] |
| Bidentate | Methyl 2-acetamidoacrylate | [Rh(COD)2]BF4 / Ligand | >99 | 96 | 1 | [3] |
| Monodentate | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / Ligand | >99 | 99 | 20 | [3] |
| Bidentate | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / Ligand | >99 | 97 | 20 | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
A typical experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate is as follows:
-
Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and the respective monodentate or bidentate ligand (0.011 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL) is stirred for 15 minutes.
-
Reaction Setup: The catalyst solution is then transferred to a high-pressure reactor containing a solution of methyl 2-acetamidoacrylate (1 mmol) in the same solvent (5 mL).
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1 atm). The reaction mixture is stirred at a constant temperature (e.g., 25 °C) for the specified reaction time.
-
Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is then analyzed by chiral HPLC or GC to determine the enantiomeric excess of the product.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The choice of ligand in these reactions significantly impacts catalyst stability and activity.
In the Suzuki-Miyaura cross-coupling, for example, bidentate pyridine-based ligands, such as those derived from N,N'-diphenylpyridine-2,6-diamine, can form highly stable and active palladium complexes.[1] These "pincer" type ligands often lead to higher turnover numbers and can be effective with lower catalyst loadings compared to their monodentate counterparts.
| Ligand Type | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reaction Time (h) | Reference |
| Bidentate (Pincer) | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / Ligand | 98 | 0.5 | [1] |
| Bidentate (Bipyridine) | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / Ligand | 92 | 2 | [1] |
| Monodentate (Pyridine) | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 / Ligand | >90 | Not specified | [5][6] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with phenylboronic acid is as follows:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), Pd(OAc)2 (0.01 mmol), the respective ligand (0.012 mmol), and a base (e.g., K2CO3, 2 mmol) are added.
-
Reagent Addition: The aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and a suitable solvent (e.g., toluene/water mixture, 5 mL) are then added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed in vacuo. The product yield is determined by GC-MS or NMR spectroscopy.
The Role of Bite Angle in Bidentate Ligands
For bidentate ligands, the "bite angle" – the L-M-L angle – is a critical parameter that influences the catalytic activity.[7] A larger bite angle can favor reductive elimination, a key step in many cross-coupling reactions, by bringing the geometry of the metal complex closer to the preferred linear geometry of the product.[8] Conversely, the effect on oxidative addition is more complex and depends on the reaction mechanism.[8] The rigidity and steric bulk of the ligand backbone also play a significant role in determining the bite angle and, consequently, the catalytic outcome.[9][10]
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: The chelate effect enhances the stability of bidentate ligand complexes.
Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Caption: A decision-making framework for selecting between monodentate and bidentate pyridine ligands.
Conclusion
The choice between monodentate and bidentate pyridine ligands is not a matter of inherent superiority but rather one of strategic selection based on the specific catalytic application. Bidentate ligands, through the chelate effect, generally offer greater stability and can lead to highly efficient and robust catalytic systems, particularly in cross-coupling reactions.[1] However, the increased flexibility and potentially lower steric hindrance of monodentate ligands can provide significant advantages in asymmetric catalysis, leading to higher enantioselectivities and reaction rates.[3] A thorough understanding of the reaction mechanism and the subtle interplay of steric and electronic effects is crucial for the rational design of next-generation catalysts. Researchers and drug development professionals are encouraged to consider both classes of ligands in their screening efforts to identify the optimal catalyst for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bite angle - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Comparative Biological Activity of Novel 2-(p-Tolyl)pyridine Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer and antimicrobial potential of novel 2-(p-Tolyl)pyridine derivatives is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data, details key methodologies, and visualizes relevant biological pathways to provide an objective overview of this promising class of compounds.
Recent studies have highlighted the significant biological activities of pyridine-based compounds, and derivatives of this compound are emerging as a noteworthy subgroup with potent anticancer and antimicrobial properties. This guide focuses on the quantitative evaluation of these activities, comparing them with established standards and providing the necessary experimental context for their interpretation.
Anticancer Activity: Potent Cytotoxicity Against Lung and Breast Cancer Cell Lines
A notable derivative, 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile , has demonstrated significant in vitro anticancer activity. When screened against human lung carcinoma (A-549) and breast cancer (MDA-MB-231) cell lines, this compound exhibited potent cytotoxic effects, with IC50 values indicating a higher efficacy than the standard chemotherapeutic agent, cisplatin, in the case of the A-549 cell line.
| Compound | Cell Line | IC50 (µM)[1] | Reference Compound | IC50 (µM)[1] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 1 ) | A-549 (Lung) | 0.00803 | Cisplatin | >10 |
| MDA-MB-231 (Breast) | 0.0103 | Cisplatin | 5.2 |
These findings suggest that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The mechanism of action for many pyridine-based anticancer compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization pathways.
Experimental Protocols:
Anticancer Activity Screening (MTT Assay):
The in vitro cytotoxicity of the this compound derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (A-549 and MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (cisplatin) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Signaling Pathway Visualization:
// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PyridineDerivative [label="this compound\nDerivative", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PyridineDerivative -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; } EGFR Signaling Pathway Inhibition
// Nodes TubulinDimers [label="α/β-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; CellDivision [label="Cell Division", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PyridineDerivative [label="this compound\nDerivative", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TubulinDimers -> Microtubules [label="Polymerization"]; Microtubules -> MitoticSpindle; MitoticSpindle -> CellDivision; PyridineDerivative -> TubulinDimers [label="Inhibits\nPolymerization", style=dashed, color="#EA4335"]; } Tubulin Polymerization Inhibition
Antimicrobial Activity: Promising Action Against Bacterial Pathogens
A series of 2-(p-Tolyl sulfonamido)-3-(N-arylthioureido carbonyl) pyridine (B92270) derivatives have been synthesized and screened for their antibacterial activity. While specific quantitative data from readily available sources is limited, the studies confirm that these compounds exhibit activity against various bacterial strains. Further research is needed to quantify the minimum inhibitory concentrations (MICs) and compare them with standard antibiotics.
Experimental Protocols:
Antibacterial Activity Screening (Agar Well Diffusion Method):
The agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to ensure a uniform lawn of bacterial growth.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow Visualization:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesize this compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Agar Well Diffusion Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculation [label="Inoculate Agar with\nBacterial Strain", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="Apply Derivatives\nto Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Zone of\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze and Compare\nResults", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Synthesis; Synthesis -> Screening; Screening -> Inoculation; Inoculation -> Application; Application -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } Antimicrobial Screening Workflow
Conclusion and Future Directions
The preliminary data on novel this compound derivatives reveal a promising scaffold for the development of new therapeutic agents. The demonstrated anticancer activity, in some cases surpassing that of established drugs, warrants further investigation, including in vivo studies and exploration of a broader range of cancer cell lines. For the antimicrobial potential to be fully realized, comprehensive screening to determine MIC values against a panel of clinically relevant bacteria is essential. Future research should also focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of more potent and selective derivatives. This comparative guide provides a foundational resource for researchers to build upon in the exciting field of pyridine-based drug discovery.
References
A Researcher's Guide to Quantitative Analysis of Product Ratios in Competitive C-H Functionalization Reactions
For researchers, scientists, and drug development professionals, understanding the factors that govern selectivity in C-H functionalization is paramount for designing efficient and predictable synthetic routes. This guide provides an objective comparison of product ratios in competitive C-H functionalization reactions, supported by experimental data and detailed methodologies.
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization approaches.[1][2][3] A key challenge in this field lies in controlling the regioselectivity of the reaction, particularly when a substrate presents multiple, sterically, and electronically similar C-H bonds.[4][5] This guide delves into the quantitative analysis of product ratios in such competitive scenarios, providing insights into how catalyst design and reaction conditions can steer the outcome of these powerful transformations.
Catalyst-Controlled Site-Selectivity in Alkane Functionalization
The ability to selectively functionalize one C-H bond over another in a simple alkane is a testament to the power of catalyst design. Dirhodium catalysts, in particular, have shown remarkable efficacy in influencing the site of C-H insertion by carbenes.[6][7] The following data compares the performance of different dirhodium catalysts in the functionalization of 2-methylpentane (B89812), highlighting the impact of ligand architecture on product distribution.
Quantitative Comparison of Dirhodium Catalysts
| Catalyst | Substrate | Product Ratio (Primary:Secondary:Tertiary C-H Insertion) | Reference |
| Rh₂(OAc)₄ | 2-methylpentane | 13:57:30 | [6] |
| Rh₂(R-3,5-di(p-ᵗBuC₆H₄)TPCP)₄ (C) | 2-methylpentane | 7:75:18 | [6] |
| Rh₂(R-p-PhTPCP)₄ (D) | 2-methylbutane | 39:45:16 | [6] |
Table 1: Comparison of product ratios in the dirhodium-catalyzed C-H functionalization of alkanes. The ratios represent the distribution of products resulting from insertion into primary, secondary, and tertiary C-H bonds.
The data clearly indicates that the catalyst structure plays a crucial role in determining the site-selectivity. While the standard Rh₂(OAc)₄ catalyst shows a preference for the more electron-rich tertiary C-H bond, the sterically demanding Rh₂(R-3,5-di(p-ᵗBuC₆H₄)TPCP)₄ (C) catalyst dramatically shifts the selectivity towards the more accessible secondary C-H bond.[6] Conversely, the Rh₂(R-p-PhTPCP)₄ (D) catalyst exhibits a more balanced reactivity profile.[6]
Experimental Protocol: Dirhodium-Catalyzed C-H Functionalization of 2-Methylpentane
The following is a representative experimental protocol for the competitive C-H functionalization of 2-methylpentane with a dirhodium catalyst and a diazoester.
Materials:
-
Dirhodium catalyst (e.g., Rh₂(OAc)₄, Rh₂(R-3,5-di(p-ᵗBuC₆H₄)TPCP)₄) (0.005 mmol)
-
2-Methylpentane (2.0 mmol)
-
2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate (1a) (0.1 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)
Procedure:
-
A solution of the dirhodium catalyst and 2-methylpentane in anhydrous CH₂Cl₂ is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The diazoacetate solution is added dropwise to the reaction mixture at a controlled temperature (e.g., 25 °C) over a period of time (e.g., 1 hour) using a syringe pump.
-
The reaction is stirred for an additional period (e.g., 2 hours) after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The product ratio is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, concentration, and reaction time may vary depending on the specific catalyst and substrate used. Refer to the original literature for precise details.
Reaction Pathway
Figure 1: A simplified diagram illustrating the competitive C-H insertion pathways.
Directed vs. Undirected C-H Functionalization
The presence of a directing group on a substrate can profoundly influence the regioselectivity of C-H functionalization, often favoring the formation of a specific product through the formation of a stable metallacyclic intermediate.[8][9] However, in some cases, competition between a directed pathway and an undirected, sterically or electronically favored pathway can occur.
Quantitative Comparison of Directed C-H Functionalization
While a comprehensive table with competing directed and undirected product ratios is difficult to compile from the initial search results, the literature extensively discusses the principles. For instance, in palladium-catalyzed reactions, a directing group will typically guide the functionalization to the ortho position.[9] However, if the ortho positions are blocked, or if a particularly activated C-H bond is present elsewhere in the molecule, a mixture of products can be obtained.
Experimental Workflow for Analyzing Directed C-H Functionalization
The following workflow outlines the general steps involved in quantifying the product ratio in a directed C-H functionalization reaction.
Figure 2: A generalized experimental workflow for quantitative analysis.
Competition Between C(sp²) and C(sp³) C-H Functionalization
The functionalization of aromatic C-H bonds is a cornerstone of modern organic synthesis. However, when a substrate contains both aromatic C(sp²)-H bonds and aliphatic C(sp³)-H bonds, a competition can arise. The outcome of this competition is often dictated by the nature of the catalyst and the reaction conditions.
Quantitative Comparison of C(sp²) vs. C(sp³) Functionalization
An iron-catalyzed carbene transfer reaction provides a clear example of this competition. In a competition experiment using mesitylene (B46885) as the substrate, which possesses both aromatic C(sp²)-H bonds and benzylic C(sp³)-H bonds, a product ratio of 1.5:1 in favor of C(sp³)-H insertion was observed.[10]
| Catalyst System | Substrate | Product Ratio (C(sp³)-H : C(sp²)-H Insertion) | Reference |
| Iron Porphyrin | Mesitylene | 1.5 : 1 | [10] |
Table 2: Product ratio in the competitive C-H functionalization of mesitylene, showcasing the preference for C(sp³)-H bond insertion over C(sp²)-H bond insertion under these specific iron-catalyzed conditions.
Plausible Mechanistic Pathways
The observed selectivity can be attributed to the relative activation barriers for the insertion into the different types of C-H bonds. The benzylic C(sp³)-H bonds in mesitylene are weaker and more susceptible to abstraction or insertion than the aromatic C(sp²)-H bonds.
Figure 3: Competing pathways for C(sp²) vs. C(sp³) C-H functionalization.
Conclusion
The quantitative analysis of product ratios in competitive C-H functionalization reactions is crucial for the development of highly selective and predictable synthetic methods. As demonstrated, the choice of catalyst, the presence of directing groups, and the inherent electronic and steric properties of the substrate all play a significant role in determining the reaction outcome. By systematically studying these factors and employing detailed experimental protocols for quantitative analysis, researchers can continue to push the boundaries of what is possible in the field of C-H functionalization, paving the way for the streamlined synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 3. C–H Functionalization/activation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 214. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - The Davies Group [scholarblogs.emory.edu]
- 8. Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05944G [pubs.rsc.org]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(p-Tolyl)pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-(p-Tolyl)pyridine, ensuring operational safety and regulatory compliance. Adherence to these protocols is crucial for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to be an irritant, and proper handling is necessary to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are also mentioned as a suitable option.[1][2] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned lab coat. | To protect clothing and skin from contamination.[1] |
| Respiratory | Use in a well-ventilated area, such as a certified laboratory chemical fume hood.[1][3] | To avoid inhalation of vapors.[1] |
In the event of an exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[4]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N[6][7][8] |
| Molecular Weight | 169.22 g/mol [6][7] |
| CAS Number | 4467-06-5[6][7] |
| Form | Liquid[6][8] |
| Appearance | Clear colorless to pale yellow[8] |
| Density | 0.99 g/mL at 25 °C (lit.)[6] |
| Boiling Point | 170-180 °C/20 mmHg (lit.)[6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Refractive Index | n20/D 1.617 (lit.)[6] |
Experimental Protocol for Disposal
The disposal of this compound and its derivatives must be handled as hazardous waste, in strict accordance with local, state, and federal regulations.[1][9] Incineration is a common disposal method for pyridine-containing waste.[9][10]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams.[1] It should be stored separately from strong oxidizing agents and acids.[1][11]
-
-
Waste Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
When the container is full or no longer in use, complete a Chemical Collection Request Form as required by your institution.[11]
-
Spill Management:
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably using a fume hood.[2]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][10]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-(p-トリル)ピリジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H26574.14 [thermofisher.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(p-Tolyl)pyridine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(p-Tolyl)pyridine. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves. Double gloving is recommended. | Nitrile gloves offer poor resistance to pyridine (B92270) and related aromatic compounds, with breakthrough times of less than a minute.[1] Butyl rubber and Viton™ provide superior protection. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge or a Type ABEK (EN 14387) filter. | Essential for preventing respiratory tract irritation from vapors, especially when handling outside of a fume hood or during spills. |
| Protective Clothing | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact and contamination of personal clothing. |
Glove Selection and Breakthrough Times:
Due to the limited availability of specific permeation data for this compound, the following table provides data for pyridine, a structurally similar compound. This information should be used as a guideline, and it is crucial to source specific data from glove manufacturers when possible.
| Glove Material | Breakthrough Time (minutes) for Pyridine | Degradation | Recommendation |
| Nitrile | < 1 | Poor | Not Recommended for direct or prolonged contact.[1] |
| Butyl Rubber | > 480 | Excellent | Recommended |
| Viton™ | > 480 | Excellent | Recommended [2] |
| Neoprene | 10 - 30 | Poor | Not Recommended |
Disclaimer: Breakthrough times can vary based on glove thickness, manufacturer, temperature, and concentration of the chemical. Always inspect gloves for any signs of degradation before and during use.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol outlines the safe handling procedure from preparation to temporary storage.
Experimental Workflow
Step-by-Step Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a properly functioning chemical fume hood is available.
-
Set up all necessary apparatus and reagents within the fume hood.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling and Use:
-
Conduct all work involving this compound within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, use a pipette or a syringe to avoid splashes.
-
Keep the container tightly closed when not in use.
-
Avoid the generation of aerosols.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling Requirements |
| Liquid Waste | Leak-proof, screw-top container compatible with organic solvents. | "Hazardous Waste," "this compound," and list all other components with their approximate concentrations. |
| Solid Waste (Contaminated) | Lined, sealed container (e.g., a labeled plastic bag inside a rigid container). | "Hazardous Waste," "Solid Waste Contaminated with this compound." |
| Sharps (Contaminated) | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps Contaminated with this compound." |
Disposal Protocol:
-
Waste Collection:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
References
- 1. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
